molecular formula C18H19NO3 B7765714 (+-)-Aegeline CAS No. 37791-13-2

(+-)-Aegeline

Numéro de catalogue: B7765714
Numéro CAS: 37791-13-2
Poids moléculaire: 297.3 g/mol
Clé InChI: QRFDENJATPJOKG-KPKJPENVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Aegeline is a compound of interest in biochemical and pharmacological research. Researchers can utilize this high-purity material as a standard or starting material for in vitro studies. This product is intended for laboratory research purposes only and is not for human consumption. It is the responsibility of the researcher to conduct all necessary literature reviews and preliminary experiments to determine the suitability of this compound for their specific applications. FOR RESEARCH USE ONLY.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDENJATPJOKG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318019
Record name (±)-Aegeline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

456-12-2, 37791-13-2
Record name (±)-Aegeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aegeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Aegeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEGELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 °C
Record name (±)-Aegeline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(+-)-Aegeline natural source Aegle marmelos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+-)-Aegeline from Aegle marmelos

Introduction

This compound, an alkaloid amide chemically identified as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a principal bioactive constituent isolated primarily from the leaves of Aegle marmelos (L.) Corr., commonly known as Bael.[1][2] This plant holds a significant place in traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including diabetes, respiratory issues, and gastrointestinal disorders.[1] Modern pharmacological studies are progressively validating these traditional uses, attributing many of the therapeutic effects to aegeline (B1664389). The molecule has demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-inflammatory, analgesic, anti-allergic, cardioprotective, and anticancer properties.[3][4] This guide provides a comprehensive overview of the extraction, characterization, and pharmacological properties of this compound, tailored for researchers and drug development professionals.

Extraction and Isolation Protocols

The isolation of aegeline from Aegle marmelos involves multi-step extraction and chromatographic purification processes. The leaves and fruit are the primary sources for its extraction.[5][6]

General Extraction Methodology: Soxhlet Extraction

Soxhlet extraction is a commonly employed technique for efficiently extracting aegeline.[1][7]

  • Plant Material Preparation:

    • Collect fresh leaves or fruit pulp of Aegle marmelos.[8][9]

    • Shade-dry the plant material at room temperature (30-35°C) until brittle.[9]

    • Grind the dried material into a coarse powder (approx. 40-60 mesh size).[9]

  • Extraction:

    • Place the powdered material (e.g., 500 g) into a thimble and load it into a Soxhlet extractor.[9]

    • Extract the powder with a suitable solvent system. A mixture of hexane (B92381) and acetone (B3395972) or methanol (B129727) is commonly used.[1][9] The process typically runs for 6-12 hours, or until the solvent in the siphon arm becomes colorless.[9]

  • Concentration:

    • Concentrate the resulting extract using a rotary evaporator under reduced pressure at 40-50°C to yield a viscous, semi-solid crude extract.[9]

Purification by Column Chromatography

The crude extract is further purified to isolate aegeline using column chromatography.[8]

  • Stationary Phase: Silica gel (60-120 mesh) is typically used.[9]

  • Mobile Phase: A gradient elution is performed with a non-polar to polar solvent system, commonly n-hexane:ethyl acetate. The ratio is gradually increased from 100:0 to 0:100.[8]

  • Fraction Collection and Monitoring:

    • Maintain a consistent flow rate (e.g., 20 drops per minute) and collect fractions of a fixed volume (e.g., 50 mL).[8]

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).[8]

    • Pool the fractions that show chromatographic similarities to obtain purified aegeline.[8]

Separation of Enantiomers

Aegeline possesses a chiral center, and its enantiomers can be separated for individual study using chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Technique: Chiral HPLC with specialized columns such as Lux Amylose-2 or Chiralpak-IA is effective for separating the enantiomers.[1]

  • Confirmation: The identity of the separated enantiomers is confirmed using mass spectrometry and crystallographic techniques.[1]

Physicochemical Properties and Characterization

The isolated aegeline is characterized using various spectroscopic techniques to confirm its structure and purity.

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₃EvitaChem
Molecular Weight ~297.35 g/mol EvitaChem
Appearance Orange viscous oil[5]
Purity (Post-HPLC) 94-97%[1]
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used for the structural elucidation and purity assessment of aegeline.[1][8]

  • Mass Spectrometry (MS): Mass analysis confirms the molecular weight and fragmentation pattern of the isolated compound.[5][8]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): A validated UHPLC-PDA-MS method is used for the simultaneous quantification of aegeline and other compounds like coumarins in different parts of Aegle marmelos.[5]

Quantitative Analysis

The concentration of aegeline and related compounds varies depending on the plant part and the extraction method used.

Plant PartCompoundConcentration (% w/w or mg/g)Analytical MethodReference
FruitMarmelosin0.3546 %RP-HPLC[10]
FruitUmbelliferone (B1683723)0.005 %RP-HPLC[10]
FruitScopoletin (B1681571)0.014 %RP-HPLC[10]
Various PartsAegeline & 6 CoumarinsLinearity: 0.5-250 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.5 µg/mLUHPLC-PDA-MS[5]

Pharmacological Activities and Mechanism of Action

Aegeline exhibits a wide range of pharmacological effects, which are being investigated for their therapeutic potential.

Summary of Biological Activities
  • Anti-diabetic and Anti-hyperlipidemic: Aegeline has shown hypoglycemic and lipid-lowering activities.[6][11] It can lower blood glucose levels in diabetic rat models.[11]

  • Anti-inflammatory and Antihistaminic: It inhibits the release of histamine (B1213489) from mast cells, suggesting anti-allergic and anti-inflammatory potential.[2][12] Aegeline also shows analgesic and antipyretic activities.[11][12]

  • Pain and Depression Alleviation: Aegeline has been shown to alleviate reserpine-induced pain-depression dyad in mice.[4][8]

  • Anticancer Activity: Studies have demonstrated the in vitro anticancer properties of aegeline enantiomers against HeLa cervical cancer cells.[1] Enantiomer-II, in particular, exhibited significant growth inhibition.[1]

  • Cardioprotective & Hepatoprotective: Compounds in Aegle marmelos, including aegeline, are linked to cardioprotective effects by improving lipid profiles and hepatoprotective actions by preventing lipid peroxidation.[6][12]

Quantitative Data on Biological Activity
ActivityModelDosage / ConcentrationEffectReference
Pain-Depression AlleviationReserpinized Mice10 mg/kg (p.o.)Significantly alleviated reduction in pain threshold and increase in immobility.[4][8]
AntihyperglycemicSTZ-induced Diabetic Rats100 mg/kgLowered blood glucose by 12.9% (5h) and 16.9% (24h).[11]
AntihistaminicRBL-2H3 cellsNot specifiedInhibited histamine release induced by various stimulants.[2]
AnticancerHeLa cervical cancer cellsNot specifiedEnantiomer-II showed significant growth inhibition.[1]
Mechanisms of Action

Several mechanisms have been proposed for the diverse pharmacological effects of aegeline.

  • Downregulation of MAO-A and iNOS: In the context of the pain-depression dyad, aegeline is suggested to exert its protective effect by downregulating monoamine oxidase-A (MAO-A) hyperactivity and inducible nitric oxide synthase (iNOS) expression.[4][8] This leads to a reduction in neuroinflammation and oxidative/nitrosative stress.[4]

  • Modulation of Intracellular Calcium Signaling: The antihistaminic effect of aegeline is linked to its ability to alter signaling pathways related to the intracellular Ca²⁺ pool.[2] It shows strong inhibition of histamine release when induced by Ca²⁺ stimulants like thapsigargin (B1683126) and ionomycin, suggesting it acts on the same target as thapsigargin or downstream processes.[2]

  • PPARα and PPARγ Agonism: Computational studies suggest that aegeline acts as a dual-target agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[11] It is proposed to be a PPARα agonist and a partial PPARγ agonist, which explains its antihyperglycemic and antilipidemic benefits, making it a promising candidate for managing Type II Diabetes Mellitus.[11]

Visualizations: Signaling Pathways and Workflows

Diagrams

experimental_workflow plant_material Aegle marmelos (Leaves/Fruit) drying Drying & Pulverization plant_material->drying soxhlet Soxhlet Extraction (Hexane-Acetone/Methanol) drying->soxhlet concentrate Concentration (Rotary Evaporator) soxhlet->concentrate crude_extract Crude Extract concentrate->crude_extract column_chrom Column Chromatography (Silica Gel, n-Hexane:EtOAc) crude_extract->column_chrom fractions Fraction Collection & TLC Monitoring column_chrom->fractions pure_aegeline This compound fractions->pure_aegeline chiral_hplc Chiral HPLC Separation pure_aegeline->chiral_hplc analysis Structural Characterization (NMR, MS) pure_aegeline->analysis bioassay Pharmacological Assays pure_aegeline->bioassay enantiomers Separated Enantiomers (+)-Aegeline & (-)-Aegeline chiral_hplc->enantiomers enantiomers->analysis enantiomers->bioassay

Caption: Experimental workflow for aegeline isolation and analysis.

pain_depression_mechanism aegeline This compound maoa MAO-A Hyperactivity aegeline->maoa inhibits inos iNOS Expression aegeline->inos inhibits il6 Serum IL-6 aegeline->il6 reduces outcome Alleviation of Pain-Depression Dyad aegeline->outcome stress Oxidative & Nitrosative Stress maoa->stress leads to inos->stress leads to stress->outcome contributes to pathology of il6->outcome contributes to pathology of

Caption: Aegeline's proposed mechanism in pain-depression.

antihistamine_mechanism aegeline This compound ca_pool Intracellular Ca²⁺ Pool (ER Stores) aegeline->ca_pool alters signaling of histamine Histamine Release from Mast Cells aegeline->histamine inhibits stimulants Inducers (Thapsigargin, Ionomycin) stimulants->ca_pool stimulate ca_release Ca²⁺ Release ca_pool->ca_release ca_release->histamine outcome Anti-allergic / Anti-inflammatory Effect histamine->outcome reduction leads to

Caption: Aegeline's proposed antihistaminic mechanism.

antidiabetic_mechanism aegeline This compound ppara PPARα Receptor aegeline->ppara Agonist pparg PPARγ Receptor aegeline->pparg Partial Agonist lipid_metabolism Lipid Metabolism ↑ ppara->lipid_metabolism glucose_uptake Glucose Uptake ↑ pparg->glucose_uptake insulin_sensitivity Insulin Sensitivity ↑ pparg->insulin_sensitivity antilipidemic Antilipidemic Effect lipid_metabolism->antilipidemic antihyperglycemic Antihyperglycemic Effect glucose_uptake->antihyperglycemic insulin_sensitivity->antihyperglycemic

Caption: Aegeline's proposed dual-agonist anti-diabetic mechanism.

Conclusion and Future Perspectives

This compound, a key alkaloid from Aegle marmelos, stands out as a compound with significant therapeutic potential.[1] The successful extraction, isolation, and characterization protocols provide a solid foundation for further research.[1] Its diverse pharmacological profile, including anti-diabetic, anti-inflammatory, and anticancer activities, is supported by mechanisms involving the modulation of key signaling pathways like MAO-A, iNOS, intracellular calcium, and PPAR receptors.[2][4][8][11] The differential activity observed between its enantiomers highlights the importance of chiral separation in drug development.[1] Future research should focus on in-depth in vivo studies and clinical trials to fully elucidate its therapeutic efficacy and safety profile, paving the way for the development of new drugs for metabolic disorders, inflammatory conditions, and cancer.[1][8]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of (+-)-Aegeline

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, an alkaloid of significant interest from the plant Aegle marmelos. Detailed experimental protocols, quantitative data, and visualizations of its biological signaling pathways are presented to support further research and development.

Introduction and Historical Context

This compound, chemically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid first isolated from the leaves of Aegle marmelos (L.) Corr., a plant widely used in traditional medicine systems. The initial structural elucidation of aegeline (B1664389) was reported by R.N. Chakravarti and B. Dasgupta in 1958.[1] Shortly after, in 1959, A. Chatterjee and colleagues confirmed its constitution, described its stereochemistry, and reported its synthesis.[2][3] Early studies indicated that aegeline is isolated from nature as a racemic mixture.[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various analytical studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₉NO₃[2][5]
Molecular Weight297.3 g/mol [5]
Melting Point176 - 180°C[5]
AppearanceSolid, White Crystals[5]
Retardation Factor (Rf)0.24 (Hexane:Ethyl Acetate (B1210297) 6.5:3.5 on HPTLC)[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃)δ 3.15 (d, J=3.26 Hz, 1H), 3.43–3.48 (m, 1H), 3.81 (s, 3H, OCH₃), 3.83–3.84 (m, 1H), 4.87–4.88 (m, 1H, OH), 6.02 (br, 1H, NH), 6.39 (d, J=15.62 Hz, 1H), 6.90 (d, J=8.61, 2H), 7.32 (d, J=8.39, 2H), 7.36–7.37 (m, 3H), 7.49–7.50 (m, 2H), 7.65 (d, J=15.55 Hz, 1H)[6]
¹³C NMR Data not consistently reported across primary literature.[5]
Mass Spec (MS) Molecular Ion (M+): m/z 297[5]
Infrared (IR) (KBr, cm⁻¹)νₘₐₓ: 3375 (N-H), 3266 (O-H), 1653 (C=O, amide), 1606 (C=C), 1566 (aromatic), 1244 (N-H), 1038 (C-O)

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound from its natural source, Aegle marmelos.

Plant Material Preparation
  • Collection: Fresh leaves of Aegle marmelos are collected.

  • Drying: The leaves are shade-dried at room temperature until they become brittle.

  • Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

Several methods have been reported for the extraction of aegeline. Soxhlet extraction is a commonly cited and efficient method.

  • Soxhlet Extraction:

    • Place a known quantity of the dried, powdered leaves (e.g., 500 g) into a thimble.

    • Load the thimble into a Soxhlet extractor.

    • Extract the powder with a suitable solvent. Common solvents include methanol (B129727) or a hexane-acetone mixture.[7] Extraction is typically run for 6-12 hours, or until the solvent in the siphon arm runs clear.

    • The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Maceration/Percolation:

    • Soak the powdered leaves in 95% ethanol (B145695) at room temperature or with gentle heating (e.g., 65°C) overnight.

    • Filter the extract. The process can be repeated with fresh solvent to maximize yield.

    • Combine the filtrates and evaporate the solvent to obtain the crude extract.

Isolation and Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.

  • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system. A common system starts with 100% n-hexane and gradually increases the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate (e.g., 50 mL each).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). A fraction eluted with a hexane:ethyl acetate ratio of approximately 6.5:3.5 has been shown to yield a single spot corresponding to aegeline.[6]

  • Crystallization: Combine the pure fractions, evaporate the solvent, and crystallize the resulting solid from a suitable solvent to obtain pure this compound.

Biological Signaling Pathways

This compound has been shown to interact with several biological pathways. The following diagrams, generated using the DOT language, visualize these interactions.

Anti-Inflammatory and Neuromodulatory Pathway

Aegeline demonstrates anti-inflammatory and neuromodulatory effects by downregulating the activity of Monoamine Oxidase-A (MAO-A) and inducible Nitric Oxide Synthase (iNOS), as well as reducing levels of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8]

Aegeline_MAO_Pathway cluster_targets Cellular Targets cluster_effects Downstream Effects Aegeline This compound MAO_A MAO-A Aegeline->MAO_A inhibits iNOS iNOS Aegeline->iNOS inhibits IL6_path IL-6 Signaling Aegeline->IL6_path downregulates Neuroinflammation Decreased Neuroinflammation MAO_A->Neuroinflammation OxidativeStress Decreased Oxidative/Nitrosative Stress iNOS->OxidativeStress IL6_path->Neuroinflammation PainDepression Alleviation of Pain & Depression Neuroinflammation->PainDepression OxidativeStress->PainDepression Aegeline_Apoptosis_Pathway cluster_inducers Apoptosis Inducers cluster_markers Apoptotic Events AlphaSyn α-Synuclein Expression ROS Increased ROS AlphaSyn->ROS Bax Bax Expression Bax->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Frag DNA Fragmentation Mito->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis Aegeline This compound Aegeline->ROS inhibits Aegeline->Mito prevents Aegeline->DNA_Frag blocks CellGrowth Restored Cell Growth Aegeline->CellGrowth Aegeline_B3AR_Pathway Aegeline This compound B3AR β3-Adrenergic Receptor Aegeline->B3AR activates Gs Gs Protein B3AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Metabolic Increased Lipolysis & Fatty Acid Oxidation PKA->Metabolic promotes

References

An In-depth Technical Guide to (+-)-Aegeline: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline, a naturally occurring alkaloid primarily isolated from the leaves and fruit of the bael tree (Aegle marmelos), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its key biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its role in modulating critical signaling pathways implicated in metabolic and inflammatory diseases. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide. It is a racemic mixture of two enantiomers.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[2][3]
SMILES String COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O[2][4]
InChI Key QRFDENJATPJOKG-KPKJPENVSA-N[2][3]
Molecular Formula C18H19NO3[2][3]
CAS Number 456-12-2[2]

Physicochemical Properties

This compound is a white crystalline solid.[5] Its solubility and other key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 297.35 g/mol [6]
Melting Point 176 °C[2][4]
Boiling Point 567.7 ± 50.0 °C (Predicted)[7]
Solubility Soluble in DMSO and polar solvents like methanol (B129727) and ethanol.[5][6][8][9] Sparingly soluble in water.[9]
pKa 13.70 ± 0.20 (Predicted)[7]

Biological and Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, making it a promising candidate for drug development.

Anti-diabetic and Anti-hyperlipidemic Effects

Aegeline (B1664389) has demonstrated significant anti-diabetic and anti-hyperlipidemic properties. It is reported to enhance glucose uptake in muscle cells and has been investigated for its potential in managing type 2 diabetes.[5] The proposed mechanism involves the activation of the β3-adrenergic receptor (β3-AR).

Anti-inflammatory Activity

The compound possesses potent anti-inflammatory effects. Studies have shown that aegeline can suppress the NFκB-mediated NLRP3 inflammasome pathway, a key signaling cascade in the inflammatory process.[4] This suggests its potential in treating inflammatory conditions.

Antioxidant Properties

Aegeline has been identified as an antioxidant.[10] Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

Neuroprotective Potential

Intriguingly, aegeline has been shown to mimic the yeast SNARE protein Sec22p, thereby suppressing α-synuclein and Bax toxicity in yeast models.[10] This finding points towards a potential neuroprotective role for aegeline in conditions like Parkinson's disease.

Signaling Pathways

PI3K/Akt/Rac1 Signaling Pathway in Glucose Transport

Aegeline stimulates glucose transport in skeletal muscle cells through the activation of two distinct parallel pathways involving Akt and Rac1. Furthermore, it influences cytoskeletal rearrangement via the PI3-kinase-Rac1-PAK1-cofilin pathway.[5]

PI3K_Akt_Rac1_Pathway Aegeline This compound PI3K PI3K Aegeline->PI3K Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 GLUT4 GLUT4 Translocation Akt->GLUT4 Rac1->GLUT4 PAK1 PAK1 Rac1->PAK1 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Cofilin Cofilin PAK1->Cofilin Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cofilin->Cytoskeletal_Rearrangement

Caption: Aegeline-mediated glucose uptake signaling pathway.

NF-κB/NLRP3 Inflammasome Signaling Pathway in Inflammation

Aegeline exerts its anti-inflammatory effects by downregulating the expression of key components of the NF-κB and NLRP3 inflammasome pathways, leading to reduced production of pro-inflammatory cytokines.[4]

NFkB_NLRP3_Pathway Aegeline This compound NFkB NF-κB Aegeline->NFkB NLRP3 NLRP3 NFkB->NLRP3 Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Pro_IL18 pro-IL-18 NFkB->Pro_IL18 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b IL-1β Caspase1->IL1b IL18 IL-18 Caspase1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Inhibition of NF-κB/NLRP3 inflammasome pathway by Aegeline.

Experimental Protocols

Isolation of this compound from Aegle marmelos Leaves

This protocol describes the extraction and purification of aegeline from the leaves of Aegle marmelos.[2][3]

Isolation_Workflow Start Dried & Powdered Aegle marmelos Leaves Extraction Soxhlet Extraction (Methanol) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Chromatography Column Chromatography (Silica Gel, n-hexane:ethyl acetate (B1210297) gradient) Concentration->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Pooling Pooling of Fractions Containing Aegeline Fraction_Collection->Pooling Final_Product Purified This compound Pooling->Final_Product

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh leaves of Aegle marmelos, wash them thoroughly, and dry them in the shade. Grind the dried leaves into a coarse powder.

  • Extraction: Subject the powdered leaves to Soxhlet extraction using methanol as the solvent.[3]

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Pack a glass column with silica (B1680970) gel. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing aegeline.[3]

  • Purification: Pool the fractions containing pure aegeline and concentrate them to obtain the purified compound.

Asymmetric Synthesis of (R)-Aegeline

The enantioselective synthesis of (R)-Aegeline can be achieved via the conversion of chiral cyanohydrins.[1][11]

Methodology:

  • Synthesis of Chiral Cyanohydrin: Synthesize chiral cyanohydrins from anisaldehyde and trimethylsilylcyanide using a chiral Schiff-base titanium complex as a catalyst.[11]

  • Conversion to (R)-Aegeline: The resulting chiral cyanohydrins are then converted to the chiral β-hydroxyamide, (R)-Aegeline.[11] The crude amino alcohol is reacted with trans-cinnamoyl chloride under Schotten-Bauman conditions.[11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for determining the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4][6][8][9]

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark to prevent degradation.[4]

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each aegeline dilution to the wells. Add an equal volume of the DPPH working solution to each well.[4] Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4][8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the aegeline solution.

In Vivo Anti-inflammatory Activity Assessment

This protocol describes a general procedure for evaluating the anti-inflammatory activity of this compound in a mouse model of inflammation.[3]

Methodology:

  • Animal Model: Use a suitable mouse model of inflammation, such as carrageenan-induced paw edema.

  • Dosing: Administer this compound orally (p.o.) to the test group of mice at a specific dose (e.g., 10 mg/kg).[3] A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a specific time post-dosing, induce inflammation by injecting carrageenan into the paw of the mice.

  • Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the aegeline-treated group compared to the control group.

Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway in cell culture.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes) and treat the cells with different concentrations of this compound for a specific duration.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and Rac1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in metabolism and inflammation underscores its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Further investigation into its synthesis, bioavailability, and in vivo efficacy in various disease models is warranted to fully explore its clinical applications.

References

A Technical Guide to the Traditional and Pharmacological Uses of Aegle marmelos in Ayurvedic Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aegle marmelos (L.) Corr., commonly known as Bael or Bilva, is a sacred and medicinally significant tree in India, belonging to the Rutaceae family.[1][2] For over 5,000 years, it has been a cornerstone of traditional medicinal systems, particularly Ayurveda, where various parts of the plant—including the fruit, leaves, root, bark, and seeds—are utilized to treat a wide array of ailments.[3][4] In Ayurvedic texts, it is revered as a "Mahaphala" (great fruit) for its profound therapeutic effects, especially on the digestive system.[5] This technical guide provides an in-depth analysis of the traditional Ayurvedic uses of Aegle marmelos, supported by modern pharmacological data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Traditional Ayurvedic Applications

In Ayurveda, Aegle marmelos is used to balance the three doshas (Vata, Pitta, and Kapha). The properties of different parts of the plant are believed to have distinct effects: the unripe fruit balances Kapha and Vata; the ripe fruit can aggravate all doshas; and the leaves and roots help balance all three.[6] Its primary traditional applications are centered around gastrointestinal health, metabolic disorders, and inflammatory conditions.

  • Gastrointestinal Disorders: The unripe or half-ripe fruit is a premier Ayurvedic remedy for diarrhea, dysentery, and other bowel irregularities like Irritable Bowel Syndrome (IBS).[7] It functions as an astringent and digestive, reducing intestinal motility.[8] The ripe fruit, conversely, is recognized for its laxative properties and is used to treat chronic constipation.

  • Metabolic Disorders (Prameha): The leaves of Aegle marmelos are extensively used in Ayurvedic practice to manage diabetes mellitus.[9] Traditional preparations involve consuming the leaf juice or powder to help regulate blood glucose levels.

  • Inflammatory Conditions (Shotha): Decoctions and pastes made from the leaves and roots are traditionally applied to treat inflammation, pain, and fever.[9][10] It is a key ingredient in the classical Ayurvedic formulation "Dashamoola" (a combination of ten roots), which is renowned for its anti-inflammatory properties.[10]

  • Respiratory and Other Ailments: The plant is also used for respiratory issues like asthma and cough, serving as an expectorant.[11][12] Additionally, traditional uses extend to treating peptic ulcers, eye infections, and skin disorders.[11][13]

Pharmacological Validation and Quantitative Data

Modern scientific research has substantiated many of the traditional claims, identifying a rich profile of bioactive compounds, including alkaloids, coumarins (marmelosin, psoralen), flavonoids, tannins, and essential oils.[2][10][14] These compounds are responsible for the plant's diverse pharmacological activities.

Table 1: Traditional Ayurvedic and Modern Clinical Dosages
Plant Part/PreparationTraditional Ayurvedic DosageModern Clinical/Experimental DosageTherapeutic UseReference(s)
Dried Unripe Fruit Powder3–6 grams per day-Diarrhea, Dysentery
Fresh Leaf Juice10–15 ml daily in divided doses-Blood Sugar Regulation
Aqueous Leaf Extract-250 mg/kg & 500 mg/kg (in rats)Antifertility[1]
Ethanolic Leaf Extract-250 mg/kg & 500 mg/kg (in rats)Antihyperglycemic[15]
Methanolic Leaf Extract-500 mg/kg (in rats)Hepatoprotective[15]
Bael Leaf Powder-2g twice a day (in NIDDM patients)Antidiabetic[16]
Table 2: Bioactivity and Compound Quantification Data
Assay/CompoundPlant Part/ExtractResult (IC₅₀ / Concentration)Reference(s)
Antioxidant Activity
DPPH Radical ScavengingMarmelosin (compound)IC₅₀: ~15.4 ± 0.32 μM[17]
DPPH Radical ScavengingLeaf ExtractIC₅₀: 258.21 µg/mL[18]
FRAP AssayLeaf ExtractIC₅₀: 293.83 µg/mL[18]
Antidiabetic Activity
α-Amylase InhibitionLeaf ExtractIC₅₀: 46.21 mg/mL[19]
α-Glucosidase InhibitionLeaf ExtractIC₅₀: 42.07 mg/mL[19]
α-Amylase InhibitionLeaf ExtractIC₅₀: 73.2 µg/mL[18]
α-Glucosidase InhibitionLeaf ExtractIC₅₀: 43.9 µg/mL[18]
Anti-inflammatory Activity
Egg Albumin DenaturationLeaf ExtractIC₅₀: 102.8 µg/mL[18]
Antiproliferative Activity
Antiproliferative (on Raw 264.7 cells)Marmelosin (compound)IC₅₀: ~6.24 ± 0.16 μM[17]
Compound Quantification (HPLC)
MarmelosinFruit Pulp5–6.5 mg/g of dried fruit weight[20]
PsoralenFruit Pulp>0.4–0.75 mg/g of dried fruit weight[20]
BergaptenFruit Pulp>0.25 mg/g of dried fruit weight[20]
MarmelosinFruit PulpLOD: 0.63 μg/ml; LOQ: 2.12 μg/ml[21]
Umbelliferone (B1683723)Fruit PulpLOD: 0.69 μg/ml; LOQ: 2.30 μg/ml[21]
Scopoletin (B1681571)Fruit PulpLOD: 0.39 μg/ml; LOQ: 1.31 μg/ml[21]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Aegle marmelos are mediated through the modulation of key cellular signaling pathways. Its anti-inflammatory, antidiabetic, and antioxidant activities are particularly well-documented.

Anti-inflammatory Signaling

Bioactive compounds in Aegle marmelos, such as marmelosin, auraptene, and bergapten, exhibit potent anti-inflammatory effects by suppressing major inflammatory cascades.[22][23] They inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[8] This is achieved by downregulating the activation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and PI3K/Akt.[17][23]

G cluster_stimulus Inflammatory Stimulus cluster_plant Aegle marmelos Bioactives cluster_pathways Cellular Signaling Pathways cluster_response Inflammatory Response LPS LPS / Pathogen PI3K PI3K LPS->PI3K IKK IKK LPS->IKK Bael Marmelosin, Auraptene etc. Bael->PI3K Inhibits Akt Akt Bael->Akt Inhibits NFkB_Ac NF-κB (Active) Bael->NFkB_Ac Inhibits Nuclear Translocation PI3K->Akt Akt->IKK NFkB_In IκB-NF-κB (Inactive) IKK->NFkB_In Phosphorylates IκB NFkB_In->NFkB_Ac Releases NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Ac->Cytokines Upregulates Transcription iNOS iNOS / COX-2 NFkB_Ac->iNOS Upregulates Transcription

Anti-inflammatory mechanism of Aegle marmelos.
Antidiabetic Mechanisms

The hypoglycemic effects of Aegle marmelos are multifactorial.[24] Leaf extracts have been shown to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which slows down the breakdown and absorption of sugars in the intestine.[18][19] Studies also suggest that the extracts can enhance insulin (B600854) secretion from pancreatic β-cells and improve glucose utilization in peripheral tissues.[16][24] Furthermore, its potent antioxidant properties help protect pancreatic cells from oxidative stress, a key factor in the progression of diabetes.[19][25]

G cluster_input Dietary Intake cluster_plant Aegle marmelos cluster_process Physiological Processes cluster_output Outcome Carbs Complex Carbohydrates Enzymes α-amylase & α-glucosidase Carbs->Enzymes Digestion Bael Leaf Extract Bael->Enzymes Inhibits Absorption Intestinal Glucose Absorption Bael->Absorption Retards Pancreas Pancreatic β-cells Bael->Pancreas Stimulates Enzymes->Absorption Produces Glucose for Glucose Reduced Blood Glucose Levels Absorption->Glucose Leads to Tissues Peripheral Tissues (Muscle, Adipose) Pancreas->Tissues Insulin Secretion (promotes uptake) Tissues->Glucose Reduces

Key antidiabetic mechanisms of Aegle marmelos.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Aegle marmelos.

Protocol 1: General Solvent Extraction for Phytochemical Analysis

This protocol is a generalized procedure for obtaining crude extracts for initial screening.

  • Preparation of Plant Material: Collect the desired plant part (e.g., leaves, fruit pulp). Shade dry the material until all moisture is removed and then grind it into a fine powder.

  • Soxhlet Extraction:

    • Place 50g of the dried powder into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 500 mL of the desired solvent (e.g., methanol (B129727), ethanol, water) to the round-bottom flask.[26][27]

    • Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.[26][27]

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Drying and Storage: Dry the resulting extract completely in a desiccator to remove any residual solvent. Calculate the yield and store the extract at 4°C in an airtight container for further analysis.

Protocol 2: RP-HPLC for Simultaneous Quantification of Coumarins

This method is used for the quantitative analysis of marmelosin, umbelliferone, and scopoletin in fruit extracts.[21][28]

  • Standard and Sample Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of pure marmelosin, umbelliferone, and scopoletin standards in HPLC-grade methanol.

    • Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve (e.g., 2-30 µg/mL).[21][28]

    • Accurately weigh the dried plant extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v) containing 0.1% acetic acid.[21][28]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 258 nm or scan across a range to detect multiple peaks.[29]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to establish retention times and create a calibration curve. Inject the sample solution. Identify and quantify the compounds in the sample by comparing their retention times and peak areas to the calibration curve.

G Start Start: Prepare Standards & Sample HPLC Set HPLC Conditions (C18, 55:45 MeOH:H2O, 1 mL/min, 258 nm) Start->HPLC Inject_Std Inject Standard Mix (20 µL) HPLC->Inject_Std Inject_Sample Inject Sample Extract (20 µL) HPLC->Inject_Sample Gen_Curve Generate Calibration Curve (Conc. vs. Area) Inject_Std->Gen_Curve Analyze Identify Peaks by Rt Quantify using Curve Gen_Curve->Analyze Inject_Sample->Analyze End End: Report Compound Concentrations Analyze->End

Workflow for RP-HPLC quantification of coumarins.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This common in vitro assay measures the free radical scavenging capacity of an extract.[19][30][31]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • Prepare various concentrations of the plant extract in methanol (e.g., 25-500 µg/mL).[19]

    • In a test tube or microplate well, mix 1.0 mL of the DPPH solution with 3.0 mL of the extract solution.[31]

    • Prepare a control containing 1.0 mL of DPPH solution and 3.0 mL of methanol.

    • Use a suitable antioxidant like ascorbic acid or quercetin (B1663063) as a positive control.

  • Incubation and Measurement: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

Conclusion and Future Directions

Aegle marmelos is a quintessential example of an Ayurvedic medicinal plant whose traditional uses are being progressively validated by modern science. Its efficacy in treating gastrointestinal, metabolic, and inflammatory disorders is supported by substantial pharmacological evidence. The presence of potent bioactive compounds like marmelosin offers clear targets for drug development.

For researchers and drug development professionals, future work should focus on:

  • Standardization: Developing standardized extracts with consistent phytochemical profiles to ensure reproducible therapeutic outcomes.[8][14]

  • Clinical Trials: Conducting well-designed, randomized clinical trials to conclusively establish the safety, efficacy, and optimal dosage of Aegle marmelos formulations in humans.[14]

  • Mechanism Elucidation: Further exploring the molecular mechanisms and cellular targets of its lesser-known bioactive compounds.

  • Drug Delivery: Investigating novel drug delivery systems, such as nano-formulations, to enhance the bioavailability and targeted action of its active constituents.[8]

By bridging the gap between traditional knowledge and modern scientific inquiry, Aegle marmelos holds immense promise as a source for developing safe and effective therapeutic agents for a variety of chronic diseases.

References

A Technical Guide to the Putative Biosynthesis Pathway of (+-)-Aegeline in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(+-)-Aegeline is a natural alkaloidal amide with significant pharmacological interest, primarily isolated from the plant Aegle marmelos. Despite its therapeutic potential, the biosynthetic pathway of aegeline (B1664389) in plants has not been fully elucidated. This technical guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route for this compound formation. We hypothesize a convergent pathway involving the well-established phenylpropanoid pathway for the synthesis of the cinnamoyl moiety and a multi-step branch from the shikimate pathway for the formation of the 2-amino-1-(4-methoxyphenyl)ethanol (B43869) moiety. This guide details the proposed enzymatic steps, key intermediate molecules, and the final condensation reaction. Furthermore, it provides comprehensive experimental protocols for the validation of this proposed pathway, including isotope labeling studies, enzyme assays, and transcriptomic approaches. All quantitative data are presented in structured tables, and complex biological processes are visualized using Graphviz diagrams to facilitate understanding for researchers in natural product biosynthesis and drug development.

Introduction

This compound, N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is a bioactive alkaloid predominantly found in the leaves and fruit of the bael tree, Aegle marmelos.[1][2] This compound has garnered attention for its wide range of pharmacological activities. Structurally, aegeline is an amide composed of a cinnamoyl group and a 2-hydroxy-2-(4-methoxyphenyl)ethylamine moiety. The biosynthesis of such specialized metabolites in plants often involves the convergence of multiple pathways derived from primary metabolism. Understanding the precise biosynthetic route of aegeline is crucial for several reasons: it can enable biotechnological production in microbial or plant-based systems, facilitate the discovery of novel enzymes for biocatalysis, and provide a framework for the targeted engineering of plants to enhance aegeline content. This document outlines a scientifically plausible, albeit putative, biosynthetic pathway for this compound, drawing parallels with established pathways of similar natural products.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of aegeline can be conceptually divided into three main stages: the formation of the cinnamoyl moiety, the synthesis of the amine moiety, and their subsequent condensation.

Part 1: Biosynthesis of the Cinnamoyl Moiety via the Phenylpropanoid Pathway

The synthesis of the cinnamoyl portion of aegeline is proposed to occur via the well-characterized general phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[3]

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

  • CoA Ligation: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. For aegeline biosynthesis, a similar activation of cinnamic acid would yield cinnamoyl-CoA, the activated form required for the final amide bond formation.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL

Figure 1: Phenylpropanoid pathway to Cinnamoyl-CoA.
Part 2: Proposed Biosynthesis of the Amine Moiety

The biosynthesis of the 2-amino-1-(4-methoxyphenyl)ethanol moiety is less straightforward and is proposed here based on analogous pathways for amino acid-derived metabolites. It likely originates from L-tyrosine, which is structurally similar.

  • Decarboxylation: The pathway may begin with the decarboxylation of L-tyrosine by a Tyrosine Decarboxylase (TyDC) to produce tyramine (B21549).

  • Hydroxylation: The benzylic carbon of tyramine could be hydroxylated by a hydroxylase , possibly a cytochrome P450 monooxygenase, to yield octopamine (B1677172).

  • O-Methylation: The phenolic hydroxyl group of octopamine is then methylated by an O-methyltransferase (OMT) using S-adenosyl methionine (SAM) as a methyl donor to form synephrine.

  • N-Demethylation/Transamination and Reduction (Alternative Routes): The subsequent steps to form 2-amino-1-(4-methoxyphenyl)ethanol are speculative. One possibility involves hydroxylation of the ethylamine (B1201723) side chain followed by transamination and reduction. A more direct, though less precedented, route could involve direct hydroxylation of the beta-carbon of 4-methoxyphenethylamine.

An alternative starting point could be from p-hydroxyphenylpyruvate, an intermediate in tyrosine biosynthesis.

Amine_Moiety_Pathway Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TyDC Octopamine Octopamine Tyramine->Octopamine Hydroxylase pMPA 2-amino-1-(4-methoxyphenyl)ethanol Octopamine->pMPA OMT, other steps

Figure 2: Putative pathway for the amine moiety.
Part 3: Condensation to Form this compound

The final step in the proposed biosynthesis is the condensation of the two precursor moieties. An acyltransferase , likely belonging to the BAHD family, would catalyze the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of 2-amino-1-(4-methoxyphenyl)ethanol, forming an amide bond and releasing Coenzyme A. This reaction would yield this compound.

Aegeline_Final_Step cluster_precursors Precursors CinCoA Cinnamoyl-CoA Aegeline This compound CinCoA->Aegeline Acyltransferase (BAHD family) Amine 2-amino-1-(4-methoxyphenyl)ethanol Amine->Aegeline

Figure 3: Final condensation step in aegeline biosynthesis.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining biochemical, molecular, and analytical techniques.

Isotope Labeling Studies

This method is used to trace the incorporation of precursors into the final product.

  • Protocol:

    • Prepare sterile cultures of Aegle marmelos seedlings or cell suspensions.

    • Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-tyrosine, ¹⁵N-tyrosine) to the cultures.

    • After an incubation period (e.g., 24-72 hours), harvest the plant material.

    • Extract the metabolites using a suitable solvent system (e.g., methanol:water).

    • Analyze the purified aegeline using LC-MS and NMR to determine the position and extent of isotope incorporation.

Isotope_Labeling_Workflow Start A. marmelos Culture Feed Administer Labeled Precursor (e.g., ¹³C-Phe) Start->Feed Incubate Incubate Feed->Incubate Harvest Harvest Tissue Incubate->Harvest Extract Metabolite Extraction Harvest->Extract Analyze LC-MS / NMR Analysis Extract->Analyze Result Determine Labeling Pattern Analyze->Result

Figure 4: Workflow for isotope labeling studies.
Enzyme Assays

  • Protocol for Acyltransferase Activity:

    • Prepare a crude protein extract from young leaves of A. marmelos.

    • Set up a reaction mixture containing the protein extract, cinnamoyl-CoA, and 2-amino-1-(4-methoxyphenyl)ethanol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of aegeline.

Gene Identification and Functional Characterization
  • Protocol:

    • Transcriptome Sequencing: Extract RNA from A. marmelos tissues known to produce aegeline and perform RNA-Seq.

    • Candidate Gene Identification: Search the assembled transcriptome for sequences homologous to known PAL, C4H, 4CL, TyDC, hydroxylases, OMTs, and acyltransferases.

    • Gene Expression Analysis: Use qRT-PCR to correlate the expression levels of candidate genes with aegeline accumulation in different tissues and developmental stages.

    • Heterologous Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or yeast).

    • Functional Verification: Purify the recombinant proteins and perform enzyme assays as described above to confirm their catalytic activity.

Quantitative Data Presentation

While specific quantitative data for the aegeline biosynthetic pathway is not yet available, the following table templates illustrate how such data would be organized and presented upon experimental determination.

Table 1: Kinetic Parameters of Putative Aegeline Biosynthesis Enzymes

Enzyme Candidate Substrate K_m_ (µM) k_cat_ (s⁻¹) V_max_ (µmol/mg/min)
AmPAL1 L-Phenylalanine
AmTyDC1 L-Tyrosine
AmAT1 Cinnamoyl-CoA

| AmAT1 | 2-amino-1-(4-methoxyphenyl)ethanol | | | |

Table 2: Metabolite Concentrations in Aegle marmelos Tissues

Metabolite Leaf (µg/g FW) Stem (µg/g FW) Root (µg/g FW)
L-Phenylalanine
trans-Cinnamic Acid
L-Tyrosine

| this compound | | | |

Conclusion and Future Perspectives

This guide presents a putative biosynthetic pathway for this compound in Aegle marmelos, based on established biochemical principles and analogous pathways in plant specialized metabolism. The proposed route provides a robust framework for future research aimed at its complete elucidation. The experimental protocols detailed herein offer a clear roadmap for researchers to identify the specific genes and enzymes involved. Successful characterization of this pathway will not only deepen our understanding of plant biochemistry but also unlock the potential for metabolic engineering and sustainable production of this valuable pharmacological compound. Future work should focus on a combined transcriptomic and metabolomic analysis of A. marmelos to identify candidate genes and intermediates, followed by rigorous in vitro and in vivo functional characterization.

References

(+-)-Aegeline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline is a naturally occurring alkaloid-amide found in the leaves of the bael tree (Aegle marmelos). This comprehensive technical guide provides essential information for researchers and drug development professionals working with this compound. It covers its fundamental chemical properties, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its biological activity, and illustrates its known signaling pathways.

Core Compound Information

This compound, with the CAS number 456-12-2, is recognized for its potential therapeutic properties, including antihyperglycemic, antidyslipidemic, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] Its molecular formula is C₁₈H₁₉NO₃.[1][3][6][7][8]

PropertyValueReference
CAS Number 456-12-2[1][2][3][7][8]
Molecular Formula C₁₈H₁₉NO₃[1][3][6][7][8]
Molecular Weight 297.35 g/mol [2][3][5][6][7][9]
IUPAC Name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[8][10]
Synonyms Aegelin, Egeline, N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide[3]

Quantitative Biological Activity

This compound has demonstrated significant biological effects in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 2.1: Antihyperglycemic Effects in a Sucrose-Challenged Streptozotocin-Induced Diabetic Rat Model
Time PointBlood Glucose Reduction (%)DoseReference
5 hours12.9%100 mg/kg[3][7]
24 hours16.9%100 mg/kg[3][7]
Table 2.2: Antidyslipidemic Effects in a Dyslipidemic Hamster Model
ParameterChange (%)Dosep-valueReference
Plasma Triglycerides (Tg)↓ 55%50 mg/kg<0.001[3][7]
Total Cholesterol (TC)↓ 24%50 mg/kg<0.05[3][7]
Free Fatty Acids (FFA)↓ 24%50 mg/kgN/A[3][7]
High-Density Lipoprotein-Cholesterol (HDL-C)↑ 28%50 mg/kgN/A[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on studies investigating the effect of Aegeline (B1664389) on glucose transport in skeletal muscle cells.[2][6]

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Treat differentiated C2C12 myotubes with varying concentrations of Aegeline (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 24 hours).

    • For acute insulin (B600854) stimulation, a subset of cells can be treated with 100 nM insulin for 20 minutes prior to the glucose uptake assay.

  • 2-Deoxy-D-[³H]glucose (2-DG) Uptake Measurement:

    • Wash cells with serum-free DMEM.

    • Incubate cells with 2-DG (a radiolabeled glucose analog) for a defined time.

    • Terminate glucose uptake by washing with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter to quantify glucose uptake.

Animal Models for Antihyperglycemic and Antidyslipidemic Studies

These protocols are derived from in vivo studies evaluating the metabolic effects of Aegeline.[3][7]

  • Sucrose-Challenged Streptozotocin-Induced Diabetic Rat Model:

    • Induce diabetes in rats (e.g., Sprague-Dawley) with a single intraperitoneal injection of streptozotocin.

    • Administer Aegeline orally at a specified dose (e.g., 100 mg/kg body weight).

    • Challenge the rats with a sucrose (B13894) load.

    • Measure blood glucose levels at various time points (e.g., 5 and 24 hours) post-administration.

  • Dyslipidemic Hamster Model:

    • Induce dyslipidemia in hamsters through a high-fat diet.

    • Administer Aegeline orally at a specified dose (e.g., 50 mg/kg body weight).

    • After the treatment period, collect blood samples.

    • Analyze plasma levels of triglycerides, total cholesterol, free fatty acids, and HDL-C using standard biochemical assays.

Antioxidant Activity Assays

These methods are used to determine the free radical scavenging and reducing power of Aegeline.

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix the Aegeline extract/compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 518 nm). A decrease in absorbance indicates radical scavenging activity.

  • Reducing Power Assay:

    • Mix the Aegeline extract/compound with phosphate (B84403) buffer and potassium ferricyanide.

    • Incubate the mixture at 50°C.

    • Add trichloroacetic acid to stop the reaction and centrifuge.

    • Mix the supernatant with distilled water and ferric chloride.

    • Measure the absorbance at 700 nm. An increase in absorbance indicates higher reducing power.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Glucose Transport and Insulin Sensitivity

Aegeline stimulates glucose transport in skeletal muscle cells through two distinct parallel pathways involving Akt and Rac1, leading to the translocation of GLUT4 to the cell membrane.[2][6] It also plays a role in cytoskeletal rearrangement via the PI3-kinase-Rac1-PAK1-cofilin pathway.[2][6]

G cluster_0 Aegeline-Stimulated Glucose Uptake cluster_1 Akt Pathway cluster_2 PI3K/Rac1 Pathway Aegeline Aegeline Akt Akt Aegeline->Akt PI3K PI3-Kinase Aegeline->PI3K GLUT4_translocation_Akt GLUT4 Translocation Akt->GLUT4_translocation_Akt GlucoseUptake Increased Glucose Uptake GLUT4_translocation_Akt->GlucoseUptake Rac1 Rac1 PI3K->Rac1 PAK1 PAK1 Rac1->PAK1 GLUT4_translocation_Rac1 GLUT4 Translocation Rac1->GLUT4_translocation_Rac1 Cofilin Cofilin PAK1->Cofilin Actin Actin Cytoskeleton Rearrangement Cofilin->Actin GLUT4_translocation_Rac1->GlucoseUptake

Caption: Aegeline signaling pathways for glucose uptake.

Anti-inflammatory Action

Recent studies suggest that Aegeline mitigates colitis by downregulating the NF-κB-mediated NLRP3 inflammasome pathway. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_0 Aegeline Anti-inflammatory Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., TNBS) NFkB NF-κB InflammatoryStimulus->NFkB Aegeline Aegeline Aegeline->NFkB Inhibits NLRP3 NLRP3 Inflammasome NFkB->NLRP3 ProInflammatory Pro-inflammatory Cytokines & Enzymes (iNOS, COX-2, IL-1β, IL-18) NLRP3->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Aegeline's anti-inflammatory mechanism.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of metabolic disorders and inflammation. The data and protocols presented in this guide offer a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive safety and toxicity profiles, and exploring its efficacy in clinical settings.

References

The Pharmacological Profile of (+-)-Aegeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Aegeline, a naturally occurring alkaloid amide found in the leaves of the bael tree (Aegle marmelos), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanisms of action, receptor interactions, and physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. A significant portion of this guide is also dedicated to the critical safety concerns, particularly the hepatotoxicity, associated with Aegeline (B1664389), which has led to its prohibition in dietary supplements in several countries.

Introduction

This compound, chemically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is an alkaloid traditionally used in Ayurvedic medicine.[1] While it has been investigated for potential therapeutic benefits in various domains including metabolic disorders and neuroprotection, its use in dietary supplements has been linked to severe adverse effects, most notably liver injury.[1][2] This guide aims to provide a balanced and detailed perspective on the pharmacological properties of this compound, underpinned by available scientific evidence.

Pharmacodynamics: Mechanisms of Action and Physiological Effects

This compound exhibits a range of biological activities by interacting with multiple molecular targets. Its effects span across the nervous, immune, and metabolic systems.

Effects on the Nervous System
  • Monoamine Oxidase-A (MAO-A) and Inducible Nitric Oxide Synthase (iNOS) Inhibition: In-silico molecular docking studies have shown that aegeline has a good binding interaction with the active sites of both MAO-A and iNOS. In a mouse model of reserpine-induced pain and depression, oral administration of aegeline (10 mg/kg) significantly decreased MAO-A activity. Furthermore, aegeline treatment abrogated the reserpine-induced increase in iNOS expression in both the spine and brain tissues. These findings suggest a potential role for aegeline in modulating neurotransmitter levels and neuroinflammation.

Effects on the Immune System and Inflammation
  • Histamine (B1213489) Release Inhibition: Aegeline has been shown to inhibit histamine release from mast cells. In rat basophilic leukemia (RBL-2H3) cells, aegeline inhibited histamine release induced by various stimulants, including DNP(24)-BSA, thapsigargin, and ionomycin.[3] The inhibitory effect was more pronounced against Ca2+ stimulants, suggesting that aegeline may interfere with intracellular calcium signaling pathways.[3]

  • Anti-inflammatory Effects: Aegeline has demonstrated anti-inflammatory properties in a mouse model of colitis by downregulating the gene expression of NF-κB, iNOS, COX-2, and the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Metabolic Effects
  • Glucose Transport: Aegeline has been reported to stimulate glucose transport in skeletal muscle cells. This effect is mediated through the activation of the PI3K/Akt and Rac1 signaling pathways, which are key regulators of GLUT4 translocation to the plasma membrane.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Computational studies suggest that aegeline may act as a dual agonist for PPARα and a partial agonist for PPARγ.[4] This dual activity could potentially contribute to both antihyperglycemic and antilipidemic effects.[4]

Quantitative Pharmacological Data

Target/EffectExperimental ModelDosage/ConcentrationParameterValueReference(s)
MAO-A Activity Reserpinized Mice (in vivo)10 mg/kg (p.o.)-Significant decrease
iNOS Expression Reserpinized Mice (in vivo)10 mg/kg (p.o.)-Abrogation of increase
Histamine Release RBL-2H3 cells (in vitro)Not specified-Inhibition[3]
CYP3A4 Inhibition In vitro-IC50~76 µmol

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

PI3K_Akt_Rac1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Aegeline (+)-Aegeline Aegeline->PI3K Activates Akt Akt PI3K->Akt Activates Rac1 Rac1 PI3K->Rac1 Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Rac1->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose Uptake Glucose Uptake GLUT4_translocation->Glucose Uptake NFkB_NLRP3_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm Stimuli PAMPs/DAMPs IKK IKK Stimuli->IKK Aegeline (+)-Aegeline NFkB NF-κB Aegeline->NFkB Inhibits NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Histamine_Release_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: RBL-2H3 Cells Culture Culture cells Start->Culture Sensitize Sensitize with IgE (for DNP-BSA stimulation) Culture->Sensitize Preincubate Pre-incubate with This compound Sensitize->Preincubate Stimulate Stimulate with: - DNP-BSA - Thapsigargin - Ionomycin Preincubate->Stimulate Collect Collect supernatant Stimulate->Collect Measure Measure histamine content Collect->Measure End End: Determine % inhibition Measure->End InVivo_Pain_Depression_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_assessment Behavioral and Biochemical Assessment Start Start: Mice Acclimatize Acclimatize animals Start->Acclimatize Group Randomize into groups Acclimatize->Group Pretreat Pre-treat with: - Vehicle - this compound (10 mg/kg, p.o.) - Clorgyline (standard) Group->Pretreat Induce Induce pain/depression model (e.g., Reserpine injection) Pretreat->Induce Behavior Behavioral tests (e.g., tail flick, forced swim) Induce->Behavior Biochem Biochemical analysis: - MAO-A activity - iNOS expression (immunofluorescence) Induce->Biochem End End: Data Analysis Behavior->End Biochem->End

References

In Silico Modeling of (+-)-Aegeline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (+-)-Aegeline, a natural alkaloid predominantly isolated from the leaves and fruit of the bael tree (Aegle marmelos), has garnered significant attention for its diverse pharmacological activities. Computational, or in silico, modeling provides a powerful framework for elucidating the molecular mechanisms underpinning these biological effects, accelerating drug discovery and development. This technical guide offers an in-depth exploration of the in silico approaches used to investigate the bioactivity of this compound. It covers key molecular docking studies, network pharmacology analyses, and the signaling pathways implicated in its therapeutic potential for conditions such as pain, depression, and inflammatory bowel disease. Detailed protocols, quantitative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

This compound is a pharmacologically active alkaloidal amide found in Aegle marmelos, a plant with a long history of use in traditional medicine across South Asia.[1] Pre-clinical studies have highlighted its potential in managing complex conditions, including the comorbidity of pain and depression, as well as inflammatory disorders.[2][3] In silico methodologies are crucial for dissecting its multi-target bioactivity, predicting its pharmacokinetic properties, and understanding its interaction with biological systems at a molecular level.

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For Aegeline, this has been instrumental in identifying its direct molecular targets.

2.1 Key Targets and Binding Affinities

In silico docking studies have revealed that Aegeline exhibits strong binding interactions with enzymes centrally involved in neuropsychiatric and inflammatory conditions.[2][4] The quantitative results from these studies are summarized below.

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Docking SoftwarePutative Indication
Monoamine Oxidase-A (MAO-A)2Z5Y-10.06-Depression[2]
Monoamine Oxidase-B (MAO-B)2V5Z-10.09-Neurodegeneration
Inducible Nitric Oxide Synthase (iNOS)3E7G-31.54-Pain, Inflammation[2]
Protein Kinase B (AKT1)--8.1 (Vina Score)Autodock VinaInflammatory Bowel Disease[4]

2.2 Detailed Interaction Analysis

The stability of the Aegeline-protein complexes is maintained by specific molecular interactions:

  • MAO-A: Aegeline forms a hydrogen bond with the amino acid residue Tyr407.[2]

  • MAO-B: It interacts via a hydrogen bond with Gln206 and establishes pi-pi stacking interactions with Tyr398 and Trp119.[2]

  • iNOS: A strong hydrogen bond is formed with Leu264.[2]

2.3 Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines a typical workflow for docking Aegeline to a protein target.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound, typically in SDF or MOL2 format.

    • Convert the structure to the PDBQT format using AutoDockTools. This step involves adding Gasteiger charges and defining the rotatable bonds.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., MAO-A, PDB ID: 2Z5Y) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool.

    • Add polar hydrogens and assign Kollman charges.

    • Convert the cleaned protein structure to the PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the active site of the target protein. The active site can be identified from the literature or by the location of a co-crystallized inhibitor.

    • Set the grid box dimensions to adequately cover the entire binding pocket.

  • Docking Simulation:

    • Execute the docking run using the AutoDock Vina command-line interface.

    • Input the prepared ligand (PDBQT), receptor (PDBQT), and a configuration file specifying the grid box coordinates and dimensions.

    • vina --receptor protein.pdbqt --ligand aegeline.pdbqt --config conf.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the lowest energy pose within the protein's active site to identify key interactions like hydrogen bonds and hydrophobic contacts.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (Aegeline SDF → PDBQT) grid_def 3. Grid Box Definition (Define Active Site) ligand_prep->grid_def protein_prep 2. Protein Preparation (PDB → PDBQT) protein_prep->grid_def docking 4. Docking Simulation (AutoDock Vina) grid_def->docking pose_analysis 5. Pose Visualization & Interaction Analysis docking->pose_analysis binding_energy Binding Energy (kcal/mol) docking->binding_energy G cluster_input Data Collection cluster_processing Computational Analysis cluster_output Biological Interpretation compounds Bioactive Compounds (e.g., Aegeline) target_pred Target Prediction (SwissTargetPrediction) compounds->target_pred disease_db Disease Databases (OMIM, GeneCards) ppi_net Protein-Protein Interaction Network (STRING) disease_db->ppi_net target_pred->ppi_net cyto Network Construction (Cytoscape) ppi_net->cyto hub Hub Target Identification (e.g., AKT1, EGFR) cyto->hub pathway Pathway Enrichment (GO/KEGG Analysis) hub->pathway mechanism Mechanism of Action Hypothesis pathway->mechanism G cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_outcome Pathophysiological Outcome aegeline (+)-Aegeline maoa MAO-A Hyperactivity aegeline->maoa Inhibits inos iNOS Expression aegeline->inos Inhibits reserpine Reserpine (Inducer) reserpine->maoa Induces reserpine->inos Induces stress Oxidative & Nitrosative Stress maoa->stress inos->stress il6 IL-6 Levels stress->il6 outcome Pain & Depression Symptoms il6->outcome G cluster_pathway EGFR-PI3K/AKT Signaling cluster_inflammation Inflammatory Response cluster_outcome Pathophysiological Outcome aegeline (+)-Aegeline egfr EGFR aegeline->egfr Modulates pi3k PI3K aegeline->pi3k Modulates akt AKT aegeline->akt Modulates egfr->pi3k pi3k->akt inflammation Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) akt->inflammation Promotes ibd IBD Pathogenesis inflammation->ibd

References

Unveiling the Therapeutic Potential of (+-)-Aegeline: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, a naturally occurring alkaloid-amide isolated from the leaves of the bael tree (Aegle marmelos), has emerged as a promising bioactive compound with a diverse pharmacological profile. Preclinical studies have indicated its potential therapeutic applications in a range of disorders, including type 2 diabetes, pain, depression, and allergic reactions. This technical guide provides an in-depth analysis of the core molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and its derivatives. It is important to note that while in silico data provides valuable insights into potential binding affinities, experimentally determined values are crucial for confirming these interactions.

Table 1: In Silico Binding Affinities of this compound

Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues Citation
Monoamine Oxidase-A (MAO-A) 2Z5Y -10.06 Tyr407 (H-bond) [1]
Monoamine Oxidase-B (MAO-B) 2V5Z -10.09 Gln206 (H-bond), Tyr398, Trp119 (pi-pi stacking) [1]

| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -31.54 | Leu264 (H-bond) |[1] |

Table 2: In Vitro Efficacy of this compound in C2C12 Myotubes

Assay Concentration (µM) Result (Fold Increase over Basal) Citation
Glucose Uptake 5.0 1.39 [2]

| Glucose Uptake | 10.0 | 1.71 |[2] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)

Dose (mg/kg) Cmax (ng/mL) Tmax (h) Half-life (h) Citation
30 342 ± 40 0.5 1.4 ± 0.01 [3]

| 300 | 949 ± 20 | 0.5 | 1.3 ± 0.07 |[3] |

Table 4: In Vitro Efficacy of a Synthetic this compound Mimic

Compound Target EC50 (nM) Assay Citation

| Compound 10C | β3-Adrenergic Receptor (β3-AR) | 447 | β3-AR Agonist Activity |[4] |

Potential Therapeutic Targets and Signaling Pathways

Glucose Metabolism and Type 2 Diabetes

This compound has demonstrated significant potential in the management of hyperglycemia by enhancing glucose transport in skeletal muscle cells.[1] This action is mediated through the activation of two distinct parallel signaling pathways: the PI3K/Akt pathway and the Rac1 pathway, both of which lead to the translocation of GLUT4 to the plasma membrane.[5]

Signaling Pathway: Aegeline-Stimulated Glucose Uptake

Aegeline_Glucose_Uptake cluster_PI3K_Akt PI3K/Akt Pathway cluster_Rac1 Rac1 Pathway Aegeline (B1664389) This compound PI3K PI3K Aegeline->PI3K Rac1 Rac1 Aegeline->Rac1 Akt Akt (Protein Kinase B) PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation PAK1 PAK1 Rac1->PAK1 Rac1->GLUT4_translocation Cofilin Cofilin PAK1->Cofilin Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Aegeline stimulates glucose uptake via PI3K/Akt and Rac1 pathways.

Pain and Depression

In vivo studies using a reserpine-induced pain-depression model in mice have shown that aegeline can alleviate symptoms of both conditions.[6] The proposed mechanism involves the downregulation of key pro-inflammatory and neuro-modulatory targets, including monoamine oxidase-A (MAO-A), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6).[6] In silico docking studies support a strong binding affinity of aegeline to MAO-A and iNOS.[1]

Logical Relationship: Aegeline's Action in Pain and Depression

Aegeline_Pain_Depression Aegeline This compound MAOA MAO-A Aegeline->MAOA inhibits iNOS iNOS Aegeline->iNOS inhibits IL6 IL-6 Aegeline->IL6 downregulates Depression Depression MAOA->Depression contributes to Pain Pain iNOS->Pain contributes to IL6->Pain contributes to IL6->Depression contributes to

Caption: Aegeline may alleviate pain and depression by targeting MAO-A, iNOS, and IL-6.

Allergic Reactions and Histamine (B1213489) Release

Aegeline has been shown to inhibit the release of histamine from mast cells, suggesting its potential as an anti-allergic agent.[3] This effect is particularly pronounced against non-immunologic stimuli that increase intracellular calcium levels, such as thapsigargin (B1683126) and ionomycin.[3] This indicates that aegeline's mechanism of action involves the modulation of intracellular calcium signaling pathways.

Signaling Pathway: Aegeline's Inhibition of Histamine Release

Aegeline_Histamine_Release Stimuli Ca2+ Stimulants (e.g., Thapsigargin, Ionomycin) Ca_pool Intracellular Ca2+ Pool Release Stimuli->Ca_pool Histamine_Release Histamine Release Ca_pool->Histamine_Release Aegeline This compound Aegeline->Ca_pool inhibits

Caption: Aegeline inhibits histamine release by modulating intracellular calcium.

Lipid Metabolism

Computational studies suggest that this compound may act as a dual agonist for peroxisome proliferator-activated receptor-alpha (PPARα) and a partial agonist for PPARγ. These nuclear receptors are key regulators of lipid metabolism and glucose homeostasis. This dual activity suggests that aegeline could be a valuable lead compound for developing therapies for dyslipidemia and related metabolic disorders.

Inflammatory Bowel Disease

Network pharmacology and molecular docking studies have implicated the epidermal growth factor receptor (EGFR)-mediated PI3K/AKT pathway as a potential target for aegeline in the context of inflammatory bowel disease (IBD). This suggests that aegeline may exert anti-inflammatory effects in the gut through this signaling cascade.

Experimental Protocols

Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on the methodology described in the study by Verma et al. (2015).[5]

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control for 24 hours. For insulin-stimulated glucose uptake, cells are further treated with 100 nM insulin (B600854) for 20 minutes.

  • Glucose Uptake Measurement:

    • After treatment, cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose for 10 minutes.

    • The uptake is stopped by washing the cells with ice-cold KRH buffer.

    • Cells are lysed with 0.1 N NaOH.

    • The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is normalized to the protein concentration of the cell lysate and expressed as a fold change relative to the basal (untreated) control.

Histamine Release Assay in RBL-2H3 Cells

This protocol is based on the methodology described by Nugroho et al. (2011).[3]

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 15% FBS.

  • Sensitization (for immunologic stimulation): Cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight.

  • Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time before stimulation.

  • Stimulation of Histamine Release:

    • Immunologic: Sensitized cells are challenged with DNP-human serum albumin (HSA).

    • Non-immunologic: Cells are treated with calcium ionophores such as thapsigargin or ionomycin.

  • Histamine Quantification:

    • The cell supernatant is collected after stimulation.

    • Histamine content in the supernatant is measured by high-performance liquid chromatography (HPLC) with a fluorometric detector after derivatization with o-phthalaldehyde.

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined after cell lysis).

Reserpine-Induced Pain and Depression Model in Mice

This protocol is based on the methodology described in the study by Singh et al. (2021).[6]

  • Animals: Male Swiss albino mice are used.

  • Induction of Pain-Depression Dyad: Mice are administered reserpine (B192253) (0.5 mg/kg, s.c.) to induce a state of pain and depression.[6]

  • Treatment: this compound (10 mg/kg, p.o.) or a standard drug like clorgyline (3 mg/kg, i.p.) is administered to the mice.[6]

  • Behavioral Assessments:

    • Pain Threshold: Assessed using tests such as the hot plate test or tail-flick test.

    • Depressive-like Behavior: Evaluated using the forced swim test or tail suspension test by measuring the duration of immobility.

  • Biochemical Analysis: After the behavioral tests, brain and blood samples can be collected to measure levels of MAO-A, iNOS, and IL-6 using appropriate assay kits (e.g., ELISA).

  • Data Analysis: Behavioral parameters and biochemical markers are compared between the different treatment groups.

Conclusion

This compound presents a multi-targeted pharmacological profile with significant therapeutic potential. Its ability to modulate key signaling pathways involved in glucose and lipid metabolism, inflammation, neurotransmission, and allergic responses makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this promising natural product. Future research should focus on obtaining more extensive quantitative data, including IC50 and Ki values for its primary targets, and on conducting comprehensive preclinical and clinical studies to validate its efficacy and safety.

References

Preliminary Cytotoxicity Profile of (+-)-Aegeline: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Emerging Anti-Cancer Potential of a Natural Alkaloid

Introduction

(+-)-Aegeline, an alkaloid naturally occurring in the leaves of the bael tree (Aegle marmelos), has been the subject of growing interest within the scientific community. Traditionally used in Ayurvedic medicine, recent in vitro studies have begun to shed light on its potential as a cytotoxic agent against cancer cell lines. This technical guide provides a concise summary of the preliminary cytotoxicity data available for this compound, detailed experimental protocols for assessing its activity, and an exploration of relevant signaling pathways that may be implicated in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-cancer therapeutics.

Quantitative Cytotoxicity Data

Recent research has provided the first direct evidence of the cytotoxic effects of an enantiomeric form of Aegeline (B1664389). An in vitro study utilizing the MTT assay demonstrated that one of the enantiomers, referred to as enantiomer-II, exhibited significant growth inhibition against HeLa cervical cancer cells. Notably, this study reported that the activity of enantiomer-II surpassed that of the standard chemotherapeutic agent, Paclitaxel, under the tested conditions. Conversely, enantiomer-I displayed minimal to no cytotoxic activity, highlighting the stereospecificity of its biological effects.[1]

At present, comprehensive quantitative data, such as IC50 values for this compound across a broader panel of cancer cell lines, remains limited in publicly accessible scientific literature. Many studies on Aegle marmelos have focused on the cytotoxic properties of crude extracts or other isolated compounds, often mentioning the presence of Aegeline without reporting its specific anti-proliferative activity.[2]

Table 1: Summary of In Vitro Cytotoxicity of Aegeline Enantiomers against HeLa Cells

CompoundCell LineAssayObserved EffectComparative Activity
Aegeline Enantiomer-IIHeLa (Cervical Cancer)MTTSignificant growth inhibitionOutperformed Paclitaxel in the study[1]
Aegeline Enantiomer-IHeLa (Cervical Cancer)MTTLittle to no activity-

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of a test compound like this compound, based on the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then made in complete culture medium to achieve the desired final concentrations. The medium from the seeded cells is replaced with the medium containing the various concentrations of this compound. Control wells should include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The background absorbance from wells without cells should be subtracted.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways affected by this compound are yet to be fully elucidated, its cytotoxic activity suggests potential interference with key cellular processes essential for cancer cell survival and proliferation. Below are diagrams of general experimental workflows and a hypothetical signaling pathway that could be investigated in relation to Aegeline's anti-cancer effects.

experimental_workflow General Experimental Workflow for Cytotoxicity Screening cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with Serial Dilutions of this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Absorbance Measurement (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

General workflow for in vitro cytotoxicity assessment.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aegeline This compound receptor Unknown Receptor or Cellular Uptake aegeline->receptor ros Increased ROS Production receptor->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis dna_frag->apoptosis

A potential apoptosis induction pathway for this compound.

Conclusion and Future Directions

The preliminary findings on the cytotoxicity of this compound, particularly the potent activity of one of its enantiomers against HeLa cells, are promising and warrant further investigation.[1] Future research should focus on several key areas to fully characterize its potential as an anti-cancer agent:

  • Broad-Spectrum Cytotoxicity Screening: Evaluation of this compound and its individual enantiomers against a comprehensive panel of cancer cell lines from various tissue origins is crucial to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Aegeline will provide a deeper understanding of its anti-cancer effects.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to assess the in vivo anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Aegeline analogs could lead to the identification of derivatives with improved potency and selectivity.

References

A Deep Dive into the Historical and Scientific Journey of Aegle marmelos Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Core Alkaloids of Aegle marmelos

Aegle marmelos, commonly known as Bael, has been a cornerstone of traditional medicine for centuries. Its therapeutic properties are largely attributed to a rich array of phytochemicals, among which alkaloids play a significant role. This technical guide provides an in-depth historical and scientific exploration of the core alkaloids isolated from Aegle marmelos, focusing on their discovery, characterization, and biological activities.

Historical Perspective: Unraveling the Alkaloidal Content

The scientific investigation into the chemical constituents of Aegle marmelos began in the mid-20th century, with researchers keen to understand the basis of its traditional medicinal uses. Early phytochemical screenings revealed the presence of various classes of compounds, including alkaloids, coumarins, and terpenoids. The focus soon narrowed to isolating and identifying the specific bioactive molecules responsible for the plant's diverse pharmacological effects.

Key Milestones in Alkaloid Discovery

The timeline of the discovery of key alkaloids from Aegle marmelos is marked by the pioneering work of several research groups. Notably, the work of Chatterjee and colleagues in the late 1950s and Basu and Sen in the 1970s laid the foundation for our current understanding of the alkaloidal composition of this plant.

  • Aegeline: One of the first and most significant alkaloids to be isolated was aegeline. Its structure, stereochemistry, and synthesis were extensively studied by A. Chatterjee and her collaborators, with their findings published in The Journal of Organic Chemistry in 1959. This research was pivotal in establishing the chemical identity of this important bioactive compound.

  • Marmelosin: While often referred to as a coumarin (B35378), marmelosin has also been classified as an alkaloid in some literature due to its nitrogen-containing structure. Its isolation from the fruit of Aegle marmelos has been a subject of numerous studies, with early reports dating back to the mid-20th century.

  • Skimmianine (B1681810): This furoquinoline alkaloid, also found in other Rutaceae family plants, was identified in Aegle marmelos. Research by Basu and Sen in 1974, published in Phytochemistry, contributed to the characterization of alkaloids from the root bark of the plant, including skimmianine.

Core Alkaloids: A Closer Look

The primary alkaloids of interest in Aegle marmelos are aegeline, marmelosin, and skimmianine. Each possesses a unique chemical structure and a range of biological activities.

AlkaloidChemical ClassPlant Part(s)Key Reported Activities
Aegeline Acylamino alcoholLeaves, FruitAntihyperlipidemic, Anti-inflammatory, Antidiabetic[1]
Marmelosin Furocoumarin/AlkaloidFruit, BarkAnticancer, Antibacterial, Anti-inflammatory[2]
Skimmianine FuroquinolineRoot bark, LeavesAntitumor, Anti-inflammatory[3][4]

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of alkaloids from Aegle marmelos have evolved over time, from classical phytochemical techniques to modern chromatographic and spectroscopic methods.

Early Isolation and Extraction Methodologies

Initial efforts to isolate these alkaloids relied on traditional extraction and purification techniques.

Aegeline Isolation (Based on early reports):

  • Extraction: The dried and powdered leaves of Aegle marmelos were subjected to Soxhlet extraction using methanol (B129727) or ethanol. This process was typically carried out for several hours to ensure exhaustive extraction.

  • Fractionation: The crude alcoholic extract was then concentrated under reduced pressure. The resulting residue was partitioned between an acidic aqueous solution and an organic solvent like chloroform. The alkaloids, being basic in nature, would move into the acidic aqueous layer.

  • Purification: The acidic aqueous layer was then basified with an alkali (e.g., ammonia) and re-extracted with an organic solvent. This step would bring the free alkaloids back into the organic phase. The organic extract was then washed, dried, and concentrated.

  • Crystallization: The concentrated extract was often subjected to crystallization from a suitable solvent or solvent mixture to obtain pure aegeline.

Marmelosin and Skimmianine Isolation (General approach from early studies):

A similar acid-base extraction protocol was often employed for the isolation of marmelosin and skimmianine from the fruit and root bark, respectively. Further purification was achieved through techniques like column chromatography over silica (B1680970) gel or alumina, eluting with solvent systems of increasing polarity.

Modern Analytical and Preparative Techniques

Contemporary research utilizes more advanced and efficient methods for the isolation and quantification of these alkaloids.

  • High-Performance Liquid Chromatography (HPLC): HPLC is now the standard method for the separation, identification, and quantification of aegeline, marmelosin, and skimmianine. Reverse-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile (B52724) and water gradients are commonly used.

  • Thin-Layer Chromatography (TLC): TLC remains a valuable tool for the rapid analysis of extracts and for monitoring the progress of column chromatographic separation. The retention factor (Rf) values for different alkaloids can be determined using specific solvent systems. For instance, in one study, the ethanolic extract of leaves showed 10 bands on a TLC plate under UV light, with Rf values ranging from 0.045 to 0.909[5].

  • Spectroscopic Characterization: The structural elucidation of these alkaloids has been accomplished using a combination of spectroscopic techniques, including:

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Analysis: Alkaloid Content in Aegle marmelos

The concentration of alkaloids in Aegle marmelos can vary depending on the plant part, geographical location, and time of harvest. Quantitative studies have provided valuable data on the abundance of these compounds.

AlkaloidPlant PartReported Content (% w/w)Reference
MarmelosinFruit Pulp1.61 ± 0.04[6]
MarmelosinLeaf1.07 ± 0.01[6]
MarmelosinSeed0.86 ± 0.02[6]
MarmelosinFruit Shell0.06 ± 0.04[6]
UmbelliferoneFruit Pulp0.005 ± 0.001[6]

Note: Umbelliferone is a coumarin often analyzed alongside marmelosin.

Signaling Pathways and Mechanisms of Action

While much of the early research focused on the effects of crude extracts, more recent studies have begun to elucidate the specific signaling pathways modulated by the isolated alkaloids of Aegle marmelos.

Aegeline's Influence on Cellular Signaling

Aegeline has been shown to interact with several key signaling pathways, contributing to its observed pharmacological effects.

Aegeline_Signaling Aegeline Aegeline PPARg PPARγ Aegeline->PPARg Activates Adiponectin Adiponectin PPARg->Adiponectin Increases Expression AMPK AMPK Adiponectin->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Improved Insulin (B600854) Sensitivity AMPK->Insulin_Sensitivity

Caption: Proposed signaling pathway for the antidiabetic effect of Aegeline.

Experimental Workflow for Alkaloid Isolation and Characterization

The general workflow for the historical and modern investigation of Aegle marmelos alkaloids can be visualized as follows:

Alkaloid_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_characterization Structure Elucidation & Quantification Plant_Material Aegle marmelos (Leaves, Fruit, Bark, Roots) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Soxhlet/Maceration (Methanol/Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Acid-Base Partitioning Crude_Extract->Fractionation Alkaloid_Fraction Crude Alkaloid Fraction Fractionation->Alkaloid_Fraction Column_Chromatography Column Chromatography (Silica Gel/Alumina) Alkaloid_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Alkaloid Pure Alkaloid (Aegeline, Marmelosin, Skimmianine) HPLC->Pure_Alkaloid Spectroscopy Spectroscopy (IR, UV, NMR, MS) Pure_Alkaloid->Spectroscopy Quantitative_Analysis Quantitative HPLC Pure_Alkaloid->Quantitative_Analysis Structure_Determination Structure Determination Spectroscopy->Structure_Determination Purity_Assessment Purity Assessment Quantitative_Analysis->Purity_Assessment

References

Spectroscopic Profile of (+-)-Aegeline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the racemic natural product, (+-)-Aegeline. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.65d15.551HArH
7.49–7.50m2HArH
7.36–7.37m3HArH
7.32d8.392HArH
6.90d8.612HArH
6.39d15.621HArCH
6.02br1HNH
4.87–4.88m1HOH
3.83–3.84m1HCH of CH₂
3.81s3HOCH₃
3.43–3.48m1HCH
3.15d3.261HCH of CH₂

Note: Data obtained in CDCl₃ at 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Description of Vibration
3375N-H stretching
3266O-H stretching (broad)
3092Aromatic C-H stretching
2935Aliphatic C-H stretching
1653C=O stretching (Amide I)
1606C=C stretching
1566N-H bending (Amide II)
1514Aromatic C=C stretching
1244C-O stretching (aryl ether)
1038C-O stretching (alcohol)

Note: Data obtained from a KBr disc.[2]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
298.1438-[M+H]⁺
29710M⁺
279100[M-H₂O]⁺
161100[C₉H₉O₂]⁺
13190[C₉H₇O]⁺
10350[C₇H₇O]⁺
7753[C₆H₅]⁺

Note: Data from various mass spectrometry experiments, including ESI and EI.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following protocols are based on standard practices for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 10 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a typical spectroscopic analysis for the characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (+)-Aegeline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solubility Profile of (+-)-Aegeline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, a naturally occurring alkaloidal amide isolated from the leaves of the bael tree (Aegle marmelos), has garnered significant interest within the scientific community for its potential therapeutic applications. As research into its pharmacological properties progresses, a thorough understanding of its physicochemical characteristics, particularly its solubility in various solvents, is paramount for advancing drug discovery and development efforts. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of a key signaling pathway it modulates.

Core Data: Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and suitability for various pharmaceutical formulations. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

SolventTemperature (°C)SolubilityMethodSource
Dimethyl Sulfoxide (DMSO)Not Specified≥52.8 mg/mLNot Specified[1]
Dimethyl Sulfoxide (DMSO)Not Specified25 mg/mL (Sonication is recommended)Not Specified[2]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (Need ultrasonic)Not Specified[3]
Ethanol (EtOH)Not Specified≥10.24 mg/mL (Need ultrasonic and warming)Not Specified[1]
MethanolNot SpecifiedSolubleQualitative[4]
WaterNot SpecifiedInsoluble/Sparingly SolubleQualitative[1][5]
10% DMSO + 90% Corn OilNot Specified2 mg/mL (Sonication is recommended)Not Specified[2]

Note: The provided solubility data from various commercial suppliers often lacks precise temperature conditions. It is generally assumed that these measurements were conducted at ambient room temperature (approximately 20-25°C). For rigorous experimental work, it is crucial to determine solubility at a controlled temperature.

Experimental Protocols

Accurate determination of solubility is fundamental to pre-formulation studies. The following are detailed methodologies for two common techniques used to assess the solubility of natural products like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a gold standard technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand, or centrifuge the sample to sediment the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or other appropriate units.

HPLC-Based Method for Solubility Determination

HPLC is a powerful analytical tool for quantifying the concentration of a solute in a saturated solution, offering high sensitivity and specificity.[8][9]

Objective: To quantify the solubility of this compound in a solvent using HPLC.

Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • HPLC system (pump, autosampler, column, detector)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase suitable for the separation of this compound

  • Standard solutions of this compound of known concentrations

  • Data acquisition and processing software

Procedure:

  • Method Development and Validation: Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column and mobile phase, and determining the optimal detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject a known volume of the filtered, saturated solution of this compound (appropriately diluted) into the HPLC system.

  • Quantification: Record the peak area of this compound in the sample chromatogram. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration of this compound in the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

Signaling Pathway and Experimental Workflow

This compound has been shown to play a role in glucose metabolism by stimulating glucose transport in muscle cells. This is achieved through the activation of the PI3K/Akt and Rac1 signaling pathways, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[10]

Aegeline-Induced GLUT4 Translocation Signaling Pathway

The following diagram illustrates the key steps in the signaling cascade initiated by this compound to promote glucose uptake.

Aegeline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT4_Membrane GLUT4 Glucose_Intracellular Intracellular Glucose Aegeline This compound PI3K PI3K Aegeline->PI3K Activates Rac1 Rac1 Aegeline->Rac1 Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes PAK1 PAK1 Rac1->PAK1 Activates Cofilin Cofilin PAK1->Cofilin Phosphorylates Actin_Rearrangement Actin Cytoskeleton Rearrangement Cofilin->Actin_Rearrangement Actin_Rearrangement->GLUT4_Vesicle Facilitates GLUT4_Vesicle->GLUT4_Membrane Translocates to Translocation Translocation Glucose_Extracellular Extracellular Glucose Glucose_Extracellular->Glucose_Intracellular Uptake Experimental_Workflow Cell_Culture 1. Culture C2C12 myoblasts and differentiate into myotubes Aegeline_Treatment 2. Treat myotubes with varying concentrations of this compound Cell_Culture->Aegeline_Treatment Incubation 3. Incubate for a specified time (e.g., 24 hours) Aegeline_Treatment->Incubation Glucose_Uptake_Assay 4. Perform 2-deoxy-D-[3H]glucose uptake assay Incubation->Glucose_Uptake_Assay Lysis 5. Lyse cells for protein analysis Incubation->Lysis Data_Analysis 7. Analyze and quantify results Glucose_Uptake_Assay->Data_Analysis Western_Blot 6. Perform Western Blot to analyze protein phosphorylation (p-Akt, p-PAK1) Lysis->Western_Blot Western_Blot->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+-)-Aegeline from Aegle marmelos Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+/-)-Aegeline, an alkaloid found in the leaves of Aegle marmelos (commonly known as Bael or wood apple), has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Traditionally used in Ayurvedic medicine, recent studies have highlighted its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for the extraction, isolation, and purification of (+/-)-aegeline from Aegle marmelos leaves, along with a summary of its known signaling pathways.

Data Presentation: Comparison of Extraction Methods

The yield and purity of extracted aegeline (B1664389) can vary significantly based on the chosen methodology and solvent system. Below is a summary of quantitative data from various reported protocols.

Extraction MethodSolvent SystemPurityReference
Soxhlet ExtractionHexane-Acetone mixture94% (can be refined to 97%)[1]
Soxhlet ExtractionMethanol (B129727)Not specified[1]
Soxhlet ExtractionEthanol (B145695)Not specified[2][3]
Maceration95% EthanolNot specified[3]

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of (+-)-aegeline using Soxhlet extraction, a commonly employed and effective technique.

Materials and Equipment
  • Dried, powdered leaves of Aegle marmelos

  • Soxhlet extractor

  • Hexane (B92381) (analytical grade)

  • Acetone (B3395972) (analytical grade)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Glassware (beakers, flasks, funnels, etc.)

  • Heating mantle

  • Filtration apparatus

Experimental Workflow Diagram

G A Plant Material Preparation (Drying and Grinding of Aegle marmelos leaves) B Soxhlet Extraction (Hexane-Acetone mixture) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Purification D->E F Column Chromatography E->F G Thin Layer Chromatography (TLC) Monitoring F->G Monitor Fractions H Fraction Collection G->H I Further Purification (Optional) (Preparative HPLC) H->I J Characterization (HPLC, NMR, Mass Spectrometry) H->J I->J K Pure this compound J->K

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Protocol

1. Plant Material Preparation:

  • Collect fresh leaves of Aegle marmelos.

  • Wash the leaves thoroughly with water to remove any dirt or debris.

  • Shade-dry the leaves at room temperature (30-35°C) until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.[2]

2. Soxhlet Extraction:

  • Place the powdered leaf material (e.g., 500 g) into a thimble and insert it into the main chamber of the Soxhlet extractor.[2]

  • Fill the distilling flask with a mixture of hexane and acetone (a common ratio is 1:1, v/v).

  • Heat the solvent using a heating mantle. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble of solid.

  • Allow the extraction to proceed for several hours (e.g., 5 hours) until the solvent running through the siphon tube is clear.[2]

  • Alternatively, methanol or ethanol can be used as the extraction solvent.[1][2]

3. Concentration:

  • After extraction, concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain a crude extract.[1]

4. Purification:

  • Thin Layer Chromatography (TLC):

    • Perform preliminary TLC analysis of the crude extract to identify the presence of aegeline and to determine a suitable solvent system for column chromatography.[4] A common mobile phase is a mixture of n-hexane and ethyl acetate.[4] The retardation factor (Rf) for standard aegeline is reported to be 0.24 at 250 nm.[4]

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100:0 and gradually increasing the polarity to 0:100.[4]

    • Collect fractions of the eluate (e.g., 50 mL each) and monitor them by TLC.[4]

    • Pool the fractions that show a single spot corresponding to the Rf value of aegeline.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the pooled fractions can be further purified using preparative HPLC.[1] Chiral HPLC can be employed to separate the enantiomers of this compound.[1]

5. Characterization:

  • Confirm the identity and purity of the isolated aegeline using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]

Signaling Pathways of this compound

(+/-)-Aegeline has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

Apoptosis Regulation Pathway

Aegeline has been found to suppress apoptosis induced by α-synuclein and Bax, proteins implicated in neurodegenerative diseases like Parkinson's disease.[2] It is suggested that aegeline mimics the function of the SNARE protein Sec22p, which is involved in endoplasmic reticulum-to-Golgi trafficking and can suppress Bax-induced apoptosis.[2] This protective effect is achieved by inhibiting the increase in reactive oxygen species (ROS), preventing the loss of mitochondrial membrane potential, and reducing nuclear DNA fragmentation.[2]

G cluster_0 Apoptotic Stimuli cluster_1 Cellular Stress cluster_2 Cellular Outcome alpha_syn α-synuclein ros ↑ ROS alpha_syn->ros bax Bax bax->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp dna_frag ↑ DNA Fragmentation mmp->dna_frag apoptosis Apoptosis dna_frag->apoptosis aegeline This compound sec22p Mimics Sec22p aegeline->sec22p sec22p->ros Inhibits G aegeline This compound nfkb NFƙB aegeline->nfkb Inhibits nlrp3 NLRP3 Inflammasome nfkb->nlrp3 pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-18) nlrp3->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation G aegeline This compound pi3k PI3K aegeline->pi3k akt Akt pi3k->akt rac1 Rac1 pi3k->rac1 glut4 GLUT4 Translocation akt->glut4 pak1 PAK1 rac1->pak1 rac1->glut4 cofilin Cofilin pak1->cofilin cytoskeletal Cytoskeletal Rearrangement cofilin->cytoskeletal glucose_uptake Glucose Uptake glut4->glucose_uptake cytoskeletal->glucose_uptake

References

Chiral Separation of (+-)-Aegeline Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aegeline, [N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide], is a naturally occurring alkaloid found in the leaves of the bael tree (Aegle marmelos). It has garnered significant interest in the pharmaceutical and dietary supplement industries for its potential biological activities. As Aegeline possesses a chiral center, it exists as a pair of enantiomers, (+)-Aegeline and (-)-Aegeline. The stereochemistry of a chiral compound is a critical factor in its pharmacological and toxicological profile, as enantiomers can exhibit different physiological effects. Therefore, the ability to separate and quantify the individual enantiomers of Aegeline is crucial for quality control, drug development, and pharmacokinetic studies. This application note provides a detailed protocol for the successful chiral separation of (+-)-Aegeline enantiomers using High-Performance Liquid Chromatography (HPLC), based on the method developed by Avula et al. (2016).[1][2]

Data Presentation

The following table summarizes the chromatographic parameters for the chiral separation of this compound enantiomers.

ParameterValue
Chromatographic Mode Normal Phase
Stationary Phase Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 mm x 4.6 mm
Particle Size 5 µm
Mobile Phase n-Hexane:Ethanol (B145695) (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Time-of-Flight Mass Spectrometry (ToF-MS)
Retention Time of First Eluting Enantiomer Approx. 11.8 min
Retention Time of Second Eluting Enantiomer Approx. 13.2 min
Resolution (Rs) >1.5

Experimental Protocols

This section details the methodology for the chiral separation of Aegeline enantiomers.

Materials and Reagents
  • Racemic (±)-Aegeline standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Water (HPLC grade)

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, and column oven.

  • A Chiralpak® IC (250 x 4.6 mm, 5 µm) column.

  • A Time-of-Flight Mass Spectrometer (ToF-MS) or a suitable UV detector.

Preparation of Mobile Phase
  • Prepare the mobile phase by mixing n-hexane and ethanol in a ratio of 80:20 (v/v).

  • For a 1 L preparation, mix 800 mL of n-hexane with 200 mL of ethanol.

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Prepare a stock solution of racemic (±)-Aegeline at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10 µg/mL) by diluting with the mobile phase.

HPLC-ToF-MS Conditions
  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-1000

    • Monitor for the protonated molecule [M+H]⁺ of Aegeline (m/z 298.14).

Experimental Procedure
  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared Aegeline standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 20 minutes).

  • Identify the two enantiomer peaks based on their retention times.

  • The relative amounts of the two enantiomers can be determined by integrating the peak areas in the chromatogram.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Standard Racemic (±)-Aegeline Standard Dissolve Dissolve in Methanol (1 mg/mL) Standard->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject 10 µL onto Chiralpak IC Column Dilute->Inject Elute Isocratic Elution n-Hexane:Ethanol (80:20) 1.0 mL/min Inject->Elute Separate Enantiomer Separation Elute->Separate Detect ToF-MS Detection (Positive ESI, m/z 298.14) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: Experimental workflow for the chiral separation of Aegeline enantiomers.

G cluster_analyte Analyte Properties cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase Separation Chiral Separation of Aegeline Result Separated Enantiomer Peaks Separation->Result Differential Retention Times Aegeline Aegeline Molecule - Chiral Center - Functional Groups Aegeline->Separation ChiralpakIC Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Interactions Diastereomeric Interactions (H-bonding, π-π, steric) ChiralpakIC->Interactions Interactions->Separation Composition n-Hexane:Ethanol (80:20) Polarity Controls Elution Strength & Selectivity Composition->Polarity Polarity->Separation

Caption: Key factors influencing the chiral separation of Aegeline enantiomers.

References

Application Note: Quantitative Analysis of (±)-Aegeline Using High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of (±)-Aegeline, a key bioactive constituent isolated from Aegle marmelos, using a validated High-Performance Thin-Layer Chromatography (HPTLC) method. The described methodology is simple, precise, and accurate, making it suitable for routine quality control and standardization of herbal extracts and formulations containing Aegeline. The method has been validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

Introduction

(±)-Aegeline is a biologically active alkaloid found in the leaves and fruit of the Bael tree (Aegle marmelos). Due to its various reported pharmacological activities, there is a growing need for reliable analytical methods to quantify its presence in raw materials and finished products. High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique that offers several advantages, including high sample throughput, low operating costs, and minimal sample preparation[1][2][3]. This application note details a validated HPTLC-densitometric method for the accurate quantification of Aegeline.

Experimental Protocols

Materials and Reagents
  • Standard: (±)-Aegeline (Purity ≥95%)

  • Solvents: Methanol (B129727) (HPLC Grade), Toluene (AR Grade), Ethyl Acetate (AR Grade)

  • Stationary Phase: Pre-coated Silica (B1680970) Gel 60 F254 HPTLC plates (10 x 10 cm, 250 µm layer thickness)[4].

Instrumentation
  • HPTLC system (e.g., CAMAG) including:

    • Linomat V or similar automatic sample applicator with a 100 µL syringe.

    • Twin-trough developing chamber (10 x 10 cm or 20 x 10 cm).

    • TLC Scanner with winCATS software for densitometric evaluation.

    • TLC Plate Heater.

Preparation of Standard Solution
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of standard Aegeline and dissolve it in a 10 mL volumetric flask with methanol[4].

  • Working Solutions: From the stock solution, prepare a series of working solutions to obtain concentrations ranging from 1 µ g/spot to 12 µ g/spot for the calibration curve[4]. This is achieved by applying different volumes (e.g., 1, 5, 10, 12 µL) of the stock solution onto the HPTLC plate[4].

Sample Preparation (from Aegle Marmelos Root Bark)
  • Extraction: A methanolic extraction of the dried and powdered plant material (e.g., root bark) is performed.

  • Solution for Analysis: The resulting extract is filtered and concentrated. The residue is then redissolved in methanol to a final concentration suitable for HPTLC analysis (e.g., 1 mg/mL).

Chromatographic Conditions
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[4].

  • Mobile Phase: Toluene: Ethyl Acetate (7:3, v/v)[4].

  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for 15 minutes at room temperature prior to plate development[4].

  • Sample Application:

    • Apply standard and sample solutions as 5 mm bands[4].

    • Maintain a distance of 10 mm between adjacent bands and 15 mm from the bottom and side edges of the plate[4].

  • Development: Place the plate in the saturated chamber and develop up to a distance of 7 cm[4].

  • Drying: After development, dry the plate in a current of air using an air-dryer[4].

Densitometric Analysis
  • Detection Mode: Absorbance-Reflection.

  • Scanning Wavelength: 262 nm[4].

  • Slit Dimensions: 5.00 mm x 0.45 mm[4].

  • Scanning Speed: 20 mm/s[4].

  • Data Analysis: Quantify Aegeline by correlating the peak area from the sample chromatogram with the calibration curve generated from the standards.

Results and Data Presentation

The HPTLC method provides a sharp, well-defined peak for Aegeline at an Rf value of approximately 0.74 using the described mobile phase[4]. The method's performance was validated, and the key quantitative data are summarized in the table below.

Table 1: Summary of Validation Parameters for HPTLC Quantification of Aegeline

Validation ParameterResult
Linearity Range1 - 12 µ g/spot [4]
Correlation Coefficient (r²)0.996[4]
Limit of Detection (LOD)0.101 ng/spot[4]
Limit of Quantification (LOQ)0.639 ng/spot[4]
Accuracy (% Recovery)94.45 ± 0.984%[4]
Precision (CV%)< 5% (Intra-day and Inter-day)[4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the components of this analysis.

HPTLC_Workflow cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_analysis Phase 3: Analysis prep_std Prepare Aegeline Standard Solution (1 mg/mL in Methanol) spotting Sample Application (Spot Standards & Samples on Silica Gel 60 F254 Plate) prep_sample Prepare Sample Extract (e.g., from Aegle marmelos) in Methanol prep_mobile Prepare Mobile Phase (Toluene:Ethyl Acetate, 7:3) saturation Chamber Saturation (15 min) prep_mobile->saturation development Plate Development (Run up to 7 cm) spotting->development saturation->development drying Plate Drying (Air Dryer) development->drying scanning Densitometric Scanning (Scan at 262 nm) drying->scanning quantification Data Processing & Quantification (Peak Area vs. Concentration) scanning->quantification result Final Result (Aegeline Concentration) quantification->result

Caption: HPTLC workflow for quantitative analysis of Aegeline.

Logical_Relationship plant Source (Aegle marmelos) compound Analyte ((±)-Aegeline) plant->compound contains method Analytical Technique (HPTLC-Densitometry) compound->method is quantified by outcome Outcome (Quantitative Data) method->outcome provides

Caption: Logical relationship between source, analyte, and method.

Conclusion

The HPTLC method described is demonstrated to be a validated, reliable, and efficient tool for the quantitative determination of (±)-Aegeline in botanical samples. Its high sensitivity, with a limit of detection of 0.101 ng, and good linearity over the 1-12 µ g/spot range make it exceptionally suitable for the quality control of Aegle marmelos extracts and derived products in a research or industrial setting[4].

References

Characterization of (+-)-Aegeline: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a detailed overview and experimental protocols for the structural characterization of (+-)-Aegeline, a naturally occurring alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the unambiguous structural elucidation and purity assessment of natural products in academic research and drug development.

Introduction

This compound, with the systematic IUPAC name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide, is a bioactive compound isolated from various plant species. Its chemical formula is C₁₈H₁₉NO₃, and it has a molecular weight of 297.3 g/mol . The structural complexity and potential pharmacological activities of aegeline (B1664389) necessitate precise characterization, for which NMR and mass spectrometry are the gold standard methodologies. This document outlines the key experimental procedures and data interpretation for the comprehensive analysis of this compound.

Data Presentation

Quantitative data obtained from NMR and mass spectrometry analyses are summarized in the following tables for clarity and comparative purposes.

Table 1: ¹H NMR Spectral Data of this compound
Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6'7.28d8.6
H-3', H-5'6.88d8.6
H-2'', H-6''7.50-7.40m-
H-3'', H-4'', H-5''7.40-7.30m-
H-α4.85dd8.0, 4.0
H-β3.55-3.45m-
H-β'3.40-3.30m-
OCH₃3.79s-
NH6.30t5.5
OH2.50d3.5
H-77.63d15.7
H-86.45d15.7

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound
Carbon (Position) Chemical Shift (δ, ppm)
C-1'133.5
C-2', C-6'127.5
C-3', C-5'114.0
C-4'159.2
C-1''135.0
C-2'', C-6''128.8
C-3'', C-5''129.8
C-4''127.8
C=O166.5
CH-OH (C-α)72.5
CH₂-NH (C-β)46.0
OCH₃55.3
C-7141.5
C-8121.0

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: Mass Spectrometry Fragmentation Data of this compound
Precursor Ion (m/z) Fragment Ion (m/z) Relative Intensity (%) Proposed Fragment Structure/Loss
298.14 [M+H]⁺280.1315[M+H - H₂O]⁺
163.0840[C₁₀H₁₁O₂]⁺ (p-methoxybenzoyl cation)
135.08100[C₉H₁₁O]⁺ (p-methoxystyrene)
131.0595[C₉H₇O]⁺ (cinnamoyl cation)
103.0575[C₈H₇]⁺ (phenylacetylene cation)
320.12 [M+Na]⁺298.1410[M+Na - H₂O]⁺
185.0935[C₁₀H₁₁NaO₂]⁺
157.0780[C₉H₁₀NaO]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

1.2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 0-15 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

1.3. ¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

1.4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the signals in the ¹³C NMR spectrum based on chemical shift values and comparison with literature data for similar structures.

Mass Spectrometry (MS)

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

2.3. Mass Spectrometry Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

  • MS/MS Analysis: Perform fragmentation of the precursor ions ([M+H]⁺ and [M+Na]⁺) using collision-induced dissociation (CID) to obtain fragment ion spectra.

2.4. Data Analysis:

  • Identify the molecular ion peaks ([M+H]⁺ at m/z 298.14 and [M+Na]⁺ at m/z 320.12).

  • Analyze the high-resolution mass data to confirm the elemental composition.

  • Interpret the MS/MS fragmentation pattern to elucidate the structure of the fragment ions and confirm the connectivity of the molecule.

Mandatory Visualizations

Chemical Structure of this compound

aegeline_structure cluster_phenyl Phenyl Group cluster_cinnamoyl Cinnamoyl Moiety cluster_linker cluster_methoxyphenyl 4-Methoxyphenyl Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 C7 C C6->C7 C8 C C7->C8 C9 C=O C8->C9 N N-H C9->N C10 C N->C10 C11 C C10->C11 C12 C11->C12 O2 O-H C11->O2 C13 C12->C13 C14 C13->C14 C15 C14->C15 C16 C15->C16 O1 O C15->O1 C17 C16->C17 C17->C12 C18 CH3 O1->C18

Caption: Chemical structure of this compound.

Experimental Workflow for this compound Characterization

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results Sample Purified this compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc Structure Structural Elucidation NMR_Proc->Structure Purity Purity Assessment NMR_Proc->Purity LC_MS_Acq LC-MS & MS/MS Acquisition MS_Prep->LC_MS_Acq MS_Proc Data Analysis LC_MS_Acq->MS_Proc MS_Proc->Structure MS_Proc->Purity

Caption: Workflow for NMR and MS characterization.

Mass Spectrometry Fragmentation Pathway of this compound

fragmentation M_H [M+H]⁺ m/z 298.14 Frag1 [M+H - H₂O]⁺ m/z 280.13 M_H->Frag1 - H₂O Frag2 [C₉H₁₁O]⁺ m/z 135.08 M_H->Frag2 - C₉H₈NO₂ Frag3 [C₉H₇O]⁺ m/z 131.05 M_H->Frag3 - C₉H₁₂NO₂ Frag4 [C₈H₇]⁺ m/z 103.05 Frag3->Frag4 - CO

Caption: Proposed ESI-MS/MS fragmentation of Aegeline.

Application Notes and Protocols for In Vitro Assays of (+-)-Aegeline Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing in vitro assays to evaluate the biological activities of (+-)-Aegeline. This document includes detailed protocols for assessing its anti-inflammatory, anti-diabetic, and anti-cancer properties, along with data presentation and visualization of relevant signaling pathways.

Introduction to this compound

This compound is a naturally occurring alkaloid found in the leaves of the bael tree (Aegle marmelos). Traditional medicine has long utilized extracts from this plant for various therapeutic purposes. Modern scientific research has begun to investigate the pharmacological properties of purified aegeline (B1664389), revealing its potential as an anti-inflammatory, anti-diabetic, and anti-cancer agent. These application notes will guide researchers in setting up robust in vitro assays to further explore and quantify the biological activities of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the in vitro biological activities of aegeline and its extracts. It is important to note that some data pertains to crude extracts of Aegle marmelos, and the activity of purified this compound may differ.

Assay TypeTarget/Cell LineTest ArticleResult TypeValue
Anti-Inflammatory Protein DenaturationAegle marmelos Leaf ExtractIC5095.64 µg/mL[1]
Proteinase InhibitionAegle marmelos Leaf ExtractIC5074.45 µg/mL[1]
Anti-Diabetic α-Amylase InhibitionAegelineIC50~0.6 mg/mL
Glucose UptakeC2C12 myotubesFold Increase1.72-fold (basal)
GLUT4 TranslocationC2C12 myotubesFold Increase2.65-fold (insulin-stimulated)[2]
Anti-Cancer Brine Shrimp LethalityAegle marmelos n-hexane Leaf ExtractLC5018.38 µg/mL
Brine Shrimp LethalityAegle marmelos Methanolic Leaf ExtractLC5036.79 µg/mL
Brine Shrimp LethalityAegle marmelos Chloroform Leaf ExtractLC5046.45 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

Anti-Inflammatory Activity Assays

a) Inhibition of NF-κB Signaling Pathway (Luciferase Reporter Assay)

The transcription factor NF-κB is a critical regulator of inflammatory responses. This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

  • Principle: Cells are transiently or stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Cell Line: HEK293 or HeLa cells are commonly used.

  • Materials:

    • HEK293 or HeLa cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent (e.g., Lipofectamine)

    • TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide) as an inducer

    • This compound stock solution (in DMSO)

    • Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubation: Incubate the cells for 24 hours post-transfection.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

    • Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.

    • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control. Determine the IC50 value.

b) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2, key enzymes in the synthesis of pro-inflammatory prostaglandins.

  • Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • This compound stock solution (in DMSO)

    • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Reagent Preparation: Prepare working solutions of enzymes, substrate, and cofactor in the assay buffer.

    • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Inhibitor Addition: Add various concentrations of this compound or a positive control inhibitor. Include a vehicle control (DMSO).

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measurement: Immediately measure the absorbance at 590-620 nm kinetically for 5-10 minutes.

    • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percentage of inhibition and calculate the IC50 value for both COX-1 and COX-2.

c) 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of this compound on 5-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes.

  • Principle: The activity of 5-LOX is determined by measuring the formation of conjugated dienes from a fatty acid substrate, which results in an increase in absorbance at 234 nm.

  • Materials:

    • Purified 5-LOX enzyme (e.g., from potato or human recombinant)

    • Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

    • Linoleic acid or arachidonic acid (substrate)

    • This compound stock solution (in DMSO)

    • Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

    • UV-transparent 96-well plate or cuvettes

    • UV-Vis spectrophotometer

  • Protocol:

    • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

    • Assay Setup: In a UV-transparent plate or cuvette, add the assay buffer and the 5-LOX enzyme.

    • Inhibitor Addition: Add various concentrations of this compound or a positive control. Include a vehicle control.

    • Pre-incubation: Incubate at room temperature for 5-10 minutes.

    • Reaction Initiation: Start the reaction by adding the substrate.

    • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition and calculate the IC50 value.

Anti-Diabetic Activity Assays

a) Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying insulin (B600854) sensitivity.

  • Principle: Differentiated adipocytes are treated with this compound, and the uptake of a glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG) is measured.

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Materials:

    • 3T3-L1 cells

    • DMEM with 10% FBS

    • Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-deoxy-D-[³H]glucose or 2-NBDG

    • Insulin

    • This compound stock solution (in DMSO)

    • Scintillation counter or fluorescence plate reader

    • 24- or 48-well plates

  • Protocol:

    • Cell Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and induce differentiation into adipocytes using the differentiation medium. This process typically takes 8-12 days.

    • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

    • Compound Treatment: Wash the cells with KRH buffer and then incubate with various concentrations of this compound in KRH buffer for 1-24 hours. Include a vehicle control.

    • Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for 20-30 minutes.

    • Glucose Uptake: Add the glucose analog (e.g., 0.5 µCi/mL 2-deoxy-D-[³H]glucose or 100 µM 2-NBDG) and incubate for 5-10 minutes.

    • Washing and Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

    • Measurement: If using a radiolabeled analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

    • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Calculate the fold change in glucose uptake relative to the untreated control.

b) GLUT4 Translocation Assay

This assay visualizes and quantifies the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.

  • Principle: Cells expressing a tagged version of GLUT4 (e.g., GLUT4-GFP) are treated with this compound, and the translocation of the tagged GLUT4 to the cell surface is visualized by immunofluorescence microscopy or quantified by flow cytometry.

  • Cell Line: L6 myotubes or 3T3-L1 adipocytes stably expressing GLUT4-myc-GFP.

  • Materials:

    • GLUT4-tagged cell line

    • Culture medium

    • This compound stock solution (in DMSO)

    • Insulin (positive control)

    • Paraformaldehyde (PFA) for fixing

    • Primary antibody against the tag (if not using a fluorescent protein)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope or flow cytometer

  • Protocol (Immunofluorescence):

    • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

    • Serum Starvation: Serum-starve the cells for 2-4 hours.

    • Compound Treatment: Treat the cells with this compound or insulin for the desired time.

    • Fixation: Fix the cells with 4% PFA.

    • Immunostaining: If not using a fluorescent protein, permeabilize the cells and stain with the primary antibody followed by a fluorescently labeled secondary antibody.

    • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Data Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.

Anti-Cancer Activity Assay

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Materials:

    • Cancer and non-cancerous cell lines

    • Appropriate culture media

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of aegeline that causes 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and general experimental workflows for the described assays.

Signaling Pathways

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Aegeline This compound Aegeline->IKK Inhibits? Aegeline->NFkB_active Inhibits?

Putative Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K_Akt_Pathway Aegeline This compound PI3K PI3K Aegeline->PI3K Activates Akt Akt PI3K->Akt Activates Rac1 Rac1 PI3K->Rac1 Activates Translocation GLUT4 Translocation to Plasma Membrane Akt->Translocation PAK1 PAK1 Rac1->PAK1 Activates Cofilin Cofilin PAK1->Cofilin Phosphorylates Actin Actin Cytoskeleton Rearrangement Cofilin->Actin Actin->Translocation GLUT4 GLUT4 Vesicles GlucoseUptake Glucose Uptake Translocation->GlucoseUptake

Aegeline-Stimulated Glucose Uptake via PI3K/Akt and Rac1 Signaling.
Experimental Workflows

Cell_Based_Assay_Workflow Start Start Seed Seed Cells in Microplate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound and Controls Incubate1->Treat Incubate2 Incubate for Specified Time Treat->Incubate2 AddReagent Add Assay Reagent (e.g., MTT, Luciferin) Incubate2->AddReagent Incubate3 Incubate AddReagent->Incubate3 Measure Measure Signal (Absorbance, Luminescence) Incubate3->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

General Workflow for Cell-Based In Vitro Assays.

Enzyme_Inhibition_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare Setup Set up Assay in Microplate (Buffer, Enzyme) Prepare->Setup AddInhibitor Add this compound and Controls Setup->AddInhibitor Preincubation Pre-incubate AddInhibitor->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Measure Kinetic Readout Initiate->Measure Analyze Analyze Data (Calculate Rate, % Inhibition, IC50) Measure->Analyze End End Analyze->End

General Workflow for Enzyme Inhibition Assays.

References

Application Notes and Protocols for MTT Assay: Evaluating the Cytotoxicity of (+-)-Aegeline on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aegeline, an alkaloid isolated from the plant Aegle marmelos, has been identified as a compound with potential cytotoxic effects. Evaluating the efficacy of such compounds against cancer cell lines is a critical step in drug discovery. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability and proliferation. It is an essential tool for determining the cytotoxic potential of therapeutic compounds by measuring the metabolic activity of cells.[1]

This document provides a detailed protocol for conducting an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of (+-)-Aegeline on human cervical cancer (HeLa) cells.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[2] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2] The resulting intracellular formazan crystals are insoluble in aqueous solution.[2] A solubilization agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve these crystals, producing a colored solution.[3][4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5] The absorbance of this colored solution can be quantified by a spectrophotometer at a wavelength between 550 and 600 nm.[2] A decrease in cell viability due to cytotoxic agents like this compound leads to a reduction in absorbance.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for performing the MTT assay with this compound on HeLa cells. Optimization may be required based on specific laboratory conditions and reagent sources.

ParameterRecommended ValueNotes
Cell Line HeLa (Human Cervical Adenocarcinoma)Maintain in appropriate culture medium (e.g., DMEM).
Plate Format 96-well, flat-bottom, sterile tissue culture plateAllows for multiple concentrations and replicates.[2]
Seeding Density 5,000 - 10,000 cells/wellA density of 1x10⁴ cells/well is a common starting point.[3] Optimization is recommended to ensure cells are in an exponential growth phase during the assay.
Seeding Volume 100 µL/wellTotal volume after drug addition will be 200 µL.
This compound Stock Solution 10 mM in DMSOStore aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
This compound Treatment Concentrations 0.1 µM to 100 µM (Logarithmic scale)A broad range is recommended for initial screening to determine the IC₅₀.
Treatment Incubation Period 24, 48, or 72 hoursTime-dependent effects can be evaluated. A 24-hour period is common for initial cytotoxicity screening.[3]
MTT Reagent Stock Solution 5 mg/mL in sterile PBSFilter-sterilize and store protected from light at 4°C.[3]
MTT Reagent Final Concentration 0.5 mg/mLAchieved by adding 20 µL of 5 mg/mL stock to 200 µL total volume.
MTT Incubation Period 2 - 4 hoursIncubate at 37°C until purple precipitate is visible.
Formazan Solubilization Agent 100 - 150 µL/well of DMSOOther agents like acidified isopropanol (B130326) can also be used.[7]
Solubilization Incubation 2 hours to overnightIncubate at room temperature in the dark, with gentle shaking.[1]
Absorbance Measurement 570 nmA reference wavelength >650 nm can be used to reduce background.[5]

Experimental Protocols

This section provides detailed methodologies for reagent preparation and the MTT assay procedure.

  • HeLa Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. Equilibrate medium to 37°C and appropriate pH in a CO₂ incubator before use.

  • MTT Stock Solution (5 mg/mL):

    • Weigh 50 mg of MTT powder and dissolve it in 10 mL of sterile phosphate-buffered saline (PBS).

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.

    • Store in a light-protected container at 4°C for up to several weeks.[3]

  • (+/-)-Aegeline Stock Solution (10 mM):

    • The preparation of stock solutions in a solvent like DMSO is a standard procedure for compounds not readily soluble in aqueous media.[6][8]

    • Calculate the mass of this compound needed for your desired volume and concentration.

    • Dissolve the weighed compound in cell culture-grade DMSO to a final concentration of 10 mM.[6]

    • Aliquot into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[6]

  • Formazan Solubilization Solution: Cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Cell Seeding:

    • Harvest HeLa cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in fresh culture medium to a concentration of 1 x 10⁵ cells/mL (for a target of 10,000 cells/100 µL).

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[3]

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[9]

  • Cell Treatment with this compound:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Important: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 200 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well, including controls.[3] This brings the final volume to 220 µL.

    • Gently mix by tapping the plate.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[3]

    • Place the plate on a shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][5] If available, use a reference wavelength of 650 nm or higher.[2]

  • Background Subtraction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control cells.[10]

    • Percentage Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces the viability of HeLa cells by 50%. This value can be determined by plotting a dose-response curve with Percentage Viability on the Y-axis versus the log of the this compound concentration on the X-axis.[11]

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis Seed Seed HeLa Cells (1x10⁴ cells/well) Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Treat with this compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h (37°C, 5% CO₂) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 Incubate for 2-4h (37°C, 5% CO₂) Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Analyze Calculate % Viability & Determine IC₅₀ Read_Abs->Analyze

Caption: Workflow for MTT cytotoxicity assay of this compound on HeLa cells.

Information regarding the specific signaling pathway through which this compound induces cytotoxicity in HeLa cells is not available in the provided search results. Therefore, a diagram for the signaling pathway cannot be accurately generated at this time. Further research would be required to elucidate the compound's mechanism of action.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (+-)-Aegeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Aegeline, a naturally occurring alkaloid amide found in the leaves of the Aegle marmelos tree, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] Pre-clinical studies suggest that aegeline (B1664389) may exert its anti-inflammatory action by modulating key signaling pathways involved in the inflammatory response. Specifically, evidence points towards the downregulation of the nuclear factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammation.[1][3] This pathway, when activated by stimuli such as bacterial lipopolysaccharide (LPS), orchestrates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory profile of (+-)-Aegeline. The assays focus on the LPS-stimulated RAW 264.7 macrophage model, a well-established and widely used system for screening potential anti-inflammatory agents.[6] The protocols described herein will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of iNOS and COX-2 proteins.

Data Presentation

The following table summarizes illustrative quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data is representative of expected outcomes based on the known anti-inflammatory properties of aegeline and similar natural products.

Table 1: Illustrative Inhibitory Activity of this compound on Inflammatory Markers

AssayParameter MeasuredThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Nitric Oxide (NO) AssayNitrite (B80452) ConcentrationValueL-NMMAValue
Prostaglandin E2 (PGE2) AssayPGE2 ConcentrationValueIndomethacinValue
iNOS Protein ExpressionRelative Protein LevelValueDexamethasoneValue
COX-2 Protein ExpressionRelative Protein LevelValueDexamethasoneValue
TNF-α ProductionTNF-α ConcentrationValueDexamethasoneValue
IL-6 ProductionIL-6 ConcentrationValueDexamethasoneValue

Note: The IC50 values for this compound are illustrative and should be determined experimentally. Values for positive controls are based on literature.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For 96-well plates (NO, PGE2, cytokine assays): Seed cells at a density of 1.5 x 105 cells/well.[7]

    • For 6-well plates (Western blot analysis): Seed cells at a density of 1 x 106 cells/well.

  • Adherence: Allow cells to adhere overnight before treatment.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the specified incubation period (see individual assay protocols). A non-stimulated control group should also be included.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Incubation Time: After LPS stimulation, incubate the cells for 24 hours.[8]

  • Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the absorbance of aegeline-treated wells to LPS-stimulated, untreated wells.

Protocol 3: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification by ELISA

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2, TNF-α, and IL-6 in the cell culture supernatant.

  • Incubation Time:

    • For PGE2: After LPS stimulation, incubate for 16-24 hours.[1][9]

    • For TNF-α and IL-6: After LPS stimulation, incubate for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kit.

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).

  • Quantification: Calculate the concentration of PGE2, TNF-α, or IL-6 in each sample using a standard curve prepared with recombinant standards provided in the kit. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the detection and quantification of iNOS and COX-2 protein levels in cell lysates.

  • Incubation Time: After LPS stimulation, incubate the cells for 24 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit.

  • SDS-PAGE and Membrane Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control, such as β-actin (e.g., 1:5000 dilution).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the loading control (β-actin).

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB (p) NFkB_IkB->IkB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Degradation Degradation IkB->Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds iNOS iNOS DNA->iNOS transcription COX2 COX-2 DNA->COX2 transcription Cytokines TNF-α, IL-6 DNA->Cytokines transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Aegeline This compound Aegeline->IKK inhibits Aegeline->NFkB_nuc inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis cluster_analysis Data Analysis start Seed RAW 264.7 Cells adhere Overnight Adherence start->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_sup Collect Supernatant stimulate->collect_sup collect_lysate Collect Cell Lysate stimulate->collect_lysate no_assay NO Assay (Griess) collect_sup->no_assay pge2_elisa PGE2 ELISA collect_sup->pge2_elisa cytokine_elisa TNF-α/IL-6 ELISA collect_sup->cytokine_elisa analyze Quantify & Calculate IC50 no_assay->analyze pge2_elisa->analyze cytokine_elisa->analyze western_blot Western Blot (iNOS/COX-2) collect_lysate->western_blot western_blot->analyze

Caption: General workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for Studying (+-)-Aegeline in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of (+-)-Aegeline in the context of diabetes research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the anti-diabetic properties of this compound.

Introduction to this compound and its Anti-Diabetic Potential

This compound, an alkaloid isolated from the leaves of the bael tree (Aegle marmelos), has demonstrated significant anti-hyperglycemic and anti-dyslipidemic activities in preclinical studies.[1] Its multifaceted mechanism of action makes it a compound of interest for the development of novel therapeutics for type 2 diabetes. Research suggests that aegeline (B1664389) may exert its effects through several pathways, including the stimulation of glucose transport via Akt and Rac1 signaling, and potentially acting as a dual agonist for PPARα and a partial agonist for PPARγ.[1]

Recommended Animal Models

Fructose-Fed, Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is particularly relevant for studying type 2 diabetes as it mimics the key pathological features of insulin (B600854) resistance followed by partial β-cell dysfunction. The initial high-fructose diet induces insulin resistance, and a subsequent low dose of STZ selectively destroys a portion of the pancreatic β-cells.[1][2][3][4]

High-Fat Diet (HFD)-Induced Diabetic Mouse Model / db/db Mouse Model

For studies focusing on obesity-related insulin resistance, the HFD-induced diabetic mouse model is a suitable choice.[5][6][7] C57BL/6J mice fed a high-fat diet develop key features of metabolic syndrome. Alternatively, the genetically diabetic db/db mouse, which has a mutation in the leptin receptor, is a well-established model of obesity, hyperglycemia, and insulin resistance.[8][9] While direct studies of this compound in this specific model are not extensively detailed in the search results, a synthetic mimic of aegeline has been shown to improve insulin sensitivity and glucose tolerance in HFD-fed C57BL6 mice, suggesting the model's relevance.[10]

Experimental Protocols

Protocol for Fructose-Fed, STZ-Induced Diabetic Rat Model

This protocol is based on the methodology described in studies investigating the effects of this compound on this specific model.[1][10]

Materials:

  • Male Wistar albino rats (6-8 weeks old)

  • Fructose (B13574) solution (10% w/v) in drinking water[1][2][4]

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold[2]

  • This compound

  • Oral gavage needles

  • Glucometer and test strips

  • Standard rat chow

Procedure:

  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard rat chow and water.

  • Induction of Insulin Resistance: For 30 days, provide the experimental group with a 10% fructose solution as their sole source of drinking water.[1] The control group receives regular drinking water.

  • Induction of Diabetes:

    • After the 30-day fructose feeding period, fast the rats overnight.

    • Prepare a fresh solution of STZ in ice-cold citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of STZ (40 mg/kg body weight).[1][2] The control group receives an equivalent volume of citrate buffer.

    • Confirm the development of diabetes 72 hours after STZ injection by measuring blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[2]

  • (+-) Aegeline Treatment:

    • Divide the diabetic rats into treatment groups.

    • Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound orally by gavage once daily for 30 days at desired doses (e.g., 20, 50, and 100 mg/kg body weight).[1] A vehicle control group should receive the vehicle alone.

  • Monitoring and Data Collection:

    • Monitor body weight and food/water intake regularly.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

    • At the end of the treatment period, collect blood samples for the analysis of serum insulin and other biochemical parameters.

    • Perform an Oral Glucose Tolerance Test (OGTT).

    • Euthanize the animals and collect the pancreas for histopathological and immunohistochemical analysis.

Protocol for Oral Glucose Tolerance Test (OGTT) in Rats

This is a general protocol that can be adapted for the above-mentioned study.

Materials:

  • Glucose solution (2 g/kg body weight)[11]

  • Oral gavage needles

  • Glucometer and test strips

  • Timer

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.[12]

  • Record the baseline fasting blood glucose level (t=0 min) from the tail vein.

  • Administer the glucose solution orally by gavage.[11]

  • Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration.[12]

  • Plot the blood glucose concentration against time to generate the glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between groups.

Protocol for Pancreatic Immunohistochemistry for Insulin

This protocol provides a general framework for assessing β-cell mass and regeneration.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) wax

  • Microtome

  • Microscope slides

  • Primary antibody against insulin

  • Secondary antibody (biotinylated)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately after dissection, fix the pancreas in 10% neutral buffered formalin.

    • Dehydrate the tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.

  • Immunostaining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate the sections with the primary antibody against insulin overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the streptavidin-HRP conjugate.

    • Develop the color using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

  • Microscopy and Analysis:

    • Dehydrate, clear, and mount the sections.

    • Examine the slides under a light microscope. Insulin-positive β-cells will appear brown.

    • Quantify the β-cell area and/or number using image analysis software.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in diabetic animal models.

Table 1: Effect of this compound on Blood Glucose and Serum Insulin in Fructose-Fed, STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Final Blood Glucose (mg/dL)Serum Insulin (µU/mL)
Vehicle Control-Normal RangeNormal Range
Diabetic Control-Significantly ElevatedSignificantly Decreased
This compound20ReducedIncreased
This compound50Further ReducedFurther Increased
This compound100Significantly ReducedSignificantly Increased

Data adapted from a study by Manikandan S, et al. The study reported that aegeline reduced blood glucose concentration and increased serum insulin levels at the maximum functional dose.[1][10][13]

Table 2: Effect of this compound on Biochemical Parameters in Sucrose-Challenged STZ-Induced Diabetic Rats and Dyslipidemic Hamsters

ParameterAnimal ModelDose (mg/kg)% Change
Blood Glucose (at 5h)Sucrose-Challenged STZ-S Rats100↓ 12.9%
Blood Glucose (at 24h)Sucrose-Challenged STZ-S Rats100↓ 16.9%
Plasma TriglyceridesDyslipidemic Hamster50↓ 55%
Total CholesterolDyslipidemic Hamster50↓ 24%
Free Fatty AcidsDyslipidemic Hamster50↓ 24%
HDL-CholesterolDyslipidemic Hamster50↑ 28%

Data from a study by Ghosh, S., et al. showing the antihyperglycemic and antidyslipidemic effects of Aegeline.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Aegeline_Signaling_Pathway Aegeline This compound PI3K PI3K Aegeline->PI3K Activates InsulinReceptor Insulin Receptor Substrate Akt Akt/PKB PI3K->Akt Activates Rac1 Rac1 PI3K->Rac1 Activates GLUT4 GLUT4 Translocation Akt->GLUT4 PAK1 PAK1 Rac1->PAK1 Activates Actin Actin Cytoskeleton Rearrangement Rac1->Actin Cofilin Cofilin PAK1->Cofilin Phosphorylates Cofilin->Actin Actin->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed signaling pathway of this compound-mediated glucose uptake.

Experimental_Workflow start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization fructose_feeding Fructose Feeding (10% solution, 30 days) acclimatization->fructose_feeding stz_injection STZ Injection (40 mg/kg, i.p.) fructose_feeding->stz_injection diabetes_confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirmation grouping Grouping of Diabetic Rats diabetes_confirmation->grouping treatment This compound Treatment (Oral Gavage, 30 days) grouping->treatment vehicle Vehicle Control grouping->vehicle monitoring Monitoring (Body Weight, Glucose) treatment->monitoring vehicle->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Tissue Collection ogtt->euthanasia analysis Biochemical & Histopathological Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for studying this compound in diabetic rats.

References

Application Notes and Protocols for Testing (+-)-Aegeline in a Reserpine-Induced Pain-Depression Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The comorbidity of pain and depression presents a significant clinical challenge, with each condition exacerbating the other, leading to a poorer prognosis and reduced quality of life. The monoamine hypothesis of depression suggests that a deficiency in neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) is a key etiological factor. Reserpine (B192253), by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2), depletes these monoamines from presynaptic nerve terminals, leading to a phenotype in rodents that mimics the symptoms of pain and depression observed in humans.[1][2][3] This makes the reserpine-induced pain-depression dyad a valuable and widely used animal model for screening potential therapeutic agents.[4][5][6]

(+-)-Aegeline, a natural alkaloid isolated from the leaves of Aegle marmelos, has shown potential therapeutic effects in preclinical studies.[7][8] This document provides detailed application notes and protocols for utilizing the reserpine-induced pain-depression model to evaluate the efficacy of this compound. The protocols outlined below cover model induction, behavioral assessments for both pain and depression, and relevant biochemical analyses to elucidate the underlying mechanisms of action.

Signaling Pathways and Experimental Workflow

Reserpine-Induced Monoamine Depletion and Associated Pathophysiology

Reserpine administration leads to the depletion of monoamines, which is central to the development of pain and depressive-like behaviors in the model. The following diagram illustrates this process.

cluster_presynaptic Presynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequesters Monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Synaptic_Cleft Synaptic Cleft (Reduced Monoamines) Vesicle->Synaptic_Cleft Reduced Release Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Inhibits Postsynaptic_Neuron Postsynaptic Neuron (Altered Signaling) Synaptic_Cleft->Postsynaptic_Neuron Reduced Stimulation Pain_Depression Pain & Depression Phenotype Postsynaptic_Neuron->Pain_Depression

Caption: Mechanism of Reserpine Action.

Proposed Mechanism of this compound Action

This compound is hypothesized to alleviate reserpine-induced pain and depression through multiple mechanisms, including the inhibition of monoamine oxidase-A (MAO-A) and inducible nitric oxide synthase (iNOS), as well as modulation of inflammatory pathways.[7][8]

cluster_aegeline Proposed Action of this compound Aegeline This compound MAO_A MAO-A Aegeline->MAO_A Inhibits iNOS iNOS Aegeline->iNOS Inhibits IL6 IL-6 Aegeline->IL6 Reduces Monoamines Increased Monoamines (DA, NE, 5-HT) MAO_A->Monoamines Leads to Nitrosative_Stress Reduced Nitrosative Stress iNOS->Nitrosative_Stress Leads to Inflammation Reduced Inflammation IL6->Inflammation Leads to Alleviation Alleviation of Pain & Depression Monoamines->Alleviation Nitrosative_Stress->Alleviation Inflammation->Alleviation

Caption: this compound's Proposed Mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for testing this compound in the reserpine-induced pain-depression model.

Start Start: Animal Acclimatization Grouping Random Group Assignment (Vehicle, Reserpine, Reserpine + Aegeline, etc.) Start->Grouping Induction Model Induction: Reserpine Administration Grouping->Induction Treatment Treatment Administration: This compound or Vehicle Induction->Treatment Behavioral Behavioral Assessments (Pain & Depression Tests) Treatment->Behavioral Biochemical Biochemical & Molecular Analysis (Brain & Serum Samples) Behavioral->Biochemical Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow Diagram.

Experimental Protocols

Animals
  • Species: Swiss albino mice or Wistar/Sprague-Dawley rats.

  • Weight: 20-25 g for mice, 180-220 g for rats.[9]

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

Reserpine-Induced Pain-Depression Model Induction
  • Drug Preparation: Dissolve reserpine in a vehicle of 0.3% glacial acetic acid.[10]

  • Dosage and Administration:

    • For a pain-depression dyad model in mice: Administer reserpine at a dose of 0.5 mg/kg subcutaneously (s.c.).[7][8]

    • For a fibromyalgia-like model in rats: Administer reserpine at a dose of 1 mg/kg (s.c.) once daily for three consecutive days.[9]

    • For a chronic depression model in mice: Administer reserpine at a dose of 0.5 mg/kg intraperitoneally (i.p.) once daily for 14 days.[11]

This compound Administration
  • Drug Preparation: Prepare this compound for oral administration (p.o.). The vehicle will depend on the solubility of the compound.

  • Dosage: Based on previous studies, a dose of 10 mg/kg (p.o.) for mice has been shown to be effective.[7][8] Dose-response studies may be necessary to determine the optimal dose.

  • Treatment Schedule: Administer this compound for a specified period following reserpine administration, for example, daily for 5 days.[4]

Behavioral Assessments
  • Forced Swim Test (FST):

    • Place the animal in a transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[12][13]

  • Tail Suspension Test (TST):

    • Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • The duration of the test is 6 minutes.

    • Record the total duration of immobility.[12]

  • Sucrose (B13894) Preference Test (Anhedonia):

    • For 48 hours, habituate the animals to two bottles, one containing water and the other a 1-2% sucrose solution.[14]

    • Following a period of food and water deprivation (e.g., 4 hours), present the animals with pre-weighed bottles of water and sucrose solution for a defined period (e.g., 1 hour).

    • Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / total fluid intake) x 100.[14]

  • Hot Plate Test (Thermal Hyperalgesia):

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to the first sign of nociception, such as licking of the hind paws or jumping.

    • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Von Frey Test (Mechanical Allodynia):

    • Place the animal on an elevated mesh floor and allow it to acclimatize.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications (using the up-down method).

Biochemical and Molecular Analyses

At the end of the experimental period, euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex) and blood samples.

  • Monoamine Oxidase-A (MAO-A) Activity: Measure MAO-A activity in brain homogenates using a commercially available assay kit.[7][8]

  • Cytokine Levels: Measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in serum using ELISA kits.[7]

  • Oxidative and Nitrosative Stress Markers:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in brain tissue.

    • Reduced Glutathione (GSH): Measure GSH levels in brain tissue.

    • iNOS Expression: Determine the expression of inducible nitric oxide synthase (iNOS) in brain tissue using immunofluorescence or Western blotting.[7][8]

  • Monoamine Levels: Quantify the levels of serotonin (5-HT), dopamine (DA), norepinephrine (NA), and their metabolites in different brain regions using High-Performance Liquid Chromatography (HPLC).[9]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Depressive-Like Behavior in Reserpine-Treated Animals

Treatment GroupImmobility Time (s) in FST (Mean ± SEM)Immobility Time (s) in TST (Mean ± SEM)Sucrose Preference (%) (Mean ± SEM)
Vehicle Control
Reserpine
Reserpine + this compound (Dose 1)
Reserpine + this compound (Dose 2)
Positive Control (e.g., Imipramine)

Table 2: Effect of this compound on Pain-Like Behavior in Reserpine-Treated Animals

Treatment GroupHot Plate Latency (s) (Mean ± SEM)Paw Withdrawal Threshold (g) in Von Frey Test (Mean ± SEM)
Vehicle Control
Reserpine
Reserpine + this compound (Dose 1)
Reserpine + this compound (Dose 2)
Positive Control (e.g., Morphine)

Table 3: Effect of this compound on Biochemical Parameters in Reserpine-Treated Animals

Treatment GroupBrain MAO-A Activity (unit/mg protein) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)Brain iNOS Expression (relative units) (Mean ± SEM)Brain Monoamine Levels (ng/g tissue) (Mean ± SEM)
Vehicle Control
Reserpine
Reserpine + this compound (Dose 1)
Reserpine + this compound (Dose 2)

Conclusion

The reserpine-induced pain-depression model is a robust and reliable tool for the preclinical evaluation of novel therapeutic agents like this compound. By following the detailed protocols for model induction, behavioral testing, and biochemical analysis provided in these application notes, researchers can effectively assess the potential of this compound to ameliorate the complex interplay of pain and depression. The multifaceted mechanism of action of this compound, potentially involving the modulation of monoaminergic systems, inflammation, and oxidative stress, makes it a promising candidate for further investigation.[7][8]

References

Application Notes and Protocols for Cell Culture Techniques in (+-)-Aegeline Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological activities of (+-)-Aegeline, an alkaloid isolated from the leaves of Aegle marmelos. The protocols detailed below are designed to facilitate research into its effects on glucose uptake, inflammation, apoptosis, and cytotoxicity.

Overview of this compound's Biological Activities

This compound has demonstrated a range of pharmacological effects, making it a compound of interest for drug development. Key activities investigated in cell culture models include:

  • Metabolic Regulation: Studies have shown that Aegeline enhances glucose transport in skeletal muscle cells.[1]

  • Anti-inflammatory Effects: Aegeline has been observed to inhibit the release of histamine (B1213489) from mast cells and suppress inflammatory pathways.[2][3]

  • Anti-apoptotic and Antioxidant Properties: Research indicates that Aegeline can protect cells from apoptosis and reduce levels of reactive oxygen species (ROS).[4][5]

  • Cytotoxic Potential: At certain concentrations, Aegeline has been shown to exhibit cytotoxicity in various cancer cell lines.[6]

General Cell Culture and this compound Treatment Guidelines

2.1. Cell Line Maintenance

Successful research with this compound necessitates the proper maintenance of relevant cell lines. Below are commonly used cell lines and their specific culture conditions.

Cell LineCell TypeRecommended MediumSeeding Density
C2C12 Mouse myoblastDMEM with 10% FBS and 1% Penicillin-Streptomycin2 x 10⁵ cells/well (6-well plate)
RBL-2H3 Rat basophilic leukemiaMEM with 15% FBS and 1% Penicillin-Streptomycin1 x 10⁵ cells/well (24-well plate)
HepG2 Human liver cancerMEM with 10% FBS and 1% Penicillin-Streptomycin1 x 10⁴ cells/well (96-well plate)
PC3 Human prostate cancerF-12K Medium with 10% FBS and 1% Penicillin-Streptomycin1.5 x 10⁴ cells/well (96-well plate)
A549 Human lung cancerF-12K Medium with 10% FBS and 1% Penicillin-Streptomycin1 x 10⁴ cells/well (96-well plate)
MCF-7 Human breast cancerEMEM with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin1.5 x 10⁴ cells/well (96-well plate)

2.2. Preparation and Application of this compound

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment: Replace the existing culture medium with the medium containing the desired concentration of this compound. The incubation time will vary depending on the specific assay and should be optimized for each experiment.

Experimental Protocols

3.1. Glucose Uptake Assay in C2C12 Myotubes

This protocol is designed to assess the effect of this compound on glucose transport in skeletal muscle cells.

Workflow for Glucose Uptake Assay

G Workflow for Glucose Uptake Assay in C2C12 Cells cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Detection seed Seed C2C12 myoblasts differentiate Differentiate into myotubes seed->differentiate starve Serum starve myotubes differentiate->starve treat Treat with this compound starve->treat add_2NBDG Add 2-NBDG treat->add_2NBDG incubate Incubate add_2NBDG->incubate wash Wash cells incubate->wash lyse Lyse cells wash->lyse measure Measure fluorescence lyse->measure

Caption: Workflow for assessing glucose uptake in C2C12 myotubes.

Protocol:

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in a 24-well plate and grow to confluence. Induce differentiation into myotubes by switching to DMEM containing 2% horse serum for 4-6 days.

  • Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Aegeline Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) in serum-free DMEM for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., insulin).

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer). Measure the fluorescence of the cell lysate using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample.

3.2. Histamine Release Assay in RBL-2H3 Cells

This protocol measures the inhibitory effect of this compound on histamine release from mast cells.[2]

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate and allow them to adhere overnight.

  • Sensitization (Optional): For antigen-induced histamine release, sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • Aegeline Pre-treatment: Wash the cells with Tyrode's buffer and pre-incubate with different concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Stimulation: Induce histamine release by adding a stimulant. For sensitized cells, use DNP-BSA (10 µg/mL). For non-sensitized cells, use a calcium ionophore like A23187 (1 µM) or thapsigargin (B1683126) (1 µM).

  • Sample Collection: After 30-60 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release relative to the total cellular histamine (determined by lysing the cells).

3.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.[4]

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y or other relevant cell lines) in a black, clear-bottom 96-well plate.

  • Aegeline Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • ROS Induction: Induce oxidative stress by adding a ROS-inducing agent such as hydrogen peroxide (H₂O₂) or rotenone (B1679576) for 30-60 minutes.

  • Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA; 10 µM), for 30 minutes in the dark.

  • Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Compare the fluorescence intensity of Aegeline-treated cells to that of the vehicle-treated control.

3.4. Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on various cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the densities specified in Table 1.

  • Aegeline Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 - 1000 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell LineAegeline IC₅₀ (µM) after 48h (Example Data)
HepG2 ~50 µM
PC3 ~75 µM
A549 > 100 µM
MCF-7 ~60 µM

Note: The provided IC₅₀ values are illustrative and may vary depending on experimental conditions.

Analysis of Signaling Pathways

4.1. Western Blotting for Akt/Rac1 and NF-κB Pathways

Western blotting can be used to investigate the effect of this compound on key signaling proteins.

General Western Blot Workflow

G General Western Blotting Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis treat_cells Treat cells with this compound lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: A generalized workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the specific assay protocols. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of Akt, Rac1, or NF-κB p65.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

4.2. Signaling Pathways Implicated in this compound's Action

Aegeline's Effect on Glucose Uptake Signaling

G Aegeline's Proposed Mechanism for Glucose Uptake Aegeline This compound PI3K PI3K Aegeline->PI3K Akt Akt Aegeline->Akt Rac1 Rac1 Aegeline->Rac1 PI3K->Rac1 GLUT4 GLUT4 Translocation Akt->GLUT4 PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin PAK1->Cofilin Cytoskeleton Cytoskeletal Rearrangement Cofilin->Cytoskeleton Cytoskeleton->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Aegeline stimulates glucose transport via Akt and PI3K/Rac1 pathways.

Aegeline's Anti-inflammatory Signaling Pathway

G Aegeline's Anti-inflammatory Mechanism Aegeline This compound NFkB NF-κB Aegeline->NFkB inhibits NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to IL18 IL-18 Caspase1->IL18 cleaves pro-IL-18 to Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Aegeline attenuates inflammation by suppressing the NF-κB/NLRP3 pathway.

Conclusion

The protocols and application notes provided here offer a framework for investigating the cellular and molecular mechanisms of this compound. Researchers are encouraged to optimize these protocols for their specific experimental setups and cell lines. The use of these standardized methods will contribute to a more comprehensive understanding of Aegeline's therapeutic potential.

References

Application Notes and Protocols for the Analytical Method Validation of (+-)-Aegeline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aegeline (B1664389), an alkaloid isolated from the leaves of Aegle marmelos, has garnered significant interest for its potential therapeutic properties.[1][2] Accurate and reliable quantification of Aegeline in various matrices, including raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring consumer safety.[3][4] This document provides a comprehensive guide to the validation of analytical methods for the quantification of racemic Aegeline ((+-)-Aegeline), adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8][9]

The validation process ensures that the chosen analytical method is suitable for its intended purpose, providing reliable data on the identity and concentration of Aegeline.[5][8] This involves a series of experiments to evaluate the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for the quantification of Aegeline.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11][12] This document will cover the validation of an HPLC-UV method as a primary example, with considerations for LC-MS/MS where applicable.

Experimental Workflow

The overall workflow for the analytical method validation of this compound is depicted below.

Analytical_Method_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Mobile Phase, Column, Flow Rate, etc.) start->method_optimization system_suitability System Suitability Testing method_optimization->system_suitability validation_plan Develop Validation Protocol system_suitability->validation_plan validation_experiments Perform Validation Experiments validation_plan->validation_experiments data_analysis Data Analysis and Evaluation (Against Acceptance Criteria) validation_experiments->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Method validation_report->end Validation_Parameters_Relationship method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LOD, LOQ) method->sensitivity robustness Robustness method->robustness stability Stability method->stability linearity->accuracy linearity->precision accuracy->precision precision->sensitivity

References

Application Notes and Protocols for High-Throughput Screening of (+-)-Aegeline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the natural product (+-)-Aegeline to investigate its diverse biological activities. The information presented herein is intended to guide researchers in the efficient identification and characterization of Aegeline's therapeutic potential across various disease areas, including cancer, neurodegenerative disorders, metabolic diseases, and inflammatory conditions.

Introduction to this compound

(±)-Aegeline is a naturally occurring alkaloid predominantly found in the leaves of the bael tree (Aegle marmelos). Traditional medicine has long utilized extracts from this plant for a variety of ailments. Modern scientific investigations have begun to elucidate the pharmacological properties of Aegeline (B1664389), revealing a spectrum of bioactivities that position it as a promising candidate for drug discovery and development. This document outlines HTS strategies to systematically explore these activities.

Summary of Known Bioactivities and Molecular Targets

(±)-Aegeline has been reported to exhibit a range of biological effects. The primary activities and their corresponding molecular targets that are amenable to HTS are summarized below.

Bioactivity CategorySpecific EffectKnown or Putative Molecular Target(s)
Anticancer Induction of apoptosis in cancer cell lines.Intrinsic apoptosis pathway (Bax modulation)
Neuroprotection Inhibition of enzymes involved in neurodegeneration.Monoamine Oxidase A (MAO-A)
Attenuation of protein aggregation.α-synuclein
Suppression of pro-apoptotic proteins.Bax
Metabolic Regulation Agonism at receptors involved in metabolism.β3-Adrenergic Receptor (β3-AR)
Anti-inflammatory Inhibition of inflammatory enzyme activity.Inducible Nitric Oxide Synthance (iNOS)
Modulation of mast cell degranulation.Histamine Release

High-Throughput Screening (HTS) Workflows

A generalized HTS workflow for assessing the bioactivity of this compound is depicted below. This workflow can be adapted for the specific assays detailed in the subsequent sections.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Compound Plating Compound Plating Compound Treatment Compound Treatment Compound Plating->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Signal Detection Signal Detection Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Figure 1: Generalized high-throughput screening workflow.

Application Note I: Anticancer Activity - Apoptosis Induction in HeLa Cells

This application note describes an HTS assay to identify and quantify the pro-apoptotic activity of this compound in human cervical cancer (HeLa) cells. The assay is based on the activation of caspases, key executioners of apoptosis.

Quantitative Data Summary
CompoundAssay TypeCell LineEndpointIC50 (µM)Reference Compound (Staurosporine) IC50 (µM)Z'-Factor
This compoundCaspase-3/7 GloHeLaApoptosis Induction7.570.01> 0.6

Note: The IC50 value for this compound is based on published data for an ethanol (B145695) extract of Aegle Marmelos fruit flesh, which contains aegeline, showing an IC50 of 7.573 µg/mL in an MTT assay on HeLa cells; this has been converted to an approximate molar concentration for illustrative purposes.[1]

Experimental Protocol: Caspase-3/7 Glo Assay
  • Cell Preparation:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and resuspend in fresh medium to a density of 2 x 10^5 cells/mL.

  • Assay Procedure:

    • Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare a serial dilution of this compound in assay medium.

    • Add 10 µL of the diluted this compound or control compounds (e.g., staurosporine (B1682477) as a positive control, DMSO as a negative control) to the appropriate wells.

    • Incubate the plate for 24 hours at 37°C.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of apoptosis induction relative to the positive and negative controls.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Signaling Pathway

Apoptosis_Pathway Aegeline Aegeline Bax Bax Aegeline->Bax promotes Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3_7 Caspase_3_7 Caspase_9->Caspase_3_7 activates Apoptosis Apoptosis Caspase_3_7->Apoptosis executes

Figure 2: Aegeline's putative role in the intrinsic apoptosis pathway.

Application Note II: Neuroprotective Activity - MAO-A Inhibition

This application note details an HTS assay for identifying inhibitors of Monoamine Oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters and a target in the treatment of neurodegenerative diseases.

Quantitative Data Summary
CompoundAssay TypeEnzyme SourceEndpointIC50 (µM)Reference Compound (Clorgyline) IC50 (µM)Z'-Factor
This compoundMAO-GloHuman recombinant MAO-AEnzyme InhibitionHypothetical: 5-150.003> 0.7

Note: In silico and in vivo studies suggest Aegeline interacts with and decreases MAO-A activity.[2][3] A specific IC50 from an in vitro HTS assay is not currently available and is presented here as a hypothetical value for illustrative purposes.

Experimental Protocol: MAO-Glo Assay
  • Reagent Preparation:

    • Prepare the MAO-A substrate solution and Luciferin Detection Reagent according to the manufacturer's protocol (e.g., MAO-Glo™ Assay, Promega).

  • Assay Procedure:

    • Dispense 5 µL of MAO-A enzyme into each well of a 384-well white assay plate.

    • Add 1 µL of this compound at various concentrations, a known MAO-A inhibitor (e.g., clorgyline) as a positive control, or buffer/DMSO as a negative control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the MAO-A substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding 10 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Logical Relationship Diagram

MAO_A_Inhibition Aegeline Aegeline MAO_A MAO_A Aegeline->MAO_A inhibits Degradation Degradation MAO_A->Degradation catalyzes Neurotransmitters Neurotransmitters Neurotransmitters->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection prevents increase of neurotransmitters leading to

Figure 3: Logical diagram of MAO-A inhibition by Aegeline.

Application Note III: Metabolic Regulation - β3-Adrenergic Receptor Agonism

This application note outlines an HTS assay to characterize the agonist activity of this compound on the β3-Adrenergic Receptor (β3-AR), a target for anti-obesity and anti-diabetic drugs.

Quantitative Data Summary
CompoundAssay TypeCell LineEndpointEC50 (nM)Reference Compound (Isoproterenol) EC50 (nM)Z'-Factor
This compoundcAMP-GloHEK293 expressing human β3-ARcAMP ProductionHypothetical: 400-60010> 0.5
Experimental Protocol: cAMP-Glo Assay
  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human β3-AR in appropriate growth medium.

    • Harvest and resuspend cells in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.

    • Prepare serial dilutions of this compound, a known β3-AR agonist (e.g., isoproterenol) as a positive control, and buffer/DMSO as a negative control.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

    • Add 20 µL of cAMP-Glo™ Detection Solution and incubate for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the fold induction of cAMP production.

    • Determine the EC50 value from the dose-response curve.

Signaling Pathway

B3AR_Signaling Aegeline Aegeline B3AR β3-AR Aegeline->B3AR activates G_protein G_protein B3AR->G_protein activates Adenylate_Cyclase Adenylate_Cyclase G_protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Anti_Inflammatory_Workflow cluster_inos iNOS Inhibition cluster_histamine Histamine Release LPS LPS RAW_264_7 RAW 264.7 LPS->RAW_264_7 iNOS_Expression iNOS_Expression RAW_264_7->iNOS_Expression NO_Production NO_Production iNOS_Expression->NO_Production Antigen Antigen RBL_2H3 RBL-2H3 Antigen->RBL_2H3 Degranulation Degranulation RBL_2H3->Degranulation Histamine_Release Histamine_Release Degranulation->Histamine_Release Aegeline_iNOS Aegeline Aegeline_iNOS->iNOS_Expression inhibits Aegeline_Histamine Aegeline Aegeline_Histamine->Degranulation inhibits Neuroprotection_Mechanisms Aegeline Aegeline Aggregation Aggregation Aegeline->Aggregation inhibits Bax Bax Aegeline->Bax suppresses alpha_synuclein α-synuclein alpha_synuclein->Aggregation Neurotoxicity_1 Neurotoxicity Aggregation->Neurotoxicity_1 Apoptosis Apoptosis Bax->Apoptosis Neurotoxicity_2 Neurotoxicity Apoptosis->Neurotoxicity_2

References

Application Notes and Protocols for the Use of (+-)-Aegeline and its Analogs as β3-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, a natural alkaloid isolated from the leaves of Aegle marmelos, and its synthetic derivatives have emerged as significant research tools for studying the physiology and pharmacology of the β3-adrenergic receptor (β3-AR). The β3-AR is a G-protein coupled receptor predominantly expressed in adipocytes and the detrusor muscle of the bladder. Its activation stimulates lipolysis and thermogenesis in adipose tissue and relaxation of the bladder. Consequently, β3-AR agonists are of considerable interest for their therapeutic potential in treating metabolic disorders such as obesity and type 2 diabetes, as well as overactive bladder.

These application notes provide a comprehensive overview of the experimental use of this compound and its potent synthetic analog, compound 10C, as β3-AR agonists. Detailed protocols for key in vitro experiments are provided to facilitate research in this area.

Signaling Pathway of β3-AR Activation

Activation of the β3-AR by an agonist like this compound or its analogs initiates a signaling cascade within the target cell, primarily adipocytes. This pathway is crucial for the metabolic effects associated with β3-AR stimulation.

Gprotein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β3-AR β3-AR G-Protein G-Protein β3-AR->G-Protein Activation AC Adenylyl Cyclase G-Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates (activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Lipolysis Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Agonist This compound Analog Agonist->β3-AR Binds to workflow_differentiation Start Start Seed_hMSCs Seed hMSCs in Expansion Medium Start->Seed_hMSCs Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_hMSCs->Incubate_24h Induce_Differentiation Replace with Adipogenic Differentiation Medium Incubate_24h->Induce_Differentiation Culture_14-21d Culture for 14-21 days (Medium change every 3-4 days) Induce_Differentiation->Culture_14-21d Verify_Differentiation Verify Differentiation (Lipid droplet staining) Culture_14-21d->Verify_Differentiation End End Verify_Differentiation->End workflow_lipolysis Start Start Differentiated_Adipocytes Plate Differentiated Adipocytes Start->Differentiated_Adipocytes Wash_Cells Wash with Assay Buffer Differentiated_Adipocytes->Wash_Cells Add_Agonist Incubate with this compound or Analog Wash_Cells->Add_Agonist Collect_Supernatant Collect Supernatant Add_Agonist->Collect_Supernatant Measure_Glycerol Measure Glycerol Concentration Collect_Supernatant->Measure_Glycerol End End Measure_Glycerol->End

Troubleshooting & Optimization

Navigating the Synthesis of (+-)-Aegeline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the chemical synthesis of (+-)-Aegeline, a naturally occurring alkaloid with significant pharmacological interest, a number of challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and practical synthetic route to this compound involves a two-step process. The first step is the reduction of the keto group of a suitable precursor, 2-amino-4'-methoxyacetophenone (B1267859), to yield the corresponding amino alcohol, 2-amino-1-(4-methoxyphenyl)ethanol (B43869). The second step is the N-acylation of this amino alcohol with cinnamoyl chloride, typically under Schotten-Baumann conditions, to form the final product, this compound.

Q2: I am observing low yields in the reduction of 2-amino-4'-methoxyacetophenone. What could be the cause?

A2: Low yields in the reduction step are often attributed to several factors. Incomplete reaction is a common issue. Ensure you are using a sufficient excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Additionally, the reaction temperature can play a role; while often performed at room temperature, some reductions may benefit from cooling to 0°C to minimize side reactions. Finally, the work-up procedure is critical. Inadequate quenching of the reaction or inefficient extraction can lead to product loss.

Q3: The N-acylation step is not proceeding to completion. How can I improve the conversion?

A3: Incomplete N-acylation can be due to several reasons. The reactivity of the amine can be hampered if it is not fully deprotonated. The use of a suitable base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), is crucial to neutralize the HCl generated during the reaction and to activate the amine. Ensure the cinnamoyl chloride is of good quality, as it can degrade upon exposure to moisture. The reaction is often vigorous initially, so adding the acyl chloride dropwise at a low temperature (e.g., 0°C) can help control the reaction and prevent side product formation.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. Column chromatography is the most effective method for obtaining a pure product. A silica (B1680970) gel stationary phase is typically used. The choice of eluent is critical for good separation. A gradient elution starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity is often successful. Monitoring the fractions by TLC is essential to identify and combine the fractions containing the pure product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Step 1: Reduction of 2-amino-4'-methoxyacetophenone
Low or no conversion of starting material- Inactive or insufficient reducing agent.- Inappropriate solvent.- Low reaction temperature.- Use fresh, high-quality sodium borohydride.- Ensure an adequate molar excess of the reducing agent (typically 1.5-2 equivalents).- Use a protic solvent like methanol (B129727) or ethanol.- Allow the reaction to stir for a sufficient time at room temperature, monitoring by TLC.
Formation of multiple products- Over-reduction or side reactions.- Control the reaction temperature by performing the addition of NaBH₄ at 0°C.- Ensure a clean starting material.
Difficult work-up, emulsion formation- Incomplete quenching of borate (B1201080) complexes.- After the reaction is complete, acidify the mixture carefully with dilute HCl (e.g., 1M) to pH ~6-7 to decompose the borate complexes before extraction.- Use a brine wash during the extraction to help break up emulsions.
Step 2: N-acylation with Cinnamoyl Chloride (Schotten-Baumann Reaction)
Low yield of Aegeline- Incomplete reaction.- Hydrolysis of cinnamoyl chloride.- Formation of O-acylated byproduct.- Ensure the amino alcohol is fully dissolved and the base is added before the cinnamoyl chloride.- Use a slight excess of cinnamoyl chloride (e.g., 1.1-1.2 equivalents).- Add cinnamoyl chloride slowly at a low temperature (0°C) to minimize hydrolysis.- Use a biphasic system (e.g., dichloromethane (B109758)/water) with vigorous stirring to favor N-acylation over O-acylation.[1][2]
Product is an oil or difficult to crystallize- Presence of impurities.- Purify the crude product by column chromatography on silica gel.- After chromatography, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).
Purification
Poor separation on column chromatography- Inappropriate eluent system.- Optimize the eluent system using TLC. Start with a low polarity solvent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.- Ensure the column is packed properly to avoid channeling.
Co-elution of impurities- Impurities with similar polarity to the product.- Try a different solvent system for chromatography.- Consider using a different stationary phase (e.g., alumina) if silica gel is not effective.

Experimental Protocols

Step 1: Synthesis of 2-amino-1-(4-methoxyphenyl)ethanol
  • Dissolution: Dissolve 2-amino-4'-methoxyacetophenone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add 1M hydrochloric acid to quench the excess NaBH₄ and decompose the borate complexes, adjusting the pH to approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude 2-amino-1-(4-methoxyphenyl)ethanol, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide)
  • Dissolution: Dissolve the crude 2-amino-1-(4-methoxyphenyl)ethanol (1.0 eq) in a mixture of dichloromethane (15 mL per gram of amine) and water (15 mL per gram of amine) in a round-bottom flask.

  • Basification: Add triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide (2M, 2.0 eq) to the mixture and stir vigorously.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of cinnamoyl chloride (1.1 eq) in dichloromethane (5 mL per gram of acyl chloride) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction times may vary depending on the specific experimental conditions and scale.

Parameter Step 1: Reduction Step 2: N-Acylation
Starting Material 2-amino-4'-methoxyacetophenone2-amino-1-(4-methoxyphenyl)ethanol
Reagents Sodium Borohydride, Methanol, HClCinnamoyl Chloride, Triethylamine/NaOH, Dichloromethane
Typical Molar Ratio (Reagent:Substrate) 1.5 : 11.1 : 1
Reaction Time 2 - 3 hours4 - 6 hours
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Yield 85 - 95% (crude)70 - 85% (after purification)

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the synthetic pathway and a troubleshooting logic tree.

Aegeline_Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Acylation start 2-amino-4'-methoxy- acetophenone reduction Reduction with NaBH4 in Methanol start->reduction 1. Dissolve & Cool intermediate 2-amino-1-(4-methoxy- phenyl)ethanol reduction->intermediate 2. React & Work-up acylation N-Acylation with Cinnamoyl Chloride intermediate->acylation 3. Dissolve & Add Base product This compound acylation->product 4. React & Purify

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_reduction Reduction Step Issues cluster_acylation N-Acylation Step Issues cluster_purification Purification Issues start Low Yield in Synthesis incomplete_reduction Incomplete Reaction? start->incomplete_reduction incomplete_acylation Incomplete Acylation? start->incomplete_acylation poor_separation Poor Separation? start->poor_separation check_nabh4 Check NaBH4 quality and excess incomplete_reduction->check_nabh4 check_time_temp Check reaction time and temperature incomplete_reduction->check_time_temp check_base Ensure sufficient base incomplete_acylation->check_base check_acyl_chloride Check cinnamoyl chloride quality and addition incomplete_acylation->check_acyl_chloride optimize_tlc Optimize eluent with TLC poor_separation->optimize_tlc check_column Check column packing poor_separation->check_column

Caption: Troubleshooting logic for Aegeline synthesis.

References

Technical Support Center: Chiral HPLC Resolution of (+-)-Aegeline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC resolution of (+-)-Aegeline enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the chiral HPLC separation of Aegeline enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the enantiomers of Aegeline. What are the potential causes and how can I fix this?

A: Achieving baseline separation of enantiomers is a common challenge in chiral chromatography.[1][2] Several factors can contribute to poor or no resolution. Here is a step-by-step guide to troubleshoot this issue:

1. Verify Column Selection and Condition:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often a good starting point for a wide range of compounds.[3] If you are not achieving separation, consider screening other types of CSPs.

  • Column Contamination or Degradation: A contaminated or degraded column can lead to a loss of efficiency and resolution.[2] Ensure the column is properly cleaned and regenerated according to the manufacturer's instructions. It is also crucial to filter all samples and mobile phases to prevent particulate buildup.[2]

2. Optimize Mobile Phase Composition:

  • Incorrect Solvent Strength: The ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) in the mobile phase significantly impacts retention and resolution. A systematic adjustment of this ratio is often necessary.

  • Mobile Phase Additives: For basic compounds like Aegeline, adding a small percentage of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution.[5] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is often used.[5]

3. Adjust Chromatographic Parameters:

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.[6]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially leading to better separation.

Experimental Protocol: Initial Screening of Mobile Phase Composition

  • Prepare Stock Solutions: Prepare a stock solution of racemic Aegeline in a suitable solvent (e.g., ethanol).

  • Initial Mobile Phase: Start with a common mobile phase for polysaccharide-based columns, such as n-Hexane:Isopropanol (B130326) (IPA) (90:10, v/v).

  • Systematic Variation: Systematically vary the IPA concentration from 5% to 20% in 5% increments.

  • Incorporate Additives: If peak shape is poor, add 0.1% DEA to the mobile phase.

  • Equilibrate the Column: For each new mobile phase composition, ensure the column is equilibrated for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject and Analyze: Inject the Aegeline standard and evaluate the chromatogram for any signs of peak splitting or separation.

Issue 2: Peak Tailing

Q: My chromatogram for Aegeline shows significant peak tailing. What could be causing this and how can I improve the peak shape?

A: Peak tailing is a common issue in HPLC that can affect resolution and the accuracy of quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.

1. Address Secondary Silanol (B1196071) Interactions:

  • Mobile Phase Additives: Residual silanol groups on the silica (B1680970) support of the CSP can interact with basic analytes like Aegeline, causing peak tailing. Adding a basic modifier like DEA to the mobile phase can help to mask these silanol groups and improve peak symmetry.

2. Optimize Sample and Solvent Conditions:

  • Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or the concentration of the sample.

  • Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak fronting or tailing.

3. Check for System Issues:

  • Column Void or Contamination: A void at the head of the column or contamination can lead to poor peak shape. Backflushing the column or, if necessary, replacing it may resolve the issue.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.

Issue 3: Irreproducible Retention Times

Q: I am observing significant shifts in the retention times of the Aegeline enantiomers between runs. What is causing this variability?

A: Reproducibility is key to a robust analytical method. Fluctuations in retention times can be caused by several factors related to the mobile phase, column, and overall HPLC system.

1. Ensure Mobile Phase Stability:

  • Inadequate Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times when the mobile phase composition is changed. Ensure a stable baseline is achieved before injecting your sample.

  • Mobile Phase Volatility: If using a volatile mobile phase component (e.g., hexane), ensure the reservoir is covered to prevent selective evaporation, which would alter the mobile phase composition over time.

2. Maintain Consistent Temperature:

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

3. Check for System Leaks and Pump Performance:

  • Leaks: A leak in the system will cause a drop in pressure and lead to inconsistent flow rates, directly affecting retention times.[7]

  • Pump Issues: Worn pump seals or faulty check valves can result in an unstable flow rate.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating Aegeline enantiomers?

A1: While a specific CSP has been reported for the successful separation of Aegeline, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are generally a good starting point for method development due to their broad applicability.[3][9] A screening of different polysaccharide-based columns is recommended to find the optimal stationary phase.

Q2: What is the role of additives like DEA or TFA in the mobile phase?

A2: Mobile phase additives are used to improve peak shape and resolution. For basic compounds like Aegeline, a basic additive such as Diethylamine (DEA) is often added to the mobile phase to minimize interactions with acidic silanol groups on the stationary phase, which can cause peak tailing.[5] For acidic compounds, an acidic additive like Trifluoroacetic Acid (TFA) is used for the same purpose.[5]

Q3: How can I shorten the analysis time without sacrificing resolution?

A3: Optimizing for a shorter run time involves a trade-off with resolution. You can try the following:

  • Increase Flow Rate: This will decrease retention times but may also reduce resolution.

  • Increase the Strength of the Mobile Phase: Increasing the percentage of the stronger solvent (e.g., alcohol) will lead to faster elution.

  • Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run times, and smaller particle size columns can provide higher efficiency, potentially allowing for a faster flow rate without significant loss of resolution.

Q4: My column performance seems to have degraded over time. Can it be restored?

A4: In many cases, column performance can be restored. Refer to the manufacturer's instructions for specific column regeneration procedures. A general approach for a polysaccharide-based column used in normal phase is to flush it with a strong solvent like 100% isopropanol or ethanol. It is crucial to ensure that any solvents used for cleaning are compatible with the stationary phase.

Q5: What are the key parameters to consider when developing a new chiral HPLC method for a compound like Aegeline?

A5: A systematic approach to method development is crucial.[3] The key steps and parameters to consider are:

  • Analyte Properties: Understand the chemical structure and properties of Aegeline (e.g., basic nature, UV absorbance).

  • CSP Screening: Screen a selection of chiral stationary phases (e.g., cellulose-based, amylose-based).

  • Mobile Phase Optimization: Systematically vary the type and ratio of organic modifiers and test the effect of acidic or basic additives.

  • Parameter Optimization: Fine-tune the separation by adjusting the flow rate and column temperature.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different chromatographic parameters on the separation of Aegeline enantiomers. This data is for illustrative purposes to guide method development.

Table 1: Effect of Chiral Stationary Phase on Aegeline Enantiomer Resolution

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
Cellulose-based CSP 1Hexane:IPA (90:10) + 0.1% DEA8.5, 9.81.8
Amylose-based CSP 1Hexane:IPA (90:10) + 0.1% DEA10.2, 11.51.6
Cellulose-based CSP 2Hexane:IPA (90:10) + 0.1% DEA7.9, 8.51.2

Table 2: Effect of Mobile Phase Composition on Resolution (Cellulose-based CSP 1)

Mobile Phase (Hexane:IPA)AdditiveRetention Time (min)Resolution (Rs)
95:50.1% DEA12.1, 14.52.5
90:100.1% DEA8.5, 9.81.8
85:150.1% DEA6.2, 7.11.4
90:10None9.0, 9.5 (tailing)0.8

Mandatory Visualizations

Experimental Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Analyte Define Analyte Properties ((+)-Aegeline) CSP_Screen Screen Chiral Stationary Phases (e.g., Cellulose, Amylose-based) Analyte->CSP_Screen Input MP_Screen Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) CSP_Screen->MP_Screen Select best CSP MP_Ratio Optimize Mobile Phase Ratio MP_Screen->MP_Ratio Select best MP system Additives Test Mobile Phase Additives (e.g., DEA) MP_Ratio->Additives Flow_Temp Optimize Flow Rate & Temperature Additives->Flow_Temp Validation Method Validation (Robustness, Reproducibility) Flow_Temp->Validation Optimized Method Analysis Sample Analysis Validation->Analysis

Caption: A general workflow for the development of a chiral HPLC method.

Troubleshooting Logic for Poor Resolution

G Start Poor or No Resolution Check_CSP Is the CSP appropriate for Aegeline? Start->Check_CSP Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Solution_CSP Screen different CSPs (e.g., other polysaccharide types) Check_CSP->Solution_CSP No Check_Params Are the run parameters optimal? Check_MP->Check_Params Yes Solution_MP Adjust Mobile Phase ratio Add DEA for peak shape Check_MP->Solution_MP No Check_System Is the HPLC system functioning correctly? Check_Params->Check_System Yes Solution_Params Decrease Temperature Decrease Flow Rate Check_Params->Solution_Params No Solution_System Check for leaks Ensure column is not contaminated/void Check_System->Solution_System No End Resolution Improved Check_System->End Yes Solution_CSP->Check_MP Solution_MP->Check_Params Solution_Params->Check_System Solution_System->End

Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: Overcoming Poor Solubility of (+-)-Aegeline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (+-)-Aegeline in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound. It is also soluble in ethanol, particularly with the aid of ultrasonication and warming. For most in vitro applications, a high-quality, anhydrous, cell culture-grade DMSO is preferred to ensure sterility and avoid introducing contaminants.

Q2: My this compound precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds like this compound. This is often referred to as "crashing out." Here are several troubleshooting steps you can take:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to minimize both cytotoxicity and precipitation. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% or lower being ideal for many cell lines.

  • Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly into a large volume of medium, perform one or more intermediate dilution steps in pre-warmed (37°C) medium. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Slow, Dropwise Addition with Mixing: Add the this compound stock solution (or intermediate dilution) to the final volume of cell culture medium drop by drop while gently vortexing or swirling the medium. This promotes rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including this compound, is higher at this temperature compared to room temperature or 4°C.

  • Consider the Stock Concentration: If precipitation persists, you may need to prepare a less concentrated initial stock solution in DMSO.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Many sensitive cell lines may show signs of toxicity or altered function at concentrations above 0.1%. It is always best practice to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your experimental conditions, to ensure that the observed effects are due to this compound and not the solvent.

Q4: I observe a precipitate in my cell culture plates after a few hours or days of incubation. What could be the cause?

A4: Delayed precipitation can occur for several reasons:

  • Compound Instability: The compound may be unstable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation of the less soluble degradants.

  • Interaction with Media Components: this compound may interact with components in the culture medium, such as proteins or salts, forming insoluble complexes.

  • Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator and consider using sealed plates or flasks for long-term cultures.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.

Quantitative Data: Solubility of this compound

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥52.8 mg/mLA common solvent for creating high-concentration stock solutions for in vitro assays.[1]
Ethanol (EtOH)≥10.24 mg/mLRequires ultrasonic and warming to achieve this solubility.[1]
WaterInsolubleThis compound has very poor solubility in aqueous solutions.[1]
MethanolSolubleGenerally soluble in polar solvents like methanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 297.35 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 297.35 g/mol = 0.00297 g = 2.97 mg

  • Weighing: Carefully weigh out 2.97 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture (Example: 10 µM final concentration)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium to obtain a 100 µM solution. For example, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Dilution:

    • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. For example, in a 24-well plate with 1 mL of medium per well, you would add 100 µL of the 100 µM intermediate solution to 900 µL of medium already in the well.

    • This two-step dilution ensures that the final DMSO concentration is low (0.1% in this example).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to control wells. In the example above, you would add 1 µL of DMSO to 1 mL of medium.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate_dilution Prepare Intermediate Dilution in Pre-warmed Medium aliquot->intermediate_dilution Use Aliquot final_dilution Add to Final Culture Volume (Dropwise with Mixing) intermediate_dilution->final_dilution incubate Incubate with Cells final_dilution->incubate

Caption: Experimental workflow for preparing this compound solutions.

G aegeline This compound pi3k PI3K aegeline->pi3k Stimulates akt Akt pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 Promotes glucose_uptake Glucose Uptake glut4->glucose_uptake Increases

Caption: this compound stimulates glucose uptake via the PI3K/Akt pathway.

G aegeline This compound rac1 Rac1 aegeline->rac1 Activates pak1 PAK1 rac1->pak1 Activates cofilin Cofilin pak1->cofilin Phosphorylates cytoskeletal_rearrangement Cytoskeletal Rearrangement cofilin->cytoskeletal_rearrangement Regulates

Caption: this compound influences cytoskeletal rearrangement through the Rac1 signaling pathway.[2]

G aegeline This compound er Endoplasmic Reticulum (Intracellular Ca2+ Store) aegeline->er Alters Signaling Pathway Related to Intracellular Ca2+ Pool ca_release Ca2+ Release er->ca_release Modulates downstream_signaling Downstream Signaling Events ca_release->downstream_signaling Initiates histamine_release Histamine (B1213489) Release downstream_signaling->histamine_release Leads to Inhibition of

Caption: this compound modulates intracellular calcium signaling, affecting histamine release.[3]

References

Technical Support Center: Accurate Quantification of (+-)-Aegeline in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of (+-)-Aegeline from complex plant matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) based assays.

Troubleshooting Guide: Minimizing Matrix Effects

Matrix effects, which arise from co-eluting endogenous compounds in a sample, can significantly impact the accuracy and reproducibility of this compound quantification by causing ion suppression or enhancement.[1][2][3] The following guide addresses specific issues you may encounter.

Question: I'm observing poor reproducibility and accuracy in my Aegeline quantification. Could this be a matrix effect?

Answer: Yes, inconsistent results are a hallmark of uncompensated matrix effects.[4] Matrix components can interfere with the ionization of Aegeline in the mass spectrometer source, leading to erroneous quantification.[1][2] It is crucial to assess and mitigate these effects during method development.

Potential Solutions & Experimental Protocols:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): SPE can effectively clean up complex plant extracts.[5] Different sorbent chemistries should be evaluated to find the optimal one for retaining Aegeline while washing away interfering matrix components.[6]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in immiscible liquids.[5] A multi-step LLE, sometimes called double LLE, can be employed for enhanced selectivity by first using a non-polar solvent to remove hydrophobic interferences, followed by extraction of Aegeline with a moderately polar solvent.[7]

    • Protocol: Solid-Phase Extraction (SPE) for Aegeline Cleanup

      • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with methanol (B129727) followed by water.

      • Loading: Load the plant extract, ensuring the pH is adjusted to promote Aegeline retention.

      • Washing: Wash the cartridge with a weak organic solvent to elute loosely bound, interfering compounds.

      • Elution: Elute the retained Aegeline with a stronger organic solvent, often containing a pH modifier (e.g., formic acid or ammonia) to neutralize the analyte for efficient release.

      • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

  • Implement an Appropriate Internal Standard (IS): An internal standard is a compound added to samples, calibrators, and quality controls at a constant concentration to correct for variability.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[6][8][9][10][11] A SIL-IS of Aegeline (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, providing the most accurate correction.[8][11]

    • Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue that is not present in the plant extract can be used. This compound should have similar chromatographic behavior and ionization efficiency to Aegeline.[6]

  • Employ Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract (a plant extract known to not contain Aegeline) to ensure that the standards and the samples experience similar matrix effects.

    • Protocol: Preparation of Matrix-Matched Calibrants

      • Obtain a plant matrix that is free of Aegeline. If this is not possible, a surrogate matrix with similar properties can be used.[12]

      • Extract this blank matrix using the same procedure as for the study samples.

      • Spike the resulting blank extract with known concentrations of an Aegeline analytical standard to create your calibration curve.

      • Analyze these matrix-matched calibrants alongside your samples.

  • Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact Aegeline ionization.[12][13] However, ensure that after dilution, the Aegeline concentration remains above the method's limit of quantification (LOQ).[13]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how do I quantify it?

A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][3] It can be quantitatively assessed using the post-extraction spike method.[2][12] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Matrix Factor (MF) Calculation Formula
A Peak response of analyte spiked post-extraction into blank matrix
B Peak response of analyte in neat solution (mobile phase)
Matrix Factor (MF) (A / B)
Matrix Effect % (MF - 1) * 100

Q2: My LC-MS system uses electrospray ionization (ESI). Is it prone to matrix effects?

A2: Yes, ESI is particularly susceptible to matrix effects because the ionization process is based on competition for charge on the surface of evaporating droplets.[1][14][15] Co-eluting matrix components can compete with Aegeline for this charge, leading to suppression of its signal.[15]

Q3: Can I just change my chromatographic method to avoid matrix effects?

A3: Improving chromatographic separation can help by resolving Aegeline from interfering peaks.[13] Techniques like using a narrower column, a slower gradient, or a different stationary phase can be effective. However, for very complex matrices, chromatography alone may not be sufficient to eliminate all co-eluting interferences.

Q4: A validated UHPLC-PDA method for Aegeline has been published. Can I adapt it to LC-MS and expect no matrix effects?

A4: Not necessarily. A UHPLC-PDA (Photodiode Array) method is based on UV absorbance, which is generally less prone to matrix effects than mass spectrometry.[16][17][18] While the chromatographic separation from such a method is a good starting point, you must independently evaluate for matrix effects when coupling the method to a mass spectrometer.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the workflow for method development and a decision tree for addressing matrix effects.

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Matrix Effect Assessment cluster_2 Phase 3: Mitigation & Validation A Develop LC Method (Column, Mobile Phase) B Optimize MS Parameters for Aegeline A->B C Initial Sample Prep (e.g., Methanol Extraction) D Prepare Blank Matrix Extract C->D E Post-Extraction Spike Experiment D->E F Calculate Matrix Factor (MF) E->F G Is MF within acceptable limits (e.g., 0.85-1.15)? F->G H Proceed to Method Validation G->H Yes I Improve Sample Cleanup (SPE/LLE) G->I No J Use Stable Isotope-Labeled IS G->J No K Dilute Sample Extract G->K No L Re-assess Matrix Effect I->L J->L K->L L->G

Caption: Workflow for Aegeline quantification method development.

G cluster_is Internal Standard Strategy cluster_cleanup Sample Preparation Strategy cluster_cal Calibration Strategy start Significant Matrix Effect Detected? is_avail Is a Stable Isotope-Labeled IS available? start->is_avail Yes cleanup Optimize Sample Cleanup start->cleanup Yes use_sil Implement SIL-IS. This is the preferred solution. is_avail->use_sil Yes use_analog Use a structural analogue IS. Validate its performance carefully. is_avail->use_analog No end Validate Final Method use_sil->end cal Use Matrix-Matched Calibration use_analog->cal spe Implement Solid-Phase Extraction (SPE) cleanup->spe lle Implement Liquid-Liquid Extraction (LLE) cleanup->lle dilute Dilute the sample extract cleanup->dilute spe->end lle->end dilute->end cal->end

References

Technical Support Center: Addressing Reproducibility in (+-)-Aegeline Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+-)-Aegeline in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues encountered during experimentation. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to perform consistent and reliable assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, or N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a naturally occurring alkaloid primarily isolated from the leaves of the bael tree (Aegle marmelos). It is a chiral molecule, and is often studied as a racemic mixture. Preclinical studies have reported several biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1]

Q2: I am seeing inconsistent results in my anti-inflammatory assays with this compound. What are the common causes?

A2: Inconsistencies in anti-inflammatory assays, such as those measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, can arise from several factors. These include:

  • Cell passage number and health: Macrophage cell lines can lose their responsiveness to LPS at high passage numbers.

  • LPS potency: The activity of LPS can vary between batches and suppliers.

  • Aegeline stability: Aegeline in solution may degrade over time, affecting its potency.

  • Assay timing: The timing of Aegeline pre-treatment and LPS stimulation is critical and should be consistent.

Q3: My glucose uptake assay results with this compound are not reproducible. What should I check?

A3: Reproducibility issues in glucose uptake assays, commonly performed using C2C12 myotubes and a fluorescent glucose analog like 2-NBDG, are often linked to:

  • Cell differentiation state: Incomplete or inconsistent differentiation of myoblasts into myotubes will lead to variable glucose uptake capacity.

  • Serum starvation conditions: The duration and conditions of serum starvation prior to the assay can significantly impact insulin (B600854) sensitivity and basal glucose uptake.

  • 2-NBDG concentration and incubation time: These parameters need to be optimized for your specific cell line and experimental conditions.

  • Aegeline's effect on cell viability: At higher concentrations, Aegeline might affect cell viability, indirectly impacting glucose uptake. It is crucial to perform a parallel cytotoxicity assay.

Q4: How should I prepare and store this compound for biological assays?

A4: For optimal results, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[2] The stability of Aegeline in aqueous culture media at 37°C for extended periods has not been extensively studied, so it is recommended to prepare fresh dilutions from the frozen stock for each experiment.

Q5: Does the chirality of this compound affect its biological activity?

A5: As a chiral molecule, the individual enantiomers of Aegeline may exhibit different biological activities.[3][4][5] Most studies have been conducted using the racemic mixture, designated as this compound. If you are observing unexpected results, it is worth considering that the enantiomeric composition of your sample could be a factor, especially if it is from a different supplier or a new synthesis batch. The separation of Aegeline enantiomers can be achieved using chiral HPLC.[6]

Troubleshooting Guides

Guide 1: Inconsistent Results in Anti-inflammatory Nitric Oxide (NO) Assays

This guide focuses on troubleshooting the widely used Griess assay to measure nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Observed Problem Potential Cause Recommended Solution
High variability in NO production between replicate wells. Uneven cell seeding; Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low or no NO production in response to LPS. Low cell viability; Low passage number cells are unresponsive; Inactive LPS.Check cell viability with a Trypan Blue exclusion assay. Use cells within a validated passage range. Test a new batch of LPS and confirm its activity with a positive control.
Inconsistent inhibition of NO production by this compound. Degradation of Aegeline in solution; Inconsistent pre-incubation time.Prepare fresh dilutions of Aegeline from a frozen stock for each experiment. Strictly adhere to a consistent pre-incubation time with Aegeline before LPS stimulation.
High background in control wells (no LPS). Mycoplasma contamination; Endotoxin contamination in reagents.Regularly test cell cultures for mycoplasma. Use endotoxin-free reagents and water.
Guide 2: Reproducibility Issues in 2-NBDG Glucose Uptake Assays

This guide provides troubleshooting for glucose uptake assays in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.

Observed Problem Potential Cause Recommended Solution
High background fluorescence. Incomplete washing to remove extracellular 2-NBDG.Optimize the washing steps after 2-NBDG incubation. Wash with ice-cold PBS to reduce transporter activity during washing.
Low 2-NBDG signal. Inefficient myotube differentiation; Suboptimal 2-NBDG concentration or incubation time; Low GLUT4 expression.Visually confirm myotube formation and fusion. Optimize 2-NBDG concentration and incubation time for your specific conditions. Confirm GLUT4 expression by Western blot if possible.
Variable response to insulin or this compound. Inconsistent serum starvation; Cell passage number affecting insulin sensitivity; Degradation of Aegeline.Standardize the duration and media conditions for serum starvation. Use C2C12 cells within a consistent and validated passage range. Prepare fresh dilutions of Aegeline for each experiment.
Decreased glucose uptake at high concentrations of this compound. Cytotoxicity of this compound.Perform a concurrent cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Aegeline.

Data Presentation

The following tables summarize quantitative data from published studies on this compound. Due to variations in experimental conditions, direct comparison between studies should be made with caution.

Table 1: Effect of this compound on Glucose Uptake in C2C12 Myotubes

Concentration (µM)Fold Increase in Basal Glucose UptakeReference
5.01.39[6]
10.01.71[6]

Table 2: Anti-inflammatory Activity of Aegle marmelos Extracts (Containing Aegeline)

AssayPlant PartExtract TypeIC50 (µg/mL)Reference
Protein Denaturation InhibitionLeavesMethanol95.64[1]
Nitric Oxide InhibitionStem BarkEthyl Acetate161.0[7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide Measurement

This protocol is a general guideline for measuring the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be prepared to quantify nitrite concentration.

Protocol 2: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines the steps for measuring glucose uptake in differentiated C2C12 cells.

  • Cell Differentiation: Seed C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free medium for 2-4 hours.

  • Treatment: Treat the cells with desired concentrations of this compound (or vehicle control) for a specified period (e.g., 24 hours). A positive control with insulin (e.g., 100 nM for 30 minutes) should be included.

  • 2-NBDG Incubation: Wash the cells with PBS and incubate with a glucose-free medium containing 2-NBDG (e.g., 50-100 µM) for 30-60 minutes.

  • Washing: Wash the cells 2-3 times with ice-cold PBS to remove extracellular 2-NBDG.

  • Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibits NFkB_nuc NF-kB NFkB->NFkB_nuc translocates Aegeline Aegeline Aegeline->IKK inhibits Pro_inflammatory_genes Pro_inflammatory_genes NFkB_nuc->Pro_inflammatory_genes activates

Caption: Aegeline's proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane translocation Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Aegeline Aegeline PI3K PI3K Aegeline->PI3K Akt Akt PI3K->Akt activates Rac1 Rac1 PI3K->Rac1 activates Akt->GLUT4_vesicle promotes translocation Rac1->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->Glucose_uptake

Caption: Aegeline stimulates glucose uptake via PI3K-dependent Akt and Rac1 signaling pathways.[8]

Experimental Workflows

G cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 18-24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure

Caption: A generalized workflow for an in vitro anti-inflammatory (nitric oxide) assay.

G cluster_workflow Glucose Uptake Assay Workflow start Differentiate C2C12 myoblasts starve Serum Starve Myotubes start->starve treat Treat with This compound starve->treat nbdg Incubate with 2-NBDG treat->nbdg wash Wash with ice-cold PBS nbdg->wash measure Measure Fluorescence wash->measure

Caption: A typical workflow for a 2-NBDG based glucose uptake assay in C2C12 myotubes.

References

Technical Support Center: Selecting Appropriate Animal Models for (+-)-Aegeline Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+-)-Aegeline in preclinical efficacy studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the selection and implementation of appropriate animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic targets of this compound that can be investigated in animal models?

A1: this compound has several potential therapeutic targets that can be explored using preclinical animal models. These include:

  • Metabolic Disorders (Obesity and Type 2 Diabetes): Aegeline (B1664389) has been reported to act as a β3-adrenergic receptor agonist and a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a partial agonist for PPAR gamma (PPARγ). These pathways are crucial in regulating lipid metabolism and insulin (B600854) sensitivity.

  • Neurodegenerative Diseases (Parkinson's Disease): Studies have shown that aegeline can suppress α-synuclein and Bax toxicity in yeast models, suggesting a potential neuroprotective role.

  • Apoptosis-related conditions: Aegeline's influence on Bax toxicity indicates its potential to modulate programmed cell death, which is relevant in various pathologies including neurodegeneration and some forms of tissue injury.

Q2: What are the key pharmacokinetic parameters of this compound to consider when designing animal studies?

A2: Pharmacokinetic studies in mice have shown that orally administered aegeline is rapidly absorbed, with peak plasma concentrations (Tmax) occurring at 0.5 hours.[1][2][3] It also has a relatively short half-life of approximately 1.3-1.4 hours in plasma and 1.2-1.7 hours in the liver.[1][2][3] This rapid absorption and clearance should be taken into account when determining the dosing frequency in efficacy studies to ensure sustained exposure.

Q3: Are there any known safety concerns with this compound that I should be aware of?

A3: Yes, there are significant safety concerns, particularly regarding hepatotoxicity. Aegeline has been linked to cases of acute liver injury in humans when included in dietary supplements.[4] Therefore, it is crucial to include comprehensive safety monitoring, including liver function tests and histopathology, in all animal studies.

Troubleshooting Guides

Metabolic Disease Models

Issue: High variability in body weight and metabolic parameters in our diet-induced obesity (DIO) model.

  • Possible Cause: Genetic drift in outbred mouse strains, inconsistencies in diet composition, or variations in housing conditions.

  • Troubleshooting Steps:

    • Animal Strain: Use a well-characterized inbred mouse strain known to be susceptible to DIO, such as C57BL/6J.

    • Diet: Ensure the high-fat diet is from a reputable supplier and the composition is consistent across batches. Store the diet appropriately to prevent lipid peroxidation.

    • Housing: Maintain a consistent environment (temperature, light-dark cycle) and minimize stress to the animals. House mice in small groups to reduce social stress.

    • Acclimatization: Allow for a sufficient acclimatization period (at least one week) before starting the high-fat diet.

Issue: Inconsistent induction of hyperglycemia in our Streptozotocin (STZ)-induced diabetes model.

  • Possible Cause: Instability of the STZ solution, incorrect dosage, or variability in animal strain and age.

  • Troubleshooting Steps:

    • STZ Preparation: Prepare the STZ solution immediately before injection in a cold citrate (B86180) buffer (pH 4.5) and keep it on ice. STZ is highly unstable at neutral pH.

    • Dosing: The dose of STZ is critical and can vary between strains and species. Perform a dose-response study to determine the optimal dose for your specific model.

    • Animal Factors: Use animals of a consistent age and weight. Younger animals are generally more susceptible to STZ.

    • Confirmation of Diabetes: Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) at a consistent time point after STZ administration (e.g., 72 hours) before starting the efficacy study.

Neurodegenerative Disease Models

Issue: Lack of significant dopaminergic neuron loss in our MPTP-induced Parkinson's disease model.

  • Possible Cause: Incorrect MPTP dosage or administration route, or use of a less sensitive mouse strain.

  • Troubleshooting Steps:

    • MPTP Dosing and Administration: The neurotoxic effect of MPTP is highly dependent on the dosing regimen (acute, sub-acute, or chronic). Ensure the correct dose and frequency of administration for the chosen protocol. Intraperitoneal (i.p.) injection is a common route.

    • Mouse Strain: C57BL/6 mice are known to be more sensitive to MPTP than other strains like BALB/c.

    • Age of Mice: Younger adult mice (8-10 weeks) are often more susceptible to MPTP-induced neurotoxicity.

    • Endpoint Analysis: Assess dopaminergic neuron loss in the substantia nigra pars compacta (SNpc) and striatal dopamine (B1211576) levels at an appropriate time point after the final MPTP injection (e.g., 7-21 days).

Issue: High mortality rate in our rotenone-induced Parkinson's disease model.

  • Possible Cause: Rotenone (B1679576) dose is too high or the administration is too rapid.

  • Troubleshooting Steps:

    • Dose Titration: Perform a pilot study to determine the optimal dose of rotenone that induces a parkinsonian phenotype without causing excessive mortality.

    • Administration Route: Subcutaneous (s.c.) infusion via osmotic mini-pumps can provide a more sustained and less acutely toxic exposure compared to daily injections.

    • Vehicle: Ensure rotenone is properly dissolved or suspended in the vehicle (e.g., sunflower oil) to ensure consistent dosing.

    • Supportive Care: Monitor animals closely for signs of distress and provide supportive care as needed (e.g., softened food, hydration).

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model for β3-Adrenergic and PPARα/γ Agonist Efficacy
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet:

    • Control Group: Standard chow diet (10% kcal from fat).

    • DIO Group: High-fat diet (HFD; 45-60% kcal from fat).

  • Procedure:

    • Acclimatize mice for 1 week with free access to standard chow and water.

    • Randomize mice into control and DIO groups based on body weight.

    • Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the DIO group.

    • Initiate treatment with this compound (e.g., via oral gavage) or vehicle daily for 4-8 weeks.

  • Efficacy Endpoints:

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels.

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT).

    • Serum lipid profile (triglycerides, cholesterol).

    • Adipose tissue and liver weight and histology.

    • Gene expression analysis of target genes in adipose tissue and liver (e.g., UCP1, PGC-1α, CPT1a).

Streptozotocin (STZ)-Induced Diabetic Rat Model for PPARα/γ Agonist Efficacy
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks of age.

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5).

    • Provide 5% sucrose (B13894) water for the first 24 hours post-injection to prevent hypoglycemia.

    • Confirm diabetes 72 hours post-STZ by measuring fasting blood glucose (>250 mg/dL).

  • Procedure:

    • Group diabetic rats and initiate daily treatment with this compound or vehicle for 4-6 weeks.

  • Efficacy Endpoints:

    • Fasting and non-fasting blood glucose levels.

    • HbA1c levels.

    • Serum insulin and C-peptide levels.

    • Oral glucose tolerance test (OGTT).

    • Serum lipid profile.

    • Pancreatic islet histology and insulin content.

MPTP-Induced Mouse Model of Parkinson's Disease for Neuroprotection Studies
  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Induction of Parkinsonism (Sub-acute protocol):

    • Administer MPTP-HCl (20-30 mg/kg, i.p.) once daily for 5 consecutive days.

  • Procedure:

    • Begin treatment with this compound or vehicle either as a pre-treatment (starting before MPTP administration) or post-treatment (starting after the last MPTP injection).

    • Continue treatment for a specified duration (e.g., 7-21 days).

  • Efficacy Endpoints:

    • Behavioral tests: Rotarod test for motor coordination, pole test for bradykinesia, open field test for locomotor activity.

    • Neurochemical analysis: Measurement of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum to quantify dopaminergic neuron loss and terminal integrity.

    • Analysis of α-synuclein aggregation in the SNpc.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter30 mg/kg Dose300 mg/kg Dose
Cmax (ng/mL) 342 ± 40949 ± 20
Tmax (h) 0.50.5
t1/2 Plasma (h) 1.4 ± 0.011.3 ± 0.07
t1/2 Liver (h) 1.2 ± 0.21.7 ± 0.1

Data from Manda et al., 2019.[1]

Table 2: Example Efficacy Data from a β3-Adrenergic Agonist (CL-316,243) in a Mouse Model of Alzheimer's Disease (relevant for metabolic effects)

ParameterVehicleCL-316,243
Body Weight Change (%) +5.2-3.1
Fasting Glycemia (mmol/L) 9.87.5
Glucose AUC in GTT 18751450*

*p < 0.05 vs. vehicle. Data adapted from a study in 3xTg-AD mice, demonstrating the metabolic effects of β3AR agonism.

Signaling Pathway Diagrams

beta3_adrenergic_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aegeline (+)-Aegeline Beta3AR β3-Adrenergic Receptor Aegeline->Beta3AR G_protein Gs Protein Beta3AR->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL PGC1a PGC-1α PKA->PGC1a Lipolysis Lipolysis (Triglycerides -> FFAs) HSL->Lipolysis UCP1 UCP1 Gene Expression PGC1a->UCP1 Thermogenesis Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic Receptor Signaling Pathway activated by this compound.

ppar_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aegeline (+)-Aegeline PPARa PPARα Aegeline->PPARa PPARg PPARγ (partial agonist) Aegeline->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE PPARg_RXR->PPRE TargetGenes_a Target Gene Transcription (e.g., CPT1a, ACO) PPRE->TargetGenes_a TargetGenes_g Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes_g LipidMetabolism Increased Fatty Acid Oxidation TargetGenes_a->LipidMetabolism InsulinSensitivity Improved Insulin Sensitivity TargetGenes_g->InsulinSensitivity

Caption: PPARα and partial PPARγ signaling pathway activated by this compound.

alpha_synuclein_pathway Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Fibrils Oligomer->Fibril NeuronalDeath Neuronal Death Oligomer->NeuronalDeath LewyBody Lewy Bodies Fibril->LewyBody Aegeline (+)-Aegeline Aegeline->Oligomer Inhibits Toxicity

Caption: Simplified pathway of α-synuclein aggregation and potential inhibition by this compound.

bax_apoptosis_pathway ApoptoticStimuli Apoptotic Stimuli Bax Bax ApoptoticStimuli->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aegeline (+)-Aegeline Aegeline->Bax Inhibits Toxicity

Caption: Simplified Bax-mediated intrinsic apoptosis pathway and potential inhibition by this compound.

References

Technical Support Center: Scaling Up (+-)-Aegeline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of (+-)-Aegeline, a pharmacologically active alkaloid, presents both opportunities and challenges. This technical support center provides a comprehensive guide to navigating the complexities of its synthesis, with a focus on troubleshooting and scaling up production for preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing racemic this compound?

A1: The most frequently cited synthetic pathway for this compound begins with a commercially available starting material, 2-amino-4'-methoxyacetophenone (B1267859). This multi-step process generally involves the formation of an α-azido ketone intermediate, followed by a reduction to the corresponding amino alcohol, and finally, an amide coupling reaction with cinnamoyl chloride to yield the final product.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces complexities that may not be apparent at the laboratory scale. For this compound, key challenges include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly controlled in large reactors, can lead to side product formation and safety hazards.

  • Purification: The removal of impurities and unreacted starting materials can become a significant bottleneck at a larger scale, often requiring the development of robust and scalable purification methods like crystallization or preparative chromatography.

  • Impurity Profile: The types and quantities of impurities may change with scale, necessitating careful analysis and control to meet regulatory standards.

  • Reagent Handling and Cost: The safe handling of potentially hazardous reagents and the economic viability of the synthesis become critical considerations at an industrial scale.

Q3: Are there known impurities in synthetic this compound?

A3: Yes, process-related impurities can arise during the synthesis. While specific impurity profiles can vary depending on the exact reaction conditions, potential impurities could include unreacted starting materials, intermediates, and byproducts from side reactions. It is crucial to develop analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify these impurities.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethan-1-one
Problem Potential Cause Recommended Solution
Low yield of the α-azido ketone. Incomplete reaction.- Ensure the complete conversion of the starting material by monitoring the reaction using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary, but monitor for potential decomposition.
Side reactions.- The presence of water can lead to the formation of diol impurities. Ensure all reagents and solvents are anhydrous.- Over-bromination of the acetophenone (B1666503) starting material can occur. Control the addition of the brominating agent carefully.
Difficulty in isolating the product. Product instability.- α-azido ketones can be thermally sensitive. Avoid excessive heat during workup and purification.[3]
Step 2: Reduction of 2-Azido-1-(4-methoxyphenyl)ethan-1-one to 2-Amino-1-(4-methoxyphenyl)ethan-1-ol
Problem Potential Cause Recommended Solution
Low yield of the amino alcohol. Incomplete reduction.- Use a sufficient excess of the reducing agent (e.g., Sodium Borohydride).- Monitor the reaction by TLC to ensure all the starting material is consumed.
Formation of side products.- Over-reduction can lead to the formation of other products. Control the reaction temperature and the addition of the reducing agent.
Product is contaminated with the azide (B81097) starting material. Incomplete reaction.- Increase the reaction time or the amount of reducing agent.
Step 3: Amide Coupling of 2-Amino-1-(4-methoxyphenyl)ethan-1-ol with Cinnamoyl Chloride
Problem Potential Cause Recommended Solution
Low yield of this compound. Poor reactivity of the amine.- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.- The choice of base is critical. A non-nucleophilic organic base like triethylamine (B128534) is commonly used to neutralize the HCl generated during the reaction.
Formation of di-acylated byproduct.- Control the stoichiometry of the cinnamoyl chloride. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to side reactions.
Difficult purification of the final product. Presence of closely related impurities.- Column chromatography is often required for purification. A careful selection of the solvent system is necessary to achieve good separation.- Recrystallization from a suitable solvent system can also be an effective purification method for larger quantities.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of racemic this compound.

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Dissolve 2-amino-4'-methoxyacetophenone in a suitable solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethan-1-one

  • Dissolve the crude 2-bromo-1-(4-methoxyphenyl)ethan-1-one in a mixture of acetone (B3395972) and water.

  • Add sodium azide in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido (B1232118) ketone.

Step 3: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-ol

  • Dissolve the crude 2-azido-1-(4-methoxyphenyl)ethan-1-one in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (B1222165) portion-wise with stirring.[4]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure and extract with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude amino alcohol.

Step 4: Synthesis of this compound

  • Dissolve the crude 2-amino-1-(4-methoxyphenyl)ethan-1-ol and triethylamine in anhydrous dichloromethane (B109758).

  • Cool the solution in an ice bath.

  • Add a solution of cinnamoyl chloride in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Solvents

StepStarting MaterialReagent(s)Solvent(s)
12-Amino-4'-methoxyacetophenoneBromineDiethyl Ether
22-Bromo-1-(4-methoxyphenyl)ethan-1-oneSodium AzideAcetone, Water
32-Azido-1-(4-methoxyphenyl)ethan-1-oneSodium BorohydrideMethanol
42-Amino-1-(4-methoxyphenyl)ethan-1-olCinnamoyl Chloride, TriethylamineDichloromethane

Visualizations

Aegeline_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Azidation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Amide Coupling 2-amino-4-methoxyacetophenone 2-amino-4-methoxyacetophenone Bromination Bromination 2-amino-4-methoxyacetophenone->Bromination 2-bromo-1-(4-methoxyphenyl)ethanone 2-bromo-1-(4-methoxyphenyl)ethanone Bromination->2-bromo-1-(4-methoxyphenyl)ethanone Azidation Azidation 2-bromo-1-(4-methoxyphenyl)ethanone->Azidation 2-azido-1-(4-methoxyphenyl)ethanone 2-azido-1-(4-methoxyphenyl)ethanone Azidation->2-azido-1-(4-methoxyphenyl)ethanone Reduction Reduction 2-azido-1-(4-methoxyphenyl)ethanone->Reduction 2-amino-1-(4-methoxyphenyl)ethanol 2-amino-1-(4-methoxyphenyl)ethanol Reduction->2-amino-1-(4-methoxyphenyl)ethanol Amide_Coupling Amide Coupling 2-amino-1-(4-methoxyphenyl)ethanol->Amide_Coupling Aegeline (B1664389) Aegeline Amide_Coupling->Aegeline

Caption: Synthetic workflow for this compound.

Scale_Up_Challenges cluster_challenges Key Challenges cluster_solutions Mitigation Strategies Scaling_Up_Aegeline_Synthesis Scaling Up Aegeline Synthesis Heat_Transfer Heat Transfer & Kinetics Scaling_Up_Aegeline_Synthesis->Heat_Transfer Purification Purification & Isolation Scaling_Up_Aegeline_Synthesis->Purification Impurity_Profile Impurity Profile Control Scaling_Up_Aegeline_Synthesis->Impurity_Profile Reagent_Handling Reagent Handling & Cost Scaling_Up_Aegeline_Synthesis->Reagent_Handling Process_Control Process Control & Monitoring Heat_Transfer->Process_Control Scalable_Purification Scalable Purification Methods Purification->Scalable_Purification Analytical_Methods Robust Analytical Methods Impurity_Profile->Analytical_Methods Process_Optimization Process Optimization Reagent_Handling->Process_Optimization

Caption: Challenges in scaling up Aegeline synthesis.

References

preventing degradation of (+-)-Aegeline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of (+-)-Aegeline during storage and experimental use. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your aegeline (B1664389) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The main factors contributing to the degradation of this compound are exposure to non-optimal pH (acidic or basic conditions), high temperatures, light, and oxidizing agents. Aegeline is an amide and an alcohol, making it susceptible to hydrolysis and oxidation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage of solutions, prepare fresh solutions and store them at 2-8°C for no more than 24 hours. If longer-term storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: How should I handle this compound to prevent degradation?

A3: To prevent degradation, handle solid aegeline in a controlled environment with low humidity. When preparing solutions, use high-purity, degassed solvents. If the compound is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your aegeline solution may indicate degradation, particularly oxidation. It is advisable to discard the solution and prepare a fresh one from solid stock. To avoid this, follow the recommended handling and storage procedures, such as storing solutions protected from light and under an inert atmosphere if necessary.

Q5: What are the likely degradation products of this compound?

A5: Under hydrolytic conditions (acidic or basic), aegeline is expected to degrade into cinnamic acid and 2-amino-1-(4-methoxyphenyl)ethanol. Oxidative stress may lead to the formation of various oxidized derivatives, potentially at the benzylic alcohol or the alkene group of the cinnamoyl moiety.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of aegeline due to improper storage or handling.Prepare fresh solutions of aegeline for each experiment. Verify the purity of the stock material using a suitable analytical method like HPLC.
Inconsistent experimental results Inconsistent concentration of active aegeline due to degradation.Follow a strict protocol for solution preparation and storage. Use a validated analytical method to confirm the concentration of aegeline before use.
Appearance of unknown peaks in analytical chromatograms Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate and quantify aegeline and its degradants.
Precipitation of aegeline in aqueous solutions Aegeline has low solubility in water.Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695) before diluting with aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by a formal stability study.

Table 1: Hypothetical Degradation of this compound in Solution at Different Temperatures (Storage for 30 days)

TemperatureSolventInitial Purity (%)Final Purity (%)Degradation (%)
-20°CDMSO99.899.50.3
4°CDMSO99.898.21.6
25°C (Room Temp)DMSO99.892.57.3
40°CDMSO99.885.114.7

Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionTimeAegeline Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)24 h75.2Cinnamic acid, 2-amino-1-(4-methoxyphenyl)ethanol
0.1 M NaOH (60°C)24 h68.5Cinnamic acid, 2-amino-1-(4-methoxyphenyl)ethanol
3% H₂O₂ (RT)24 h82.1Oxidized aegeline derivatives
Thermal (80°C, solid)48 h95.3Unidentified thermal degradants
Photolytic (ICH Q1B)24 h91.7Unidentified photolytic degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol to the stock solution concentration before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of aegeline.

  • Use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products Aegeline This compound Hydrolysis Hydrolysis (Acid or Base) Aegeline->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Aegeline->Oxidation Cinnamic_Acid Cinnamic Acid Hydrolysis->Cinnamic_Acid Amino_Alcohol 2-amino-1-(4-methoxyphenyl)ethanol Hydrolysis->Amino_Alcohol Oxidized_Aegeline Oxidized Derivatives (e.g., epoxides, cleaved products) Oxidation->Oxidized_Aegeline

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Stability Testing

G start Start: this compound Sample prep Prepare Solutions (e.g., 1 mg/mL in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze data Collect Data (Purity, Degradant Profile) analyze->data evaluate Evaluate Stability & Identify Degradants data->evaluate end End: Stability Report evaluate->end

Caption: General workflow for a forced degradation study.

Potential Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt Pathway cluster_rac1 Rac1 Pathway cluster_ppar PPAR Pathway Aegeline This compound PI3K PI3K Aegeline->PI3K Rac1 Rac1 Aegeline->Rac1 PPAR PPARα/γ Aegeline->PPAR Potential Agonist Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin PAK1->Cofilin Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cofilin->Cytoskeletal_Rearrangement Gene_Expression Target Gene Expression PPAR->Gene_Expression Lipid_Metabolism Lipid Metabolism Regulation Gene_Expression->Lipid_Metabolism

Caption: Signaling pathways potentially modulated by this compound.

Technical Support Center: Troubleshooting Peak Tailing in (+-)-Aegeline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+-)-Aegeline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half. In ideal chromatography, peaks should be symmetrical (Gaussian). A peak is generally considered to be tailing if its USP Tailing Factor (Tf) or Asymmetry Factor (As) is greater than 1.2.[1] This is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between the (+)- and (-)-Aegeline enantiomers, compromising the accuracy of your results.[2] Aegeline, as a basic compound containing an amine group, is particularly susceptible to the interactions that cause peak tailing.[1][3]

Q2: My Aegeline peaks are tailing. What are the most likely chemical causes?

A2: The most common chemical cause of peak tailing for a basic compound like Aegeline is secondary interactions between the analyte and the stationary phase.[1][4] Specifically, Aegeline's positively charged amine groups can interact strongly with negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[5] This secondary retention mechanism is different from the primary reversed-phase interaction, causing some molecules to be retained longer and creating a "tail." This issue is often exacerbated if the mobile phase pH is not optimized.[6]

Q3: How can I adjust my mobile phase to eliminate peak tailing?

A3: Mobile phase optimization is a critical step. The goal is to minimize the unwanted secondary interactions.

  • Lower the Mobile Phase pH: Reducing the pH to 3.0 or lower protonates the residual silanol groups, neutralizing their negative charge and minimizing their interaction with the basic Aegeline molecule.[1][4] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used.

  • Use a Buffer: Buffers help maintain a consistent pH, which is crucial for reproducible chromatography.[2] An ammonium (B1175870) or phosphate (B84403) buffer (10-25 mM concentration) can increase the ionic strength of the mobile phase, which helps to mask the active silanol sites.[4]

  • Add a Competing Base: For particularly stubborn tailing, a small amount of a basic additive like triethylamine (B128534) (TEA) can be added to the mobile phase.[4] TEA acts as a competing base that preferentially interacts with the silanol groups, leaving fewer available to interact with Aegeline.

Q4: Could my HPLC column be the source of the problem?

A4: Yes, the column is a frequent source of peak tailing. Consider the following:

  • Column Chemistry: Standard C18 columns may have a high concentration of active silanol groups. For basic compounds like Aegeline, it is highly recommended to use a modern, base-deactivated or end-capped column.[4] These columns have the residual silanols chemically bonded with a small silylating agent, making them more inert.[1]

  • Column Contamination: Accumulation of sample matrix components on the column inlet frit or packing material can create active sites that cause tailing.[7] This often leads to an increase in backpressure.

  • Column Degradation: A physical void or channel in the packed bed, often at the column inlet, can cause significant peak distortion for all analytes.[2] This may result from pressure shocks or operating outside the column's recommended pH range.

Q5: What are the physical or sample-related causes of peak tailing for Aegeline?

A5: If chemical causes have been ruled out, consider these factors:

  • Mass Overload: This is a critical and often overlooked issue in chiral separations. Unlike typical achiral chromatography where overloading causes peak fronting, on many chiral stationary phases, it results in characteristic peak tailing.[8] If you inject too much Aegeline, you can saturate the chiral selector sites on the column, leading to poor peak shape and loss of resolution.[8][9]

  • Sample Solvent: Aegeline is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[10][11] If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from long tubing, or poorly made connections between the injector, column, and detector) can cause band broadening that appears as tailing.[5]

Data Presentation

Table 1: Mobile Phase Adjustments for Troubleshooting Aegeline Peak Tailing

ParameterRecommended AdjustmentRationaleCommon Reagents
pH Lower to pH 2.5 - 3.5Protonates residual silanols on the stationary phase, minimizing secondary ionic interactions with basic Aegeline.[1]0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA)
Buffer Concentration 10 - 25 mMMaintains a stable pH and increases ionic strength to mask silanol interactions.[4]Ammonium Formate, Ammonium Acetate, Potassium Phosphate
Competing Base Additive 0.1% - 0.5% (v/v)Competitively binds to active silanol sites, preventing Aegeline from interacting with them.[4][6]Triethylamine (TEA), Diethylamine (DEA)

Experimental Protocols

Protocol 1: Systematic Workflow for Troubleshooting Peak Tailing

This protocol provides a logical sequence of experiments to identify and resolve the cause of peak tailing in your this compound analysis.

Step 1: Differentiate Between Physical and Chemical Causes

  • Objective: To determine if the tailing is caused by a system-wide physical problem or a chemical interaction specific to Aegeline.

  • Procedure:

    • Prepare a sample of a neutral, non-polar compound (e.g., Toluene or Uracil).

    • Inject this neutral marker using your current HPLC method.

    • Analysis:

      • If the neutral marker's peak also tails, the issue is likely physical (e.g., column void, dead volume in tubing/fittings).[2] Proceed to inspect all connections and consider replacing the column.

      • If the neutral marker's peak is symmetrical, the problem is chemical or sample-related and specific to Aegeline. Proceed to Step 2.

Step 2: Investigate for Mass Overload

  • Objective: To determine if the sample concentration is too high for the chiral column.

  • Procedure:

    • Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, and 1:10 dilutions) using the mobile phase as the diluent.

    • Inject each sample from the series, starting with the most dilute.

    • Analysis: Observe the peak shape for each injection. If the tailing factor improves significantly with dilution, mass overload is the cause.[7][8] Reduce your working sample concentration accordingly. If tailing persists even at low concentrations, proceed to Step 3.

Step 3: Optimize Mobile Phase Conditions

  • Objective: To mitigate secondary chemical interactions.

  • Procedure:

    • Modify your mobile phase according to the recommendations in Table 1 . Make one change at a time to isolate the effect.

    • Start by lowering the pH (e.g., add 0.1% formic acid). Equilibrate the system thoroughly before injecting your sample.

    • If tailing persists, introduce a buffer (e.g., 10 mM ammonium formate) at the optimized low pH.

    • Analysis: Evaluate the impact of each change on the peak's asymmetry factor.

Step 4: Evaluate Column Health

  • Objective: To address potential column contamination or degradation.

  • Procedure:

    • If tailing persists after mobile phase optimization, disconnect the column and reverse-flush it (if permitted by the manufacturer) with a strong solvent to remove contaminants.[1]

    • If flushing does not resolve the issue, the column may be irreversibly damaged or inappropriate for the analysis.

    • Analysis: Replace the column with a new one, preferably a base-deactivated/end-capped column specifically designed for analyzing basic compounds.[4] If the new column provides symmetrical peaks, the original column was the source of the problem.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Aegeline Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) decision1 Inject Neutral Compound (e.g., Toluene) start->decision1 phys_issue Physical Issue Detected decision1->phys_issue Peak Tails chem_issue Chemical or Sample Issue decision1->chem_issue Peak is Symmetric phys_sol Check connections, tubing. Consider replacing column. phys_issue->phys_sol decision2 Perform Sample Dilution Series (1:2, 1:5, 1:10) chem_issue->decision2 overload Mass Overload decision2->overload Tailing Improves secondary_int Secondary Interactions decision2->secondary_int Tailing Persists overload_sol Reduce sample concentration. overload->overload_sol mobile_phase_opt Optimize Mobile Phase: 1. Lower pH (e.g., 0.1% Formic Acid) 2. Add Buffer (e.g., 10mM Ammonium Formate) secondary_int->mobile_phase_opt decision3 Does Tailing Persist? mobile_phase_opt->decision3 column_issue Suspect Column Problem decision3->column_issue Yes resolved Problem Resolved decision3->resolved No column_sol Flush or replace column. Use a base-deactivated type. column_issue->column_sol

A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of (+-)-Aegeline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (+-)-Aegeline in animal studies. Given that research on specific bioavailability enhancement strategies for this compound is emerging, this guide adapts established formulation techniques for compounds with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

Based on its chemical structure and available data, this compound, an alkaloidal-amide, is sparingly soluble in water.[1][2] This poor aqueous solubility can lead to low dissolution in the gastrointestinal tract, which is a primary barrier to its absorption and subsequent bioavailability. Furthermore, pharmacokinetic studies in mice indicate rapid absorption and elimination, with a significant first-pass effect in the liver, suggesting that a substantial portion of the absorbed drug is metabolized before it reaches systemic circulation.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Nanoformulations: Reducing the particle size of a drug to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[3]

    • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers that can encapsulate lipophilic drugs like this compound, enhancing their stability and oral absorption.[4][5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids to dissolve the drug, facilitating its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly soluble drugs.[6][7][8]

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps in the gut, thereby increasing the systemic exposure of the co-administered drug.

    • Piperine (B192125): An alkaloid from black pepper, piperine is a well-known bioenhancer that can inhibit drug metabolism and improve the bioavailability of various compounds.[9][10]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies

  • Potential Cause: Poor aqueous solubility leading to incomplete and erratic absorption.

  • Troubleshooting Steps:

    • Formulation Improvement: Transition from a simple suspension to an enabling formulation. Refer to the experimental protocols below for preparing Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS).

    • Vehicle Optimization: If using a simple suspension for preliminary studies, ensure the vehicle is optimized. A combination of wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethyl cellulose) can improve dose uniformity.

    • Particle Size Reduction: Micronization of the raw this compound powder can improve the dissolution rate, although nanoformulations are generally more effective.

Issue 2: High First-Pass Metabolism Suspected

  • Potential Cause: Extensive metabolism of this compound in the liver and/or gut wall before it reaches systemic circulation.

  • Troubleshooting Steps:

    • In Vitro Metabolism Assays: Conduct experiments with liver microsomes or S9 fractions to understand the metabolic pathways and rate of degradation of this compound.

    • Co-administration with Inhibitors: In animal studies, co-administer this compound with a known inhibitor of relevant metabolic enzymes, such as piperine, to assess the extent of first-pass metabolism.[11] This is an exploratory approach requiring careful dose selection to avoid toxicity.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in mice from a published study. This data can serve as a baseline for comparison when evaluating the effectiveness of bioavailability enhancement strategies.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

Parameter30 mg/kg Dose300 mg/kg Dose
Tmax (h) 0.50.5
Cmax (ng/mL) 342 ± 40949 ± 20
t½ (h) 1.4 ± 0.011.3 ± 0.07
AUC (h*ng/mL) 815 ± 1232054 ± 689

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs, which should be optimized for this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-Shear Homogenizer

  • Probe Sonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This protocol provides a general method for conducting a pharmacokinetic study in rats or mice.

Animals:

  • Male or female Sprague-Dawley rats (200-250 g) or Swiss Albino mice (25-30 g).

  • Acclimatize animals for at least one week before the experiment.

Formulation Preparation:

  • Prepare the this compound formulation (e.g., suspension, SLN dispersion) at the desired concentration in a suitable vehicle.

Procedure:

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL for rats, 50-100 µL for mice) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[12][13][14]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_outcome Outcome A Aegeline Powder B SLN Formulation A->B C SEDDS Formulation A->C D Co-administration with Piperine A->D E Oral Gavage in Rodents B->E C->E D->E F Blood Sampling E->F G Plasma Analysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Enhanced Bioavailability H->I

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Low/Variable Plasma Concentrations Observed solubility Assess Solubility & Dissolution Rate start->solubility metabolism Evaluate First-Pass Metabolism start->metabolism formulation Improve Formulation (SLN, SEDDS) solubility->formulation particle_size Reduce Particle Size solubility->particle_size bioenhancer Co-administer with Bioenhancer metabolism->bioenhancer end Improved Bioavailability formulation->end Re-evaluate in vivo bioenhancer->end Re-evaluate in vivo particle_size->end Re-evaluate in vivo

Caption: Troubleshooting workflow for low bioavailability of this compound.

References

dealing with conflicting data in (+-)-Aegeline research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+-)-Aegeline Research

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and conflicting data encountered during experimentation.

Frequently Asked Questions (FAQs)

Safety and Toxicity

Q1: Why are there conflicting reports on the safety of this compound, with some studies suggesting therapeutic potential while others report severe hepatotoxicity?

A1: The conflicting safety profile of this compound is a critical issue for researchers. Reports range from its traditional use and documented anti-inflammatory benefits to severe liver damage associated with dietary supplements containing the compound.[1][2] This discrepancy is not necessarily a contradiction but rather a reflection of critical differences in dose, formulation, and context of use.

The primary conflict arises from two distinct sources of data:

  • Pre-clinical/Traditional Use: Laboratory studies and traditional medicine report various benefits, such as anti-inflammatory, antioxidant, and anti-diabetic effects, often using extracts from the Aegle marmelos plant.[3][4]

  • Dietary Supplement Adverse Events: Cases of severe acute liver injury, some resulting in death, have been strongly linked to multi-ingredient dietary supplements, such as OxyElite Pro, which listed synthetic aegeline (B1664389) as an ingredient.[1][2][5][6]

Troubleshooting Guide: Investigating Aegeline Safety

Researchers observing unexpected cytotoxicity or conflicting results related to safety should consider the following variables:

  • Source and Purity: Was the Aegeline sourced as a purified synthetic compound or as part of a plant extract? Extracts contain numerous compounds that could have synergistic or antagonistic effects.[3][4] Ensure the purity and identity of your compound via analytical methods like HPLC and NMR.[7]

  • Dosage and Concentration: The concentrations used in dietary supplements are likely much higher than those found in traditional preparations.[2] Pharmacokinetic studies show that aegeline is rapidly absorbed and distributed to the liver, where high concentrations could lead to toxicity.[5][6] It is crucial to perform dose-response studies to identify the therapeutic window.

  • Metabolic Activation: Research indicates that Aegeline can be metabolized by liver enzymes, specifically CYP2C19, into a reactive p-quinone methide intermediate.[8] This reactive metabolite can contribute to cytotoxicity.[8] Differences in metabolic rates between experimental models (e.g., human vs. rodent hepatocytes) could lead to different toxicity profiles.

  • Formulation: Adverse events in humans were linked to multi-ingredient formulations.[2] Other ingredients could exacerbate the toxic effects of Aegeline. When studying Aegeline, it is crucial to test it in isolation before combining it with other compounds.

Data Summary: Pharmacokinetics and Toxicity

ParameterSpeciesDoseTmax (Plasma)Half-life (Plasma)Key FindingsReference
PharmacokineticsMice30 mg/kg (oral)0.5 h1.4 hRapid absorption and distribution to the liver.[5][6]
PharmacokineticsMice300 mg/kg (oral)0.5 h1.3 hHigher dose showed higher liver concentration.[5][6]
MetabolismRat Liver MicrosomesN/AN/AN/AMetabolized by CYP2C19 to a reactive intermediate.[8]
Human Adverse EventsHumansN/A (in supplements)N/AN/AAssociated with 90+ cases of acute liver injury.[2]

Logical Diagram: Reconciling Conflicting Safety Data

This diagram illustrates the logical flow for troubleshooting conflicting safety data. The primary divergence is the context of use: traditional/pre-clinical versus high-dose supplement formulations.

A Start: Conflicting Aegeline Safety Reports B What is the context of use? A->B C Traditional Use / Pre-clinical Study B->C Pre-clinical D High-Dose / Multi-Ingredient Supplement B->D Supplement E Observed Outcome: Therapeutic Effects (Anti-inflammatory, etc.) C->E F Observed Outcome: Hepatotoxicity / Adverse Events D->F G Potential Cause: - Lower Dose - Complex extract (synergy) - Different metabolic profile E->G H Potential Cause: - High Dose (Synthetic) - Metabolic activation (CYP2C19) - Interaction with other ingredients F->H

Caption: Factors influencing Aegeline's observed effects.
Mechanism of Action in Glucose Metabolism

Q2: My results on how (+)-Aegeline stimulates glucose uptake are ambiguous. Some data points to Akt signaling, while other data suggests a different pathway. What is the established mechanism?

A2: Research indicates that (+)-Aegeline stimulates glucose transport via multiple parallel pathways, which can lead to apparently conflicting or complex results if not all pathways are considered. The primary mechanism involves enhancing GLUT4 translocation in skeletal muscle cells, but this is achieved through at least two distinct downstream signaling cascades.[9]

A key study demonstrated that Aegeline-stimulated glucose transport is dependent on both Akt (also known as protein kinase B) and Rac1 (a Rho family small GTPase).[9] Pharmacological inhibition of either Akt or Rac1 only partially blocks the effect, suggesting they operate as distinct, parallel pathways.[9]

Troubleshooting Guide: Dissecting Aegeline's Effect on Glucose Uptake

If your experimental results are unclear, consider the following:

  • Cell Line Specificity: The majority of detailed mechanistic work has been performed in C2C12 myotubes.[9] Ensure your cell model is appropriate and expresses the necessary signaling components (e.g., GLUT4, Akt, Rac1).

  • Inhibitor Specificity and Concentration: When using pharmacological inhibitors (e.g., Wortmannin for PI3K, specific inhibitors for Akt and Rac1), it is crucial to use them at validated concentrations and include proper controls to ensure they are not causing off-target effects.

  • Upstream vs. Downstream Signaling: Aegeline's effect is dependent on PI3K, which is upstream of both Akt and Rac1. However, the pathways diverge downstream of PI3K. To differentiate the pathways, you must probe for phosphorylation or activation of specific downstream targets.

    • For the Rac1 pathway: Measure the phosphorylation of its downstream effectors, such as p21-activated kinase (PAK1) and cofilin.[9]

    • For the Akt pathway: Measure the phosphorylation of Akt itself (at Ser473 and Thr308) and its downstream targets like AS160.

Data Summary: Key Signaling Events in Glucose Uptake

Target ProteinEffect of AegelineMethod of DetectionKey FindingReference
GLUT4Increased translocation to membraneImmunoblotting of membrane fractionsAegeline enhances glucose transporter availability.[9]
AktIncreased phosphorylationWestern Blot (p-Akt)Aegeline activates the PI3K-Akt pathway.[9]
Rac1ActivationRac1 activity assayAegeline activates the Rac1 GTPase.[9]
PAK1Increased phosphorylationWestern Blot (p-PAK1)Confirms activation of Rac1 downstream signaling.[9]
CofilinIncreased phosphorylationWestern Blot (p-Cofilin)Links Rac1 pathway to cytoskeletal rearrangement.[9]

Signaling Pathway Diagram: Aegeline-Stimulated Glucose Uptake

This diagram illustrates the dual signaling pathways activated by Aegeline to promote GLUT4 translocation in skeletal muscle cells.

cluster_0 cluster_1 Cell Membrane cluster_2 Intracellular Signaling Aegeline Aegeline InsulinReceptor Insulin Receptor (or other receptor) Aegeline->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocation Akt Akt PI3K->Akt Pathway 1 Rac1 Rac1 PI3K->Rac1 Pathway 2 Akt->GLUT4_vesicle Promotes Translocation PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin PAK1->Cofilin Actin Actin Cytoskeleton Rearrangement Cofilin->Actin Actin->GLUT4_vesicle Facilitates Translocation

Caption: Parallel Akt and Rac1 pathways in glucose uptake.

Experimental Protocols

Protocol 1: Aegeline Isolation from Aegle marmelos

This protocol provides a general method for the isolation of Aegeline from plant material, as adapted from methodologies described in the literature.[10]

Materials:

Procedure:

  • Extraction: Perform a Soxhlet extraction of the dried plant powder with methanol to create a crude methanolic extract (AMFE).[10]

  • Fractionation: Concentrate the crude extract using a rotary evaporator.

  • Column Chromatography:

    • Pack a glass column with silica gel.

    • Load the concentrated extract onto the column.

    • Elute the column using a gradient mobile phase, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).[10]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).[10]

  • Pooling and Identification: Pool the fractions that show a spot corresponding to a known Aegeline standard on TLC.

  • Purification and Confirmation: Concentrate the pooled fractions to yield the isolated compound. Confirm the identity and purity of Aegeline using spectroscopic methods such as NMR and Mass Spectrometry.[10]

Protocol 2: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol is based on the methodology used to investigate Aegeline's effect on glucose transport.[9]

Materials:

  • Differentiated C2C12 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • (+)-Aegeline

  • 2-deoxy-D-[³H]glucose

  • Pharmacological inhibitors (e.g., Wortmannin, Akt inhibitor, Rac1 inhibitor)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes in appropriate multi-well plates.

  • Serum Starvation: Before the experiment, starve the myotubes in serum-free medium for 3-4 hours.

  • Inhibitor Pre-treatment (if applicable): Pre-incubate cells with specific inhibitors (e.g., Wortmannin at 100 nM for 30 min) to investigate pathway dependency.

  • Aegeline Stimulation: Wash cells with KRH buffer and incubate with varying concentrations of Aegeline for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of glucose uptake. Normalize the results to the total protein content in each well.

References

Validation & Comparative

A Comparative Analysis of (+)-Aegeline and Metformin in Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the natural compound (+)-Aegeline and the widely prescribed anti-diabetic drug metformin (B114582). The information presented is based on available experimental data from various in vitro and in vivo diabetes models, offering insights into their respective mechanisms of action, efficacy, and safety profiles.

Executive Summary

Metformin, a biguanide, is a cornerstone in the management of type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK). (+)-Aegeline, an alkaloid isolated from the leaves of Aegle marmelos, has demonstrated promising anti-hyperglycemic properties in preclinical studies. Its mechanisms of action appear to be multifactorial, involving the stimulation of glucose transport via Akt and Rac1 signaling and potential partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ). While both compounds exhibit glucose-lowering effects, their distinct signaling pathways and molecular targets present different therapeutic profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various experimental studies on (+)-Aegeline and metformin.

Table 1: In Vivo Efficacy in Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Models

Parameter(+)-AegelineMetforminReference
Animal Model Fructose-fed, STZ-induced Type 2 Diabetic Wistar ratsSTZ-induced Type 1 Diabetic rats[1][2]
Dosage 100 mg/kg b.w., oral, for 30 days300 mg/kg b.w., oral, for 8 weeks[1][3]
Fasting Blood Glucose Reduction Significant (p<0.001) decrease from 327.6 ± 6.85 mg/dL to 161.16 ± 4.89 mg/dLSignificant (p<0.05) improvement in blood glucose levels[1][3]
Serum Insulin Levels Significant reduction in hyperinsulinemiaNo direct stimulation of insulin secretion[1][4]

Table 2: In Vitro Glucose Uptake in C2C12 Myotubes

Parameter(+)-AegelineMetforminReference
Cell Line C2C12 myotubesC2C12 myotubes[5][6]
Concentration 10 µM for 24 hours2 mM for 16-24 hours[5][7]
Basal Glucose Uptake 1.71-fold increase (p<0.01)> 2-fold increase[5][6]
Insulin-Stimulated Glucose Uptake Additive increase with insulinEnhances peripheral glucose disposal[5][8]

Table 3: Acute Toxicity Profile

Parameter(+)-AegelineMetforminReference
Animal Model MiceRat (oral)[9]
LD50 Associated with hepatotoxicity in high doses in supplements1000 mg/kg[9][10]
No Observed Adverse Effect Level (NOAEL) Not clearly established200 mg/kg/day in a 13-week rat study[11][12][13]

Experimental Protocols

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the anti-hyperglycemic effects of a test compound in a chemically-induced model of diabetes.

Animal Model: Male Wistar rats.

Induction of Diabetes:

  • For Type 2 diabetes models, rats are often fed a high-fructose or high-fat diet for a period of time to induce insulin resistance.[1]

  • A single intraperitoneal injection of STZ (e.g., 40-60 mg/kg body weight), dissolved in a citrate (B86180) buffer (pH 4.5), is administered to induce hyperglycemia.[1][14]

  • Diabetes is confirmed by measuring fasting blood glucose levels; rats with levels typically above 200-250 mg/dL are selected for the study.[15][16]

Treatment:

  • Diabetic rats are divided into groups: diabetic control, a positive control (e.g., metformin), and experimental groups receiving different doses of the test compound (e.g., (+)-Aegeline).

  • The compounds are administered orally via gavage daily for a specified duration (e.g., 30 days).[1]

Data Collection:

  • Fasting blood glucose levels are monitored at regular intervals.

  • At the end of the study, blood samples are collected for the analysis of serum insulin, lipid profiles, and other biochemical parameters.

  • Organs such as the pancreas may be harvested for histopathological examination.[1]

In Vitro Glucose Uptake Assay (C2C12 Myotubes)

Objective: To assess the direct effect of a compound on glucose transport in skeletal muscle cells.

Cell Line: C2C12 mouse myoblast cell line, differentiated into myotubes.

Protocol:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes by switching to a low-serum medium.

  • Serum Starvation: Differentiated myotubes are serum-starved for 2-4 hours to establish a basal state.[6]

  • Compound Incubation: Cells are treated with the test compound (e.g., (+)-Aegeline or metformin) at various concentrations for a specified duration (e.g., 1 to 24 hours).[5][6]

  • Glucose Uptake Measurement:

    • The cells are washed and incubated with a glucose-free buffer.

    • Glucose uptake is initiated by adding a buffer containing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), for a short period.[17]

    • The reaction is stopped, and the cells are washed to remove extracellular 2-NBDG.

  • Quantification: The intracellular fluorescence is measured using a fluorescence plate reader to quantify the amount of glucose taken up by the cells. Data is normalized to the total protein content.[17]

Signaling Pathways and Mechanisms of Action

Metformin Signaling Pathway

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[18][19] This activation is largely indirect, resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increased AMP/ATP ratio.[18] Activated AMPK then phosphorylates downstream targets, leading to:

  • Inhibition of Hepatic Gluconeogenesis: Suppression of key gluconeogenic enzymes like G6Pase and PEPCK.[18]

  • Increased Glucose Uptake in Muscle: Promotion of GLUT4 translocation to the plasma membrane.[19]

  • Modulation of Lipid Metabolism: Inhibition of acetyl-CoA carboxylase (ACC), leading to reduced fatty acid synthesis and increased fatty acid oxidation.[20]

Metformin_Pathway cluster_liver Liver cluster_muscle Muscle Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits ATP_AMP ↑ AMP/ATP Ratio Mitochondria->ATP_AMP Leads to AMPK AMPK Activation ATP_AMP->AMPK Gluconeogenesis ↓ Hepatic   Gluconeogenesis   (G6Pase, PEPCK) AMPK->Gluconeogenesis ACC_Liver ↓ ACC Activity AMPK->ACC_Liver Glucose_Uptake ↑ Glucose Uptake   (GLUT4 Translocation) AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis ACC_Liver->Lipogenesis

Metformin's primary signaling pathway via AMPK activation.

(+)-Aegeline Signaling Pathway

(+)-Aegeline's mechanism of action in promoting glucose uptake in skeletal muscle cells involves distinct parallel pathways dependent on Akt and Rac1.[21] It has been shown to enhance GLUT4 translocation to the cell surface.[22] Additionally, computational studies suggest that (+)-Aegeline may act as a partial agonist for PPARγ, a key regulator of glucose and lipid metabolism.[23]

Aegeline_Pathway cluster_muscle_cell Skeletal Muscle Cell cluster_adipocyte Adipocyte / Other Tissues Aegeline (+)-Aegeline PI3K PI3K Aegeline->PI3K PPARg PPARγ Aegeline->PPARg Partial Agonist? Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 GLUT4 GLUT4 Translocation Akt->GLUT4 PAK1 PAK1 Rac1->PAK1 Cofilin Cofilin PAK1->Cofilin Cytoskeleton Cytoskeletal Rearrangement Cofilin->Cytoskeleton Cytoskeleton->GLUT4 Glucose_Uptake_Aegeline ↑ Glucose Uptake GLUT4->Glucose_Uptake_Aegeline Gene_Expression Modulation of Gene Expression (Glucose & Lipid Metabolism) PPARg->Gene_Expression

Proposed signaling pathways for (+)-Aegeline.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of anti-diabetic compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Compound Identification ((+)-Aegeline or Metformin) in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo glucose_uptake Glucose Uptake Assays (e.g., C2C12, 3T3-L1) in_vitro->glucose_uptake enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase) in_vitro->enzyme_inhibition toxicity Toxicity Assessment in_vivo->toxicity stz_model STZ-Induced Diabetic Rodent Model in_vivo->stz_model genetic_model Genetic Models (e.g., db/db mice) in_vivo->genetic_model mechanism Mechanism of Action Studies mechanism->toxicity data_analysis Data Analysis & Comparison mechanism->data_analysis toxicity->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion glucose_uptake->mechanism stz_model->mechanism

General workflow for preclinical anti-diabetic drug evaluation.

Conclusion

Metformin remains the gold standard for type 2 diabetes treatment, with a well-established mechanism of action centered on AMPK activation. (+)-Aegeline presents an interesting natural alternative with a distinct and potentially complementary mechanism of action. Its ability to stimulate glucose uptake through Akt and Rac1 signaling, coupled with its suggested partial PPARγ agonism, warrants further investigation.

Direct, head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety of (+)-Aegeline and metformin. Future research should focus on long-term in vivo studies to assess the durability of (+)-Aegeline's effects, its impact on diabetic complications, and a more thorough toxicological evaluation to establish a clear safety profile for potential therapeutic development.

References

A Comparative Analysis of the Anti-Inflammatory Effects of (+-)-Aegeline and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural alkaloid (+-)-Aegeline and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The information is compiled from preclinical studies to offer an objective overview of their mechanisms of action and efficacy in established inflammatory models.

Mechanism of Action: A Tale of Two Pathways

Ibuprofen and this compound exert their anti-inflammatory effects through distinct molecular pathways. Ibuprofen's mechanism is well-established and involves the direct inhibition of cyclooxygenase (COX) enzymes, while aegeline (B1664389) appears to modulate a key inflammatory signaling cascade.

Ibuprofen: A non-selective inhibitor of both COX-1 and COX-2 enzymes, ibuprofen works by blocking the conversion of arachidonic acid into prostaglandins.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin (B15479496) synthesis, ibuprofen effectively alleviates the symptoms of inflammation.[1][2]

(+/-)-Aegeline: Preclinical evidence suggests that aegeline's anti-inflammatory activity stems from its ability to downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, aegeline can suppress the expression of inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as IL-1β and IL-18.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. While no studies directly compare this compound and ibuprofen, an indirect comparison can be drawn from separate studies utilizing this model in rats.

It is important to note that the data for aegeline is derived from studies on an ethanolic extract of Aegle marmelos leaves, of which aegeline is a major constituent.[4] The exact concentration of aegeline in the extract used in the cited study is not specified.

Compound/ExtractDose (p.o.)Time Point (hours)Percent Inhibition of Edema (%)Reference
Ethanolic Extract of Aegle marmelos leaves200 mg/kg427[4]
Ibuprofen100 mg/kg1~35[3]
2~45[3]
3~55[3]
4~50[3]
5~40[3]

Note: The data for the ethanolic extract of Aegle marmelos leaves and ibuprofen are from separate studies and should be interpreted as an indirect comparison.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar albino rats (150-200 g) are typically used.

Procedure:

  • Animals are divided into control and treatment groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (e.g., ethanolic extract of Aegle marmelos leaves or ibuprofen) or vehicle (for the control group) is administered orally (p.o.).

  • After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw to induce inflammation.

  • The paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Signaling Pathway and Experimental Workflow Diagrams

ibuprofen_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1_cox2 COX-1 / COX-2 arachidonic_acid->cox1_cox2 prostaglandins Prostaglandins cox1_cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox1_cox2

Caption: Ibuprofen's anti-inflammatory mechanism of action.

aegeline_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb NF-κB inflammatory_stimuli->nf_kb gene_expression Pro-inflammatory Gene Expression nf_kb->gene_expression cox2_inos_cytokines COX-2, iNOS, Pro-inflammatory Cytokines gene_expression->cox2_inos_cytokines inflammation Inflammation cox2_inos_cytokines->inflammation aegeline This compound aegeline->nf_kb

Caption: Proposed anti-inflammatory mechanism of this compound.

experimental_workflow animal_acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping (Control & Treatment) animal_acclimatization->grouping initial_paw_volume Initial Paw Volume Measurement grouping->initial_paw_volume drug_administration Oral Administration (Vehicle, Aegeline Extract, or Ibuprofen) initial_paw_volume->drug_administration carrageenan_injection Sub-plantar Carrageenan Injection drug_administration->carrageenan_injection paw_volume_measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Caption: Workflow for carrageenan-induced paw edema assay.

References

Unraveling the Pharmacological Potential of Aegeline and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(+-)-Aegeline, a naturally occurring alkaloid from the leaves of the Bael tree (Aegle marmelos), has garnered significant scientific attention for its diverse pharmacological activities. This has spurred the development of numerous synthetic analogs aimed at enhancing its therapeutic properties and elucidating its structure-activity relationship (SAR). This guide provides a comprehensive comparison of this compound and its key synthetic analogs, presenting experimental data, detailed protocols, and visual representations of their mechanisms of action.

Structure-Activity Relationship: Key Insights

The core structure of aegeline (B1664389), an N-acylated amino alcohol, serves as a versatile scaffold for synthetic modification. Research has revealed that alterations to the acyl group, the amino alcohol backbone, and the aromatic moiety can significantly influence its biological activity. Key areas of pharmacological interest include its effects on metabolic disorders, inflammation, and neurodegenerative diseases.

Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of this compound and its notable synthetic analogs.

CompoundTarget/AssayActivity (IC50/EC50)Key Structural FeaturesReference
This compound β3-Adrenergic Receptor (β3-AR) Agonist-Natural N-cinnamoyl-phenylethanolamine[1]
Monoamine Oxidase-A (MAO-A) Inhibition--[2]
Inducible Nitric Oxide Synthase (iNOS) Inhibition--[2]
Analog 10C β3-AR Agonist (in vitro)Potent agonist activity reportedN-acyl-1-amino-3-arylopropanol mimic[1]
Analog 12c Antiadipogenic Activity (3T3-L1 cells)Potent inhibitor of adipocyte differentiationAmino alcohol and thiazolidinedione hybrid[3][4]

Note: Specific IC50/EC50 values for this compound and some analogs are not always available in the public domain but their potent activity is highlighted in the referenced literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

β3-Adrenergic Receptor (β3-AR) Agonist Activity Assay

This assay evaluates the ability of a compound to activate the β3-AR, a key receptor in regulating lipolysis and thermogenesis.

Workflow:

G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment and Incubation cluster_2 Luciferase Assay and Data Analysis HEK293T HEK293T cells Transfection Co-transfection with human β3-AR and CRE-Luciferase reporter plasmid HEK293T->Transfection Treatment Treatment with Aegeline analogs (e.g., 10C) at various concentrations Transfection->Treatment Incubation Incubation for a defined period (e.g., 24 hours) Treatment->Incubation Lysis Cell lysis Incubation->Lysis LuciferaseAssay Measurement of luciferase activity Lysis->LuciferaseAssay DataAnalysis Calculation of EC50 values LuciferaseAssay->DataAnalysis

Figure 1: Workflow for β3-AR Agonist Activity Assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with plasmids encoding human β3-AR and a CRE-luciferase reporter gene.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (e.g., analog 10C).

  • Incubation: Cells are incubated for a specific period to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. Increased luciferase activity corresponds to β3-AR activation.

  • Data Analysis: The concentration-response data is used to calculate the EC50 value, representing the concentration at which the compound elicits half of its maximal effect.

Antiadipogenic Activity Assay

This assay assesses the ability of compounds to inhibit the differentiation of preadipocytes into mature adipocytes.

Workflow:

G cluster_0 Preadipocyte Culture and Differentiation Induction cluster_1 Compound Treatment cluster_2 Assessment of Adipogenesis Preadipocytes 3T3-L1 preadipocytes Induction Induction of differentiation with a standard cocktail (e.g., IBMX, dexamethasone, insulin) Preadipocytes->Induction Treatment Co-treatment with Aegeline analogs (e.g., 12c) at various concentrations Induction->Treatment OilRedO Oil Red O staining for lipid accumulation Treatment->OilRedO GeneExpression qPCR analysis of adipogenic marker genes (e.g., PPARγ, C/EBPα) OilRedO->GeneExpression

Figure 2: Workflow for Antiadipogenic Activity Assay.

Detailed Steps:

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail.

  • Compound Treatment: Cells are simultaneously treated with the test compounds (e.g., analog 12c) at various concentrations.

  • Assessment of Lipid Accumulation: After several days, mature adipocytes are stained with Oil Red O to visualize intracellular lipid droplets. The extent of staining is quantified.

  • Gene Expression Analysis: The expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα, are measured using quantitative real-time PCR (qPCR) to determine the effect of the compounds on the molecular machinery of adipogenesis.

Signaling Pathways and Mechanisms of Action

Aegeline and its analogs exert their effects through various signaling pathways.

β3-AR Agonist Signaling Pathway

Activation of the β3-AR by aegeline analogs like 10C is proposed to improve insulin (B600854) sensitivity.

G AegelineAnalog Aegeline Analog (e.g., 10C) beta3AR β3-Adrenergic Receptor AegelineAnalog->beta3AR AC Adenylyl Cyclase beta3AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Lipolysis Increased Lipolysis PKA->Lipolysis Thermogenesis Increased Thermogenesis PKA->Thermogenesis InsulinSensitivity Improved Insulin Sensitivity Lipolysis->InsulinSensitivity Thermogenesis->InsulinSensitivity

Figure 3: Proposed β3-AR Agonist Signaling Pathway.

Inhibition of Adipogenesis

Analogs like 12c inhibit adipocyte differentiation by downregulating key transcription factors.

G AegelineAnalog Aegeline Analog (e.g., 12c) PPARg PPARγ AegelineAnalog->PPARg inhibits expression CEBPa C/EBPα AegelineAnalog->CEBPa inhibits expression AdipocyteDifferentiation Adipocyte Differentiation PPARg->AdipocyteDifferentiation CEBPa->AdipocyteDifferentiation aP2 aP2 AdipocyteDifferentiation->aP2 upregulates FAS FAS AdipocyteDifferentiation->FAS upregulates

References

Unveiling the Stereoselective Efficacy of Aegeline Enantiomers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of (+)-Aegeline and (-)-Aegeline reveals a significant difference in their potential as anticancer agents. Experimental data demonstrates that one enantiomer exhibits potent activity against cervical cancer cells, while the other is largely inactive, highlighting the critical role of stereochemistry in the pharmacological profile of this natural compound.

Researchers have successfully isolated the enantiomers of Aegeline, a prominent alkaloid from the leaves of the Bael tree (Aegle marmelos), and evaluated their individual cytotoxic effects. A study focusing on the in vitro anticancer properties of the separated enantiomers against the HeLa human cervical cancer cell line has provided clear evidence of stereoselective bioactivity. One of the enantiomers, designated as enantiomer-II, displayed significant growth inhibition of HeLa cells. Notably, its efficacy was reported to be superior to that of Paclitaxel, a standard chemotherapeutic drug used as a positive control in the study. In stark contrast, enantiomer-I showed little to no cytotoxic activity against the same cancer cell line.

This pronounced difference in the biological activity between the two enantiomers underscores the importance of chiral separation in drug discovery and development. The findings suggest that the therapeutic potential of Aegeline as an anticancer agent is confined to a specific stereoisomer. Further investigation into the mechanisms of action of the active enantiomer could pave the way for the development of novel and more effective cancer therapies.

Quantitative Analysis of Cytotoxicity

The differential cytotoxic effects of the Aegeline enantiomers and the standard anticancer drug, Paclitaxel, were quantified using an MTT assay. The results, presented in terms of IC50 values (the concentration of a drug that inhibits 50% of cell growth), will be populated in the table below upon locating the full-text research article.

CompoundCell LineIC50 (µM)
(+)-Aegeline (enantiomer-I)HeLaData not yet available
(-)-Aegeline (enantiomer-II)HeLaData not yet available
PaclitaxelHeLaData not yet available

Experimental Protocols

A detailed methodology for the key experiments will be provided upon accessing the full research publication. The anticipated protocol section will include a comprehensive description of the following procedures:

  • Extraction and Isolation of Aegeline: A summary of the solvent extraction method used to obtain Aegeline from the leaves of Aegle marmelos.

  • Enantiomeric Separation: A description of the chiral High-Performance Liquid Chromatography (HPLC) technique employed to separate the (+)-Aegeline and (-)-Aegeline enantiomers.

  • Cell Culture: Details of the maintenance and culture conditions for the HeLa human cervical cancer cell line.

  • MTT Assay for Cytotoxicity: A step-by-step protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of the Aegeline enantiomers and Paclitaxel on HeLa cells. This will include information on cell seeding density, drug concentrations, incubation times, and spectrophotometric analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow employed in the comparative study of Aegeline enantiomers.

Figure 1: Experimental workflow for the comparative efficacy analysis of Aegeline enantiomers.

A Researcher's Guide to Assessing (+-)-Aegeline Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Cross-Reactivity

Immunoassays utilize the specific binding between an antibody and its target antigen.[1] Cross-reactivity occurs when an antibody binds to a substance other than the intended target antigen.[1][2] This phenomenon is typically observed with compounds that are structurally similar to the target antigen, as the antibody may recognize and bind to a shared structural motif, or epitope.[1][2] In the context of drug testing or biomarker quantification, cross-reactivity can lead to inaccurate results, such as false positives, by detecting related but distinct molecules.[2] Therefore, characterizing the cross-reactivity of a new compound like (+-)-Aegeline against a panel of structurally related molecules is a critical step in immunoassay validation.

Data Presentation: A Framework for Aegeline Cross-Reactivity Assessment

A crucial aspect of evaluating cross-reactivity is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the results from a competitive immunoassay designed to test the cross-reactivity of this compound and structurally similar compounds. The data presented here is hypothetical and serves to illustrate how experimental findings would be reported. The percent cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

where the IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte (Structure of the immunogen used to raise the antibody)10100%
This compound (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide5020%
Cinnamic Acid 3-phenylprop-2-enoic acid>1000<1%
trans-Cinnamamide (E)-3-phenylprop-2-enamide2504%
N-acetyl-L-phenylalanine N-acetyl-L-phenylalanine>1000<1%
Synephrine 4-[1-hydroxy-2-(methylamino)ethyl]phenol>1000<1%

Experimental Protocols: Assessing Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of a compound.[1][2] This section provides a detailed, generalized protocol for assessing the cross-reactivity of this compound.

Objective: To determine the percentage of cross-reactivity of this compound and other structurally related compounds with an antibody raised against a specific target analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to the target analyte

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the target analyte (or a conjugate of it) to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any unoccupied binding sites on the plate surface.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard, this compound, and other test compounds in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 1 hour at 37°C.

    • Wash the blocked microtiter plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stopping and Measurement:

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the log of the target analyte concentrations.

    • Determine the IC50 value for the target analyte and for each test compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A 1. Coat Plate with Target Antigen B 2. Block Unbound Sites C 3. Prepare Analyte Solutions (Standard & Test Compounds) D 4. Pre-incubate Analytes with Primary Antibody C->D E 5. Add Mixture to Plate (Competitive Binding) D->E F 6. Add Enzyme-conjugated Secondary Antibody E->F G 7. Add Substrate (Color Development) F->G H 8. Stop Reaction & Read Absorbance G->H I 9. Calculate IC50 & % Cross-Reactivity H->I

Caption: Workflow for assessing cross-reactivity using competitive ELISA.

G cluster_binding Antibody-Antigen Binding and Cross-Reactivity cluster_specific Specific Binding cluster_cross Cross-Reactivity cluster_no No Binding Antibody Antibody Target Target Antigen Aegeline This compound (Structurally Similar) NonReactant Unrelated Compound SpecificBinding High Affinity Binding Antibody_s Antibody Target_s Target Antigen Antibody_s->Target_s Binds CrossReaction Lower Affinity Binding Antibody_c Antibody Aegeline_c This compound Antibody_c->Aegeline_c Binds NoReaction No Significant Binding Antibody_n Antibody NonReactant_n Unrelated Compound

Caption: Principle of antibody cross-reactivity with structurally similar compounds.

References

Evaluating the Synergistic Effects of (+-)-Aegeline: A Review of Preclinical and Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, an alkaloid isolated from the leaves of the bael tree (Aegle marmelos), has garnered interest for its various pharmacological activities. Preclinical studies have suggested its potential as an anti-hyperglycemic, anti-dyslipidemic, and anti-inflammatory agent.[][2][3][4] This guide provides a comprehensive overview of the existing research on this compound, with a focus on its pharmacological profile that could inform potential synergistic drug combinations. However, it is critical to note at the outset that no published studies to date have specifically investigated the synergistic effects of this compound with other drugs. This lack of data significantly limits a direct evaluation of its potential in combination therapies.

Furthermore, the use of aegeline (B1664389) in dietary supplements has been associated with cases of acute liver injury, with some instances leading to death.[5][6] This severe hepatotoxicity raises significant safety concerns and has likely curtailed research into its therapeutic applications, including combination studies.[6] Therefore, this document serves to summarize the known biological activities of aegeline and potential mechanisms of action, which may lay the groundwork for future, rigorously controlled investigations into its synergistic potential, should the safety concerns be adequately addressed.

Pharmacological Profile of this compound

Understanding the individual mechanisms of action of a compound is the first step in predicting potential synergistic interactions. The following table summarizes the key pharmacological effects of this compound reported in preclinical studies.

Pharmacological EffectExperimental ModelKey FindingsPotential for SynergyCitation
Anti-hyperglycemic Animal models of type 2 diabetes; C2C12 myotubesEnhanced GLUT4 translocation and glucose uptake.Could potentially be combined with conventional anti-diabetic drugs (e.g., metformin, sulfonylureas) to enhance glycemic control, possibly at lower doses to reduce side effects.[2]
Anti-dyslipidemic Hamster model of dyslipidemiaLowered plasma triglycerides, total cholesterol, and free fatty acids; increased high-density lipoproteins.May act synergistically with statins or other lipid-lowering agents to achieve better lipid profiles.[]
Pain and Depression Alleviation Reserpine-induced pain–depression dyad in miceSignificantly alleviated reserpine-induced reduction in pain threshold and increase in immobility.Could be explored in combination with standard analgesics or antidepressants for a multi-target approach to pain and depression management.[7][8]
Anti-inflammatory In vitro and animal modelsModulates inflammatory mediators such as cytokines and prostaglandins.Potential for combination with NSAIDs or other anti-inflammatory drugs to enhance efficacy or reduce inflammatory side effects of other treatments.[4]
Inhibition of Histamine (B1213489) Release Rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs)Inhibited histamine release induced by various stimulants.Could potentially be used with antihistamines to provide a dual mechanism of action in allergic responses.[9]
Cytochrome P450 Interaction Inferred from drug interaction warningsMight decrease the breakdown of some medications by the liver (specifically CYP3A4 substrates).This is a critical consideration for negative synergy (antagonism) or increased toxicity . Co-administration with drugs metabolized by CYP3A4 could lead to dangerously elevated plasma concentrations of those drugs.[5]

Experimental Protocols

While no studies on synergistic effects are available, the following are examples of methodologies used to evaluate the standalone pharmacological activities of aegeline, which would be foundational for any future synergy studies.

Assessment of Anti-hyperglycemic Activity
  • Animal Model: Streptozotocin-induced diabetic rats.

  • Methodology:

    • Induce diabetes in rats with streptozotocin.

    • Administer aegeline orally at specified doses.

    • Monitor blood glucose levels at various time points.

    • At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histological examination.

  • Synergy Evaluation (Hypothetical): The "isobolographic analysis" could be employed. This would involve treating diabetic animals with varying doses of aegeline and another anti-diabetic drug, both alone and in combination. The doses of the combined drugs required to produce a specific effect (e.g., 50% reduction in blood glucose) are plotted on an isobologram. Points falling below the line of additivity would indicate synergy.

Evaluation of Anti-inflammatory Effects
  • In Vitro Model: Lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7 cells).

    • Pre-treat cells with different concentrations of aegeline.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

  • Synergy Evaluation (Hypothetical): The Combination Index (CI) method of Chou-Talalay could be used. This involves treating LPS-stimulated macrophages with aegeline and another anti-inflammatory agent at various concentrations and effect levels. The CI value is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Potential Interactions

The following diagram illustrates a hypothetical experimental workflow for evaluating the synergistic effects of aegeline.

G cluster_0 In Vitro Synergy Screen cluster_1 In Vivo Validation A Cell Line Selection (e.g., Cancer, Immune, Metabolic) B Dose-Response Assays (Aegeline & Drug X alone) A->B C Combination Treatment (Fixed Ratio or Checkerboard) B->C D Synergy Analysis (e.g., Combination Index) C->D E Animal Model Selection (e.g., Xenograft, Disease Model) D->E Promising Combinations F Treatment Groups (Control, Aegeline, Drug X, Combo) E->F G Efficacy Assessment (e.g., Tumor size, Biomarkers) F->G H Toxicity Evaluation (e.g., Liver function tests) F->H

Hypothetical workflow for synergy evaluation.

The diagram below illustrates a simplified signaling pathway potentially involved in aegeline's anti-inflammatory effects and a point of potential synergy.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines COX2 COX-2 NFkB->COX2 Aegeline (+)-Aegeline Aegeline->NFkB Inhibition DrugX Drug X (e.g., NSAID) DrugX->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins

Potential synergistic anti-inflammatory mechanism.

Conclusion and Future Directions

While this compound exhibits a range of interesting pharmacological activities in preclinical models, the complete absence of studies on its synergistic effects with other drugs, compounded by significant safety concerns related to hepatotoxicity, means that its potential in combination therapy remains entirely unexplored and hypothetical.

For researchers and drug development professionals, the key takeaway is that while the pharmacological profile of aegeline might suggest rational drug combinations, the foremost priority must be to thoroughly investigate and address the mechanisms of its liver toxicity. Only if aegeline can be proven safe for human consumption, perhaps through the development of safer analogues or specific formulations, could research into its synergistic potential be ethically and scientifically justified. Future research should focus on:

  • Elucidating the mechanism of aegeline-induced hepatotoxicity.

  • Conducting well-designed preclinical studies to evaluate the safety and efficacy of aegeline in relevant disease models.

  • If proven safe, initiating carefully controlled studies to explore potential synergistic interactions with other therapeutic agents, starting with in vitro screening followed by in vivo validation.

Until such data becomes available, any consideration of using this compound in combination with other drugs is premature and carries a significant and unacceptable risk of adverse effects.

References

Independent Validation of (+-)-Aegeline Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on (+-)-Aegeline, a natural alkaloid isolated from the leaves and fruit of Aegle marmelos. While direct independent replication studies are limited, this document synthesizes data from multiple studies to offer a comparative analysis of its biological activities, experimental protocols, and quantitative outcomes. This allows for an indirect validation by highlighting consistencies and discrepancies across different research efforts.

Key Research Areas and Comparative Data

The following tables summarize the quantitative data from various studies investigating the effects of this compound on different biological targets and models.

Table 1: Anti-inflammatory and Antidepressant-like Activity
Study FocusModelTreatmentKey Biomarkers/AssaysResultsCitation
Pain-Depression DyadReserpine-induced miceAegeline (B1664389) (10 mg/kg, p.o.)Monoamine Oxidase-A (MAO-A) activity, Interleukin-6 (IL-6) levels, Lipid peroxidation, Reduced glutathione (B108866)Significantly decreased MAO-A activity and IL-6 levels; Reduced lipid peroxidation and increased glutathione levels.[1][2]
Histamine (B1213489) ReleaseRat Basophilic Leukemia (RBL-2H3) cellsAegelineHistamine release induced by DNP(24)-BSA, thapsigargin (B1683126), and ionomycinInhibited histamine release, particularly when induced by Ca2+ stimulants like thapsigargin and ionomycin.[3][4]
Histamine ReleaseRat Peritoneal Mast Cells (RPMCs)AegelineHistamine release induced by thapsigarginWeak inhibitory effect on histamine release.[3][4]
Table 2: Metabolic and Cytotoxic Effects
Study FocusModelTreatmentKey FindingsCitation
Metabolic ActivationRat liver microsomesAegelineMetabolized by CYP2C19 to a p-quinone methide intermediate.[5]
CytotoxicityRat primary hepatocytesAegeline with ticlopidine (B1205844) (CYP2C19 inhibitor)Ticlopidine attenuated the cytotoxicity of Aegeline.[5]
Table 3: Activity on β3-Adrenergic Receptor and Insulin (B600854) Sensitivity
Study FocusModelTreatmentKey ParametersResultsCitation
β3-AR AgonismHEK293T cells with human β3-ARSynthetic Aegeline derivative (10C)EC50 value for β3-AR activityThe derivative 10C was identified as a specific β3-AR agonist with an EC50 of 447 nM.[6]
Insulin SensitivityIn vivo (HFD fed C57BL6 mice)Synthetic Aegeline derivative (10C) at 50 mg/kgMetabolic phenotypingShowed anti-diabetic effects.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols cited in the reviewed literature.

Reserpine-Induced Pain-Depression Dyad Model
  • Animal Model: Mice were treated with reserpine (B192253) (0.5 mg/kg, s.c.) to induce a state mimicking a pain-depression dyad.[1][2]

  • Treatment: Aegeline (10 mg/kg, p.o.) or Aegle marmelos fruit extract (AMFE) (200 mg/kg, p.o.) were administered to the reserpinized mice.[1][2]

  • Behavioral Tests: Behavioral assays for pain and depression were conducted to assess the effects of the treatments.[1][2]

  • Biochemical Analysis: Following behavioral tests, serum and brain tissues were collected to measure levels of MAO-A, IL-6, lipid peroxidation, and reduced glutathione.[1][2]

  • Immunofluorescence: Immunofluorescence studies were performed to assess the expression of inducible nitric oxide synthase (iNOS).[1][2]

In Vitro Histamine Release Assay
  • Cell Lines: Rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs) were used.[3][4]

  • Inducers: Histamine release was stimulated using DNP(24)-BSA, thapsigargin, ionomycin, compound 48/80, and PMA.[3][4]

  • Treatment: Cells were pre-incubated with Aegeline before the addition of inducers.[3][4]

  • Quantification: The amount of histamine released into the supernatant was measured to determine the inhibitory effect of Aegeline.[3][4]

Metabolic Activation and Cytotoxicity Studies
  • In Vitro Metabolism: Aegeline was incubated with rat liver microsomes in the presence of NADPH and glutathione (GSH) to identify metabolites.[5]

  • Metabolite Identification: A demethylation metabolite (M1) and a GSH conjugate (M2) were detected.[5]

  • Enzyme Identification: Recombinant P450 enzymes were used to identify CYP2C19 as the primary enzyme responsible for Aegeline's metabolic activation.[5]

  • Cytotoxicity Assay: Rat primary hepatocytes were treated with Aegeline in the presence and absence of the CYP2C19 inhibitor, ticlopidine, to assess the role of metabolic activation in its cytotoxicity.[5]

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental designs can aid in understanding the research findings.

cluster_reserpine Reserpine-Induced Effects cluster_aegeline Aegeline Intervention Reserpine Reserpine VMAT-2 Inhibition VMAT-2 Inhibition Reserpine->VMAT-2 Inhibition Biogenic Amine Depletion Biogenic Amine Depletion VMAT-2 Inhibition->Biogenic Amine Depletion MAO-A Hyperactivity MAO-A Hyperactivity Biogenic Amine Depletion->MAO-A Hyperactivity Increased IL-6 & iNOS Increased IL-6 & iNOS MAO-A Hyperactivity->Increased IL-6 & iNOS Aegeline Aegeline MAO-A Inhibition MAO-A Inhibition Aegeline->MAO-A Inhibition Reduced IL-6 & iNOS Reduced IL-6 & iNOS MAO-A Inhibition->Reduced IL-6 & iNOS Antidepressant & Antinociceptive Effects Antidepressant & Antinociceptive Effects Reduced IL-6 & iNOS->Antidepressant & Antinociceptive Effects

Caption: Proposed mechanism of Aegeline in alleviating pain and depression.

cluster_workflow Histamine Release Assay Workflow Mast Cells (RBL-2H3 or RPMCs) Mast Cells (RBL-2H3 or RPMCs) Pre-incubation with Aegeline Pre-incubation with Aegeline Mast Cells (RBL-2H3 or RPMCs)->Pre-incubation with Aegeline Addition of Inducer Addition of Inducer Pre-incubation with Aegeline->Addition of Inducer Incubation Incubation Addition of Inducer->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Histamine Quantification Histamine Quantification Supernatant Collection->Histamine Quantification

Caption: Experimental workflow for the in vitro histamine release assay.

Aegeline Aegeline CYP2C19 CYP2C19 Aegeline->CYP2C19 Metabolism p-quinone methide intermediate p-quinone methide intermediate CYP2C19->p-quinone methide intermediate GSH Conjugate (M2) GSH Conjugate (M2) p-quinone methide intermediate->GSH Conjugate (M2) Hepatotoxicity Hepatotoxicity p-quinone methide intermediate->Hepatotoxicity

Caption: Metabolic activation pathway of Aegeline leading to potential hepatotoxicity.

References

A Comparative Analysis of the Anticancer Potential of Aegeline-Containing Extracts and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of extracts containing (+-)-Aegeline against established chemotherapeutic drugs, supported by available experimental data.

The quest for novel anticancer agents with improved efficacy and reduced side effects has led researchers to explore natural products, including this compound, a prominent alkaloid from the leaves of Aegle marmelos. While direct comparative studies on purified this compound against standard chemotherapeutics are limited, research on Aegle marmelos leaf extracts, rich in this compound, provides valuable insights into its potential. This guide synthesizes the existing experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anticancer Activity

In vivo studies utilizing the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice have provided a platform for comparing the anticancer efficacy of Aegle marmelos leaf extracts with the standard chemotherapeutic agent, doxorubicin (B1662922). The primary endpoint in these studies is the inhibition of tumor cell growth.

Treatment GroupDoseMean Viable Tumor Cell Count (× 10⁷ cells/ml)Percentage Inhibition of Cell Growth (%)
Untreated EAC Control -10.12 ± 2.72-
Doxorubicin 0.8 mg/kg/day1.87 ± 0.0581.6
Aegle marmelos n-hexane extract (APHE) 50 mg/kg3.68 ± 1.8050.60
100 mg/kg2.3 ± 1.3462.2
Aegle marmelos methanolic extract (APME) 50 mg/kg3.95 ± 1.8750.31
100 mg/kg3.20 ± 2.0659.25
Aegle marmelos chloroform (B151607) extract (APCE) 50 mg/kg6.2 ± 2.2530.21
100 mg/kg3.90 ± 1.5654.86

Data sourced from studies on EAC-bearing mice.[1]

In vitro studies have also been conducted to assess the cytotoxic effects of Aegle marmelos extracts on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these assays. For instance, the acetone (B3395972) extract of A. marmelos showed an IC50 value of 79.62 µg/ml against MDA-MB-231 (human breast cancer) cells, while the methanol (B129727) extract had an IC50 of 47.08 µg/ml against HEp-2 (human laryngeal cancer) cells[2]. Another study found that an ethanol (B145695) extract of the leaves exhibited significant antiproliferative activity, with a fraction containing the furanocoumarin imperatorin (B1671801) showing an IC50 of 12.5 μg/ml against the THP-1 leukemia cell line[3].

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of anticancer activity. The following are summaries of the key experimental protocols used in the cited studies.

In Vivo Anticancer Activity Assessment using Ehrlich Ascites Carcinoma (EAC) Model

This model is widely used to evaluate the antitumor potential of compounds in a murine system.

  • Animal Model : Swiss albino mice are used for the study.

  • Tumor Induction : EAC cells are propagated in mice and then transplanted intraperitoneally into a new set of experimental mice.

  • Treatment Regimen : Following tumor cell inoculation, the mice are divided into several groups: a control group (untreated), a standard drug group (e.g., doxorubicin), and test groups receiving different doses of the Aegle marmelos extracts.[1][4] The treatments are typically administered for a specific number of consecutive days.[1][4]

  • Evaluation of Antitumor Activity : After the treatment period, the antitumor effect is evaluated by measuring several parameters, including:

    • Viable tumor cell count : Ascitic fluid is collected, and the number of viable tumor cells is determined using the trypan blue exclusion method.

    • Percentage of cell growth inhibition : This is calculated by comparing the viable cell counts in the treated groups to the control group.

    • Body weight changes : Monitoring the body weight of the animals provides an indication of the treatment's toxicity.[1][4]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (Aegle marmelos extracts or standard drugs) and incubated for a defined period (e.g., 24-48 hours).

  • MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Experimental and Logical Relationships

Experimental Workflow for In Vivo Anticancer Activity Assessment

G cluster_0 Animal Preparation cluster_1 Tumor Induction cluster_2 Treatment Regimen cluster_3 Data Collection & Analysis start Swiss Albino Mice eac_propagation Propagation of EAC Cells start->eac_propagation transplantation Intraperitoneal Transplantation of EAC Cells eac_propagation->transplantation grouping Grouping of Mice transplantation->grouping control Control Group (Untreated) grouping->control standard Standard Drug (Doxorubicin) grouping->standard test Test Groups (A. marmelos Extracts) grouping->test data_collection Collect Ascitic Fluid & Monitor Body Weight control->data_collection standard->data_collection test->data_collection analysis Viable Cell Count, % Inhibition data_collection->analysis

Caption: Workflow for in vivo evaluation of anticancer activity.

Proposed Signaling Pathway for Anticancer Action

While the precise anticancer mechanism of this compound is still under investigation, studies on Aegle marmelos extracts and aegeline (B1664389) itself suggest a potential role in modulating key signaling pathways involved in apoptosis and cell survival. Aegeline has been shown to interact with apoptosis-related proteins and may influence oxidative stress pathways.

G cluster_0 Inducing Factors cluster_1 Cellular Signaling cluster_2 Cellular Outcomes aegeline This compound / A. marmelos Extracts bax Bax (Pro-apoptotic) aegeline->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) aegeline->bcl2 Downregulates nfkb NF-κB aegeline->nfkb Inhibits caspases Caspases bax->caspases Activates bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis Executes nfkb->bcl2 Activates survival Cell Survival & Proliferation nfkb->survival Promotes

Caption: Potential anticancer signaling pathway of Aegeline.

Discussion and Future Directions

The available data indicates that extracts from Aegle marmelos containing this compound exhibit noteworthy anticancer activity, although they appear less potent than the standard chemotherapeutic agent doxorubicin in the models studied.[1][4][5][6] However, a significant observation is that mice treated with the extracts experienced less weight loss compared to the control group, suggesting a potential for lower systemic toxicity.[1][4][5][6] This is a critical consideration in cancer therapy, where the side effects of conventional drugs can be severe.

Furthermore, studies have shown that aegeline can have a protective effect against doxorubicin-induced hepatotoxicity by modulating oxidative stress and key signaling pathways involving Bax, Bcl-2, caspases, and NF-κB.[7][8] This suggests a potential for this compound and its parent extracts to be used in combination with standard chemotherapeutic agents to mitigate their side effects and possibly enhance their therapeutic efficacy.

For future research, it is imperative to conduct studies on purified this compound to delineate its specific anticancer activity and mechanism of action. Head-to-head comparisons with a broader range of standard chemotherapeutic agents across various cancer cell lines and in vivo tumor models are necessary to fully understand its therapeutic potential. Mechanistic studies should focus on its effects on cell cycle progression, apoptosis, angiogenesis, and key cancer-related signaling pathways. These investigations will be crucial in determining the potential of this compound as a standalone anticancer agent or as an adjunct in combination chemotherapy.

References

Assessing the Safety Profile of (+-)-Aegeline Versus Synthetic Beta-Adrenergic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Aegeline, a naturally occurring alkaloid found in the leaves of the Aegle marmelos tree, has garnered attention for its potential pharmacological activities, including purported effects on beta-adrenergic receptors. This has led to its inclusion in some dietary supplements marketed for weight loss and performance enhancement. However, concerns regarding its safety, particularly hepatotoxicity, have been raised. This guide provides a comparative safety assessment of (+/-)-Aegeline against a selection of well-characterized synthetic beta-adrenergic agonists. Due to a notable lack of publicly available quantitative toxicological data for isolated (+/-)-Aegeline, this comparison juxtaposes the qualitative safety concerns associated with aegeline-containing products with the established quantitative safety profiles of synthetic analogues.

I. Comparative Safety Data

A direct quantitative comparison of the safety profile of (+/-)-Aegeline with synthetic compounds is challenging due to the limited availability of standardized toxicological data for aegeline (B1664389). The following tables summarize the available information, highlighting this data gap.

A. Cytotoxicity

Table 1: Comparative in vitro Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)Reference
(+-)-Aegeline Not availableNot available-
Aegle marmelos Leaf Extract (Ethanolic)HepG250 (24h), 72 (48h)[1]
Aegle marmelos Leaf Extract (Methanol)HepG2129.1[2]
Aegle marmelos Leaf Extract (Methanol)T47D (Breast Cancer)34.52[3]
Salbutamol Not availableNot available-
Clenbuterol SW 480 (Colon Adenocarcinoma)No significant cytotoxicity observed[4]
Formoterol Not availableNot available-
Ractopamine Not availableNot available-
Zilpaterol Not availableNot available-

Note: Data for Aegle marmelos extracts are provided for context but are not specific to this compound and may be influenced by other compounds present in the extract.

B. Genotoxicity

Table 2: Comparative Genotoxicity Data (Ames Test)

CompoundAmes Test ResultMetabolic ActivationReference
This compound Not available--
Aegle marmelos Fruit ExtractsNon-genotoxic in SOS chromotestWith and without S9[5]
Salbutamol NegativeNot specified
Clenbuterol Negative (TA98, TA100), Potential mutagenic effect (TA1535 at high conc.)With and without S9[4]
Formoterol NegativeNot specified[]
Ractopamine NegativeWith and without S9[7]
Zilpaterol NegativeNot specified[8]
C. Acute Animal Toxicity

Table 3: Comparative Acute Oral Toxicity Data (LD50)

CompoundSpeciesLD50 (mg/kg)Reference
This compound Not availableNot available-
Aegle marmelos Dried Fruit Pulp Extract (Ethanolic)Mouse> 1250[9]
Aegle marmelos Leaf Extract (Methanolic)MouseNo mortality up to 2000[10]
Aegle marmelos Leaf Extracts (Aqueous & Alcoholic)Rat (intraperitoneal)1445 - 1660[11]
Salbutamol Mouse> 2000[12]
Clenbuterol Not availableNot available-
Formoterol Rat3130[2]
Mouse6700[9]
Ractopamine Rat365 - 474[3]
Mouse2545 - 3547[3]
Zilpaterol Rat890 - 1325[8]
Mouse430 - 580[8]

Note: LD50 values for Aegle marmelos extracts are not specific to this compound.

II. Qualitative Safety Profile of this compound

The primary safety concern associated with (+/-)-Aegeline is hepatotoxicity. Numerous reports have linked the consumption of dietary supplements containing aegeline to cases of severe liver injury, with symptoms including fatigue, jaundice, and elevated liver enzymes. In some instances, this has led to acute liver failure requiring transplantation or resulting in death. The U.S. Food and Drug Administration (FDA) has issued warning letters concerning dietary supplements containing aegeline.

Pharmacokinetic studies in mice have shown that aegeline is rapidly absorbed and distributed to the liver, which is the main organ for its metabolism and clearance.[13] While some preclinical studies on Aegle marmelos extracts suggest potential hepatoprotective and antioxidant effects, these findings are in stark contrast to the reported adverse events in humans consuming aegeline-containing products. This discrepancy underscores the need for rigorous toxicological evaluation of the isolated compound, (+/-)-Aegeline.

III. Safety Profile of Synthetic Beta-Adrenergic Agonists

Synthetic beta-adrenergic agonists are a well-established class of drugs with a generally understood safety profile. Their primary adverse effects are extensions of their pharmacological action and include:

  • Cardiovascular Effects: Tachycardia, palpitations, arrhythmias, and increased blood pressure are common side effects.

  • Central Nervous System Effects: Tremor, anxiety, and headache are frequently reported.

  • Metabolic Effects: Beta-agonists can influence glucose and potassium levels.

While generally considered safe when used as prescribed, high doses or systemic exposure can lead to more severe adverse events. Liver injury from beta-adrenergic agonists is considered rare and typically associated with high-dose intravenous use.[8]

IV. Signaling Pathways

A. Beta-Adrenergic Receptor Signaling

Both (+/-)-Aegeline (purportedly) and synthetic beta-adrenergic agonists exert their effects by binding to and activating beta-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).

Beta_Adrenergic_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Beta-AR Beta-Adrenergic Receptor G-Protein Gs Protein Beta-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates target proteins Agonist Agonist (Aegeline or Synthetic) Agonist->Beta-AR Binds to

Caption: Simplified beta-adrenergic receptor signaling pathway.

V. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or synthetic agonists) and a vehicle control for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add test compound (various concentrations) Incubate_Overnight->Add_Compound Incubate_Time Incubate for 24/48 hours Add_Compound->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: General workflow for an in vitro MTT cytotoxicity assay.

B. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Methodology:

  • Strain Selection: Utilize several strains of Salmonella typhimurium (and often Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid.

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare histidine-dependent Salmonella strains Start->Prepare_Bacteria Mix_Components Mix bacteria, test compound, and S9 fraction (or buffer) Prepare_Bacteria->Mix_Components Plate_Mixture Plate on minimal glucose agar plates Mix_Components->Plate_Mixture Incubate Incubate for 48-72 hours Plate_Mixture->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Results Analyze for dose-dependent increase in revertants Count_Colonies->Analyze_Results

References

A Comparative Guide to the Extraction of (+-)-Aegeline: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting (+-)-Aegeline, a promising alkaloid from the leaves of Aegle marmelos. We will delve into conventional and modern techniques, presenting available experimental data, detailed protocols, and a visual workflow to aid in the selection of the most suitable extraction strategy.

Data at a Glance: Comparing Extraction Efficiencies

The selection of an extraction method significantly impacts the yield and purity of the target compound. Below is a summary of quantitative data from various studies on the extraction of compounds from Aegle marmelos. It is important to note that direct comparative studies for this compound across all methods are limited; therefore, data for related compounds like marmelosin are included to provide valuable insights.

Extraction MethodTarget CompoundYieldPurityExtraction TimeSolvent SystemSource
Soxhlet Extraction This compound-94-97%[1]8 hours[2]Hexane-Acetone, Methanol[1][1][2]
Soxhlet Extraction Marmelosin3.79 mg/g-7 hours[3]Not specified[3]
Microwave-Assisted Extraction (MAE) Marmelosin5.05 mg/g-30 seconds[3]Not specified[3]
Batch Extraction Marmelosin2.04 mg/g-Not specifiedNot specified[3]
Ultrasound-Assisted Extraction (UAE) Total Alkaloids0.75 ± 0.14 mg/g-8 minutesAcetic acid:n-decanoic acid (1:2)[4]
Maceration Total Phenolics56.18-56.80 mg GAE/g extract-Not specifiedWater, Ethanol[5]
Ultrasound-Assisted Extraction (UAE) Total Phenolics64.94-79.75 mg GAE/g extract-15-30 minutesWater, Ethanol[5]

Note: GAE = Gallic Acid Equivalents. Data for marmelosin is included as a relevant indicator of extraction efficiency for compounds from Aegle marmelos. The yield for Soxhlet extraction of this compound was not explicitly quantified in the available literature, but the purity was high.[1]

Visualizing the Path to Pure this compound: An Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound, from the initial plant material to the final quantification.

ExtractionWorkflow cluster_0 Plant Material Preparation cluster_1 Extraction Methods cluster_2 Post-Extraction Processing cluster_3 Purification & Analysis A Aegle marmelos Leaves B Drying & Grinding A->B C Soxhlet Extraction B->C Powdered Leaves D Ultrasound-Assisted Extraction (UAE) B->D Powdered Leaves E Microwave-Assisted Extraction (MAE) B->E Powdered Leaves F Supercritical Fluid Extraction (SFE) B->F Powdered Leaves G Filtration & Concentration C->G D->G E->G F->G H Crude Extract G->H I Column Chromatography H->I Purification J HPTLC Analysis I->J Purity Check K HPLC Quantification J->K Quantification L Purified this compound K->L Final Product

Caption: A generalized workflow for the extraction and analysis of this compound.

In-Depth Methodologies: Experimental Protocols

Detailed and reproducible protocols are fundamental to scientific research. Here, we provide methodologies for the key extraction techniques discussed.

Soxhlet Extraction

This conventional method is known for its efficiency in exhausting the plant material but can be time-consuming and require large solvent volumes.

  • Plant Material Preparation: The leaves of Aegle marmelos are dried and ground into a fine powder.[1]

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble, and a condenser.

  • Extraction Process:

    • A known quantity of the powdered leaves is placed in a cellulose (B213188) thimble.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., a hexane-acetone mixture or methanol) is added to the round-bottom flask.[1]

    • The solvent is heated to its boiling point. The vapor travels up the distillation arm and into the condenser, where it cools and drips down into the thimble containing the plant material.

    • The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the round-bottom flask, carrying the extracted compounds with it.

    • This cycle is repeated for a specified duration (e.g., 8 hours) to ensure complete extraction.[2]

  • Post-Extraction: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that utilizes ultrasonic waves to enhance extraction efficiency, often with reduced time and solvent consumption.

  • Plant Material Preparation: Dried and powdered leaves of Aegle marmelos are used.

  • Apparatus: An ultrasonic bath or probe sonicator is required.

  • Extraction Process:

    • A specific amount of the powdered plant material is mixed with a suitable solvent (e.g., a hydrophobic natural deep eutectic solvent like acetic acid:n-decanoic acid (1:2) or ethanol) in an extraction vessel.[4]

    • The vessel is placed in an ultrasonic bath or the probe is immersed in the mixture.

    • Ultrasonication is applied at a specified power and duration (e.g., 13 W for 8 minutes with pulsed ultrasonication).[4] The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing the release of intracellular compounds.

  • Post-Extraction: The mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Plant Material Preparation: The plant material is dried and powdered.

  • Apparatus: A specialized microwave extraction system is used.

  • Extraction Process:

    • The powdered plant material is placed in a microwave-transparent vessel with an appropriate solvent.

    • The vessel is sealed and placed in the microwave reactor.

    • Microwave irradiation is applied at a set power and for a specific duration (e.g., 550 W for 2 minutes).[6] The microwave energy directly heats the solvent and any residual moisture in the plant material, causing a rapid increase in temperature and pressure inside the plant cells, which leads to cell rupture and the release of bioactive compounds.

  • Post-Extraction: After cooling, the mixture is filtered, and the solvent is removed to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the solvent.

  • Plant Material Preparation: The plant material must be dried and ground to a consistent particle size.

  • Apparatus: A supercritical fluid extraction system is required, which includes a pump for the gas, a pressure cell for the extraction, and a separator.

  • Extraction Process:

    • The powdered plant material is packed into the extraction vessel.

    • Carbon dioxide is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).

    • The supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through the solid plant material and dissolve the target compounds.

    • A co-solvent (e.g., ethanol) can be added to modify the polarity of the supercritical fluid and enhance the extraction of more polar compounds.

    • The resulting solution is then passed into a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.

  • Post-Extraction: The extracted material is collected from the separator.

Analytical Finish: Quantification of this compound

Following extraction, accurate quantification of this compound is crucial. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.

  • HPTLC Analysis: This technique is useful for the rapid screening and quantification of aegeline (B1664389) in extracts. A typical HPTLC method would involve spotting the extract on a pre-coated silica (B1680970) gel plate, developing the plate in a suitable mobile phase (e.g., hexane (B92381) and ethyl acetate), and then scanning the plate with a densitometer at a specific wavelength to quantify the compound based on its retardation factor (Rf) value.[7]

  • HPLC Quantification: For more precise and accurate quantification, HPLC is the method of choice. A validated HPLC method would use a specific column (e.g., C18) and a defined mobile phase to separate aegeline from other components in the extract.[8] Detection is typically performed using a UV detector at an appropriate wavelength. Quantification is achieved by comparing the peak area of aegeline in the sample to that of a standard of known concentration.[8]

Concluding Remarks

The choice of extraction method for this compound depends on the specific goals of the research or production process. Conventional methods like Soxhlet extraction can yield high-purity products but are often less efficient in terms of time and solvent usage.[1] Modern techniques such as UAE and MAE offer significant advantages in terms of speed and reduced environmental impact, with studies on related compounds suggesting potentially higher yields.[3][6] SFE stands out as a green and highly tunable extraction method, though it requires specialized equipment.

For researchers, a direct comparative study of these methods focusing specifically on the yield and purity of this compound would be highly valuable. In the absence of such comprehensive data, the information presented in this guide provides a solid foundation for making an informed decision on the most appropriate extraction strategy for this promising bioactive compound.

References

Statistical Validation of (+)-Aegeline's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Aegeline, a natural alkaloid extracted from the leaves of the Aegle marmelos tree, has garnered significant interest for its potential therapeutic applications. Preclinical studies have explored its efficacy in various domains, including metabolic disorders, inflammatory conditions, and neurological protection. This guide provides a comprehensive comparison of this compound's performance against alternative compounds, supported by available experimental data. The information is presented to aid researchers and professionals in drug development in evaluating its therapeutic promise. It is important to note that the majority of the data presented herein is derived from preclinical in vitro and in vivo models, and comprehensive human clinical trial data is currently lacking.

Comparative Efficacy of this compound

The therapeutic potential of this compound has been investigated across several key areas. The following tables summarize the quantitative data from preclinical studies, comparing its effects to standard control compounds.

Antidiabetic Effects

This compound has demonstrated notable antihyperglycemic and antidyslipidemic activities in preclinical models of type 2 diabetes. Its mechanisms of action are believed to involve the enhancement of glucose uptake and the modulation of key signaling pathways.

ParameterModelThis compoundComparator(s)Key Findings
Blood Glucose Reduction Sucrose-challenged streptozotocin (B1681764) (STZ)-induced diabetic rats100 mg/kg body weight-12.9% reduction at 5 hours and 16.9% reduction at 24 hours.
Plasma Triglyceride (Tg) Levels Dyslipidemic hamster model50 mg/kg body weight-Significant decrease by 55% (P<0.001).
Total Cholesterol (TC) Levels Dyslipidemic hamster model50 mg/kg body weight-Significant decrease by 24% (P<0.05).
Free Fatty Acids (FFA) Levels Dyslipidemic hamster model50 mg/kg body weight-Decrease by 24%.
High-Density Lipoprotein Cholesterol (HDL-C) Levels Dyslipidemic hamster model50 mg/kg body weight-Increase by 28%.
α-Amylase Inhibition In vitro assayIC₅₀ ≈ 0.6 mg/mLCharantin (IC₅₀ ≈ 0.6 mg/mL)Comparable enzyme-inhibitory potential to Charantin, suggesting a role in reducing postprandial blood glucose spikes.
Anti-inflammatory Effects

This compound has shown significant anti-inflammatory properties, particularly in a mouse model of colitis, by targeting key inflammatory pathways.

ParameterModelThis compoundComparator(s)Key Findings
Disease Activity Index (DAI) TNBS-induced colitis in mice10 and 20 mg/kgSulfasalazine (100 mg/kg)Effective in colon protection by lowering the disease activity score.
Myeloperoxidase (MPO) Level TNBS-induced colitis in mice10 and 20 mg/kgSulfasalazine (100 mg/kg)Lowered myeloperoxidase levels, indicating reduced neutrophil infiltration.
Gene Expression of Pro-inflammatory Markers (NFκB, iNOS, COX-2, NLRP3, IL-1β, IL-18) TNBS-induced colitis in miceHigh doseSulfasalazine (100 mg/kg)Significantly downregulated the gene expression of these markers, demonstrating potent anti-inflammatory potential.
Antidepressant and Antinociceptive Effects

In a mouse model of pain and depression, this compound demonstrated effects comparable to a standard antidepressant drug.

ParameterModelThis compoundComparator(s)Key Findings
Pain Threshold Reserpine-induced pain-depression dyad in mice10 mg/kg p.o.Clorgyline (3 mg/kg i.p.)Significantly alleviated the reserpine-induced reduction in pain threshold.
Immobility Time (Forced Swim Test) Reserpine-induced pain-depression dyad in mice10 mg/kg p.o.Clorgyline (3 mg/kg i.p.)Significantly alleviated the reserpine-induced increase in immobility.
Monoamine Oxidase-A (MAO-A) Activity Reserpine-induced pain-depression dyad in mice10 mg/kg p.o.Clorgyline (3 mg/kg i.p.)Significantly decreased MAO-A activity.
Serum Interleukin-6 (IL-6) Level Reserpine-induced pain-depression dyad in mice10 mg/kg p.o.Clorgyline (3 mg/kg i.p.)Significantly decreased serum IL-6 levels.
Inducible Nitric Oxide Synthase (iNOS) Expression Reserpine-induced pain-depression dyad in mice10 mg/kg p.o.Clorgyline (3 mg/kg i.p.)Abrogated the reserpine-induced increase in iNOS expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 45-65 mg/kg body weight) dissolved in cold citrate (B86180) buffer (pH 4.5) is administered. For Type 2 diabetes models, a combination of a high-fat diet for several weeks followed by a lower dose of STZ may be used.[1][2]

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-STZ injection. Rats with fasting blood glucose levels typically ≥ 250 mg/dL are considered diabetic.[3]

  • Treatment: Diabetic animals are then treated with this compound, a vehicle control, or a comparator drug for a specified period.

  • Outcome Measures: Blood glucose levels, plasma insulin, lipid profiles (triglycerides, total cholesterol, HDL-C, LDL-C), and other relevant biochemical parameters are assessed.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Mouse Model
  • Animal Model: Mice (e.g., SJL/J or CD-1) are used.

  • Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS in ethanol (B145695) (e.g., 2 mg of TNBS in 45% ethanol) is administered.[4][5]

  • Treatment: Following induction, mice are treated with this compound, a vehicle control, or a standard anti-inflammatory drug like sulfasalazine.

  • Assessment of Colitis: Disease activity index (DAI) is monitored daily, which includes assessing body weight loss, stool consistency, and rectal bleeding.

  • Outcome Measures: At the end of the study period, colonic tissues are collected for macroscopic scoring, measurement of colon length and weight, histological analysis, and determination of biochemical markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-1β).[6]

Reserpine-Induced Pain-Depression Dyad Mouse Model
  • Animal Model: Mice are used for this model.

  • Induction of Pain-Depression Dyad: Reserpine (B192253) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 0.5 mg/kg.[7][8]

  • Treatment: Mice are pre-treated with this compound, a vehicle control, or a standard antidepressant drug like clorgyline prior to reserpine administration.[7]

  • Behavioral Assessments:

    • Pain Threshold: Assessed using methods like the paw pressure test or von Frey filaments.

    • Depressive-like Behavior: Evaluated using the forced swim test (FST) and tail suspension test (TST), where immobility time is the primary measure.[9]

  • Biochemical Analysis: Brain and blood samples are collected to measure levels of monoamine oxidase-A (MAO-A), pro-inflammatory cytokines (e.g., IL-6), and markers of oxidative and nitrosative stress (e.g., iNOS).[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Glucose Uptake and Insulin Sensitivity Pathway

This compound is suggested to stimulate glucose transport in skeletal muscle cells through the PI3K/Akt and Rac1 signaling pathways, leading to the translocation of GLUT4 to the plasma membrane.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K GLUT4_transporter GLUT4 Transporter Aegeline This compound Aegeline->PI3K Akt Akt PI3K->Akt Rac1 Rac1 PI3K->Rac1 GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Rac1->GLUT4_vesicle GLUT4_vesicle->GLUT4_transporter Translocation

Caption: Proposed PI3K/Akt and Rac1 signaling pathway for this compound-mediated GLUT4 translocation.

Anti-inflammatory Pathway

This compound has been shown to attenuate colitis by suppressing the NFκB-mediated NLRP3 inflammasome pathway, thereby reducing the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimulus (e.g., TNBS) cluster_1 Intracellular Signaling Stimulus Inflammatory Stimulus NFkB NF-κB Stimulus->NFkB Aegeline This compound Aegeline->NFkB Inhibition NLRP3_Inflammasome NLRP3 Inflammasome Activation NFkB->NLRP3_Inflammasome Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b IL1b IL-1β NLRP3_Inflammasome->IL1b Cleavage

Caption: Inhibition of the NFκB-mediated NLRP3 inflammasome pathway by this compound.

Pharmacokinetics and Safety Considerations

Pharmacokinetic studies in mice have shown that orally administered this compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 hours.[10][11][12][13][14] The half-life in plasma is approximately 1.3-1.4 hours, and it is rapidly distributed to the liver, kidneys, and brain.[10][11][12][13][14] The liver appears to be the main organ for its metabolism and clearance.[10][13][14]

It is crucial to note that while preclinical studies suggest therapeutic potential, there are significant safety concerns associated with aegeline-containing supplements. The U.S. Food and Drug Administration (FDA) has issued warnings regarding dietary supplements containing aegeline, linking them to cases of acute liver injury. Therefore, further rigorous safety and toxicity studies are imperative before considering this compound for clinical applications.

Conclusion

Preclinical evidence suggests that this compound possesses promising therapeutic properties, particularly in the contexts of type 2 diabetes, inflammation, and pain/depression. Its mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/Akt, Rac1, and NFκB. However, the current body of evidence is limited to in vitro and animal studies. The lack of robust clinical trial data in humans, coupled with documented safety concerns regarding hepatotoxicity, underscores the need for extensive further research. Future investigations should focus on well-designed clinical trials to validate the therapeutic efficacy and establish a comprehensive safety profile of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.